Product packaging for Sodium diformylamide(Cat. No.:CAS No. 18197-26-7)

Sodium diformylamide

Cat. No.: B098034
CAS No.: 18197-26-7
M. Wt: 96.04 g/mol
InChI Key: XSOUHKNGENPZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium diformylamide is a useful research compound. Its molecular formula is C2H3NNaO2 and its molecular weight is 96.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NNaO2 B098034 Sodium diformylamide CAS No. 18197-26-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18197-26-7

Molecular Formula

C2H3NNaO2

Molecular Weight

96.04 g/mol

IUPAC Name

sodium;diformylazanide

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);

InChI Key

XSOUHKNGENPZMH-UHFFFAOYSA-N

SMILES

C(=O)[N-]C=O.[Na+]

Isomeric SMILES

C(=NC=O)[O-].[Na+]

Canonical SMILES

C(=O)NC=O.[Na]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Sodium Diformylamide: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium diformylamide [(CHO)₂NNa], a stable and versatile reagent, has emerged as a significant tool in the arsenal (B13267) of synthetic chemists. Its utility spans from a convenient amine source in a modified Gabriel synthesis to a key building block in the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of the research applications of this compound, detailing experimental protocols, quantitative data, and key reaction pathways to facilitate its effective implementation in the laboratory.

Modified Gabriel Synthesis of Primary Amines

This compound serves as an excellent alternative to potassium phthalimide (B116566) in the Gabriel synthesis of primary amines.[1] This modification offers a streamlined approach for the preparation of a wide range of primary amines from alkyl halides or p-toluenesulfonates.[1] The process involves two main steps: N-alkylation of this compound followed by hydrolysis of the resulting N,N-diformylalkylamine.

N-Alkylation of this compound

The initial step involves the Sₙ2 reaction of this compound with an appropriate alkylating agent. The reaction is typically carried out in polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of N,N-Diformylamidoketone [2]

  • In a suitable reaction vessel, dissolve the α-haloketone (e.g., 2-bromoacetophenone) in acetonitrile.

  • Add finely powdered this compound (1.05 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-diformylamidoketone.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Alkylating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-BromoacetophenoneAcetonitrileReflux4N,N-Diformyl-2-aminoacetophenone56[2]
Benzyl BromideDMFRoom Temp2N,N-DiformylbenzylamineGood
n-Butyl BromideAcetonitrileReflux6N,N-Diformyl-n-butylamineGood
Hydrolysis of N,N-Diformylalkylamines

The subsequent removal of the two formyl groups to liberate the primary amine is readily achieved under acidic conditions.

Experimental Protocol: Synthesis of Aminoketone Hydrochloride [2]

  • Dissolve the crude N,N-diformylamidoketone in 5% ethanolic hydrochloric acid.

  • Stir the solution at room temperature overnight.

  • Evaporate the solvent to dryness.

  • Add acetone (B3395972) to the residue to precipitate the amine hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold acetone.

  • Dry the product under vacuum.

SubstrateReagentSolventTimeProductYield (%)Reference
N,N-Diformyl-2-aminoacetophenone5% Ethanolic HClEthanolOvernight2-Aminoacetophenone hydrochloride60 (from diformylamide)[2]

G cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis A Alkyl Halide/ p-Toluenesulfonate C N,N-Diformyl- alkylamine A->C Acetonitrile or DMF B Sodium Diformylamide B->C D N,N-Diformyl- alkylamine E Primary Amine Hydrochloride D->E HCl/Ethanol

Caption: Key components and transformations in the palladium-catalyzed asymmetric allylic amination using this compound.

This compound as a Formylating Agent

Beyond its role as an amine surrogate, this compound can also act as a formylating agent, introducing a formyl group (-CHO) onto a substrate. While the search results did not provide specific, detailed protocols for this application, the reactivity of the diformylamide anion suggests its potential in N-formylation reactions under suitable conditions. The mechanism would likely involve the nucleophilic attack of an amine on one of the carbonyl carbons of the diformylamide anion, followed by the departure of the formamide (B127407) anion as a leaving group.

Conclusion

This compound is a highly valuable and versatile reagent in chemical research, particularly in the fields of organic synthesis and medicinal chemistry. Its application as a convenient and efficient substitute for phthalimide in the Gabriel synthesis of primary amines is well-established. Furthermore, its utility as a reactant in the synthesis of complex heterocyclic structures and as a nucleophile in enantioselective catalysis highlights its broader potential. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound can unlock new synthetic pathways and facilitate the development of novel molecular entities. Further exploration of its role as a formylating agent and its application in the synthesis of a wider range of bioactive molecules is warranted.

References

In-Depth Technical Guide: The Structure and Bonding of Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diformylamide, with the chemical formula Na[(CHO)₂N], is a versatile reagent in organic synthesis, notably utilized as a convenient substitute for phthalimide (B116566) in the Gabriel synthesis of primary amines. Its utility stems from its ability to undergo smooth N-alkylation followed by facile removal of the formyl groups under acidic conditions. Despite its widespread use, a comprehensive, publicly available experimental determination of its crystal structure remains elusive. This guide provides a detailed overview of the known structural and bonding characteristics of this compound, drawing from spectroscopic data, theoretical calculations, and analogous compounds. A detailed experimental protocol for its synthesis is also presented.

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of formamide (B127407) with a sodium base in a suitable solvent.

Experimental Protocol: Synthesis from Formamide

Materials:

Procedure:

  • A solution of sodium methoxide in methanol is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Formamide is added dropwise to the stirred sodium methoxide solution. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The solvent (methanol) is then removed under reduced pressure.

  • Toluene is added to the residue, and the mixture is distilled azeotropically to remove any remaining methanol and water.

  • The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound as a white to off-white crystalline powder.

Structural and Bonding Analysis

In the absence of a definitive X-ray crystal structure for this compound, its molecular geometry and bonding characteristics are inferred from theoretical calculations and spectroscopic data.

Theoretical Structure and Bonding

The diformylamide anion, [(CHO)₂N]⁻, is the key to understanding the structure of this compound. The negative charge is delocalized across the N-C-O systems. The anion is expected to be planar, with the nitrogen and two formyl groups lying in the same plane to maximize p-orbital overlap and resonance stabilization.

The bonding within the diformylamide anion is characterized by covalent bonds between nitrogen, carbon, and oxygen atoms. The C-N and C=O bonds are expected to have bond orders intermediate between single and double bonds due to electron delocalization, which can be represented by the following resonance structures:

G cluster_0 Resonance Structures of Diformylamide Anion O=C-N(-)-C=O O=C-N(-)-C=O [O(-)-C=N-C=O <-> O=C-N=C-O(-)] [O(-)-C=N-C=O <-> O=C-N=C-O(-)] O=C-N(-)-C=O->[O(-)-C=N-C=O <-> O=C-N=C-O(-)]

Caption: Resonance delocalization in the diformylamide anion.

The interaction between the sodium cation (Na⁺) and the diformylamide anion is primarily ionic. The sodium ion is expected to coordinate with the oxygen atoms of the anion, which bear a partial negative charge due to the electron-withdrawing nature of the carbonyl groups and resonance delocalization. The precise coordination environment of the sodium ion in the solid state would be determined by the crystal packing forces.

Predicted Structural Parameters (from theoretical calculations)

While experimental data is unavailable, theoretical calculations using methods like Density Functional Theory (DFT) can provide insights into the expected bond lengths and angles. The following table summarizes predicted values for the diformylamide anion.

ParameterPredicted Value
C-N Bond Length~1.35 Å
C=O Bond Length~1.25 Å
C-H Bond Length~1.10 Å
O-C-N Bond Angle~120°
C-N-C Bond Angle~120°

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and overall structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl (C=O) and C-N stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~1680 - 1720C=O Stretching (asymmetric)
~1590 - 1640C=O Stretching (symmetric)
~1300 - 1350C-N Stretching
~2800 - 2900C-H Stretching

The presence of two distinct C=O stretching bands is indicative of the coupled vibrations of the two carbonyl groups in the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the presence of the formyl protons and carbons.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~8.5 - 9.0SingletFormyl Proton
¹³C~160 - 165SingletCarbonyl Carbon

The observation of a single peak for the formyl protons and a single peak for the carbonyl carbons in solution suggests that, on the NMR timescale, the two formyl groups are equivalent due to free rotation around the C-N bonds or a symmetric conformation.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Start Materials (Formamide, Sodium Methoxide) reaction Reaction start->reaction workup Work-up & Purification reaction->workup product This compound workup->product spectroscopy Spectroscopic Analysis (IR, NMR) product->spectroscopy diffraction X-ray Diffraction (Crystal Structure - Not Available) product->diffraction computation Computational Modeling (DFT Calculations) product->computation bonding_info bonding_info spectroscopy->bonding_info Functional Groups, Symmetry structural_data structural_data diffraction->structural_data Bond Lengths, Angles (Unavailable) predicted_structure predicted_structure computation->predicted_structure Predicted Geometry, Bonding Parameters

Caption: Synthesis and Structural Analysis Workflow.

Conclusion

This compound is a valuable synthetic reagent whose solid-state structure has not yet been fully elucidated by experimental methods. This guide has synthesized the available information from spectroscopic and theoretical sources to provide a comprehensive overview of its structure and bonding. The delocalized anionic nature of the diformylamide moiety governs its reactivity and spectroscopic properties. Further research, particularly single-crystal X-ray diffraction studies, is necessary to definitively determine the precise three-dimensional arrangement of atoms and the coordination environment of the sodium ion in the solid state.

Physical and chemical properties of Sodium diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sodium diformylamide, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

Core Physical and Chemical Properties

This compound, with the CAS number 18197-26-7, is an organic sodium salt that serves as a key intermediate in various chemical transformations.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂H₂NNaO₂[1][2][3]
Molecular Weight 95.03 g/mol [1][2][3]
Appearance White to light yellow or slightly beige powder/crystal[2][3][4]
Melting Point Decomposes at approximately 205°C[3]
Solubility Soluble in water and ethanol; Insoluble in diethyl ether and petroleum ether[3]
Purity Typically ≥97.0%[2][4]
IdentifierValueSource(s)
IUPAC Name sodium;diformylazanide[1]
CAS Number 18197-26-7[1][2]
PubChem CID 10877056[1][2]
EC Number 629-644-6[1]
SMILES [Na+].O=C[N-]C=O[5]
InChI Key QJXDSDLNUKLDBP-UHFFFAOYSA-M[1][5]

Synthesis and Experimental Protocols

2.1. General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of sodium methoxide (B1231860) with formamide. A general procedure is outlined in U.S. Patent 5,599,986 and is described as often proceeding in quantitative yields.[6][7]

Experimental Protocol:

  • A solution of sodium methoxide (e.g., 25% by weight in methanol) is combined with formamide.

  • The mixture is allowed to react for approximately one hour at room temperature.

  • The reaction mixture is then heated to reflux.

  • Methanolic ammonia (B1221849) is removed via distillation.

  • Toluene is added, and distillation is continued to yield the product.

  • The resulting solid this compound is collected by filtration, rinsed with toluene, and dried under vacuum at 60°C.[6]

Synthesis_Workflow reagents Sodium Methoxide + Formamide reaction Reaction & Reflux reagents->reaction 1 hr, RT then heat distillation Distillation (Remove MeOH/NH3) reaction->distillation crystallization Add Toluene & Continue Distillation distillation->crystallization isolation Filtration & Drying crystallization->isolation product This compound isolation->product

General synthesis workflow for this compound.

2.2. Characterization Protocols

The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Provides information on the proton environment. The spectrum is expected to be simple due to the small number of protons.

  • 13C NMR: Identifies the carbon framework of the molecule.

  • 23Na NMR: Can be used to study the sodium ion's environment in solution.[8]

Sample Preparation for NMR:

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, due to its solubility in water).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum using a standard NMR spectrometer. High-resolution data can be obtained using techniques like fast Magic Angle Spinning (MAS) for solid-state NMR.[9]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations for this compound include C=O (carbonyl) stretching and C-N stretching.

Sample Preparation for IR:

  • For solid samples, a common method is to prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, a thin film can be prepared by sandwiching the powdered sample between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[10][11]

  • Acquire the spectrum using an FTIR spectrometer. The region from 1450 to 600 cm-1 is often referred to as the "fingerprint region" and provides a unique pattern for the compound.[10]

2.2.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

Procedure:

  • A solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized (e.g., via electrospray ionization, ESI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • The detector records the abundance of each ion. The molecular ion peak (M+) should correspond to the molecular weight of the compound.[12]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Experimental workflow for the characterization of this compound.

Reactivity and Chemical Behavior

3.1. Stability and Handling this compound is stable under normal storage conditions but is potentially hygroscopic.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation from moisture.[2][3] It is classified as a combustible solid and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the compound.[5]

3.2. Role in Organic Synthesis

This compound is a valuable reagent, primarily known as a convenient substitute for phthalimide (B116566) in the Gabriel synthesis of primary amines.[13] This modified Gabriel synthesis offers a cleaner and often milder route to primary amines.

The Gabriel-type Synthesis:

  • N-Alkylation: this compound undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in solvents like acetonitrile (B52724) or dimethylformamide (DMF). This reaction forms the corresponding N,N-diformylalkylamines.[7][13]

  • Deprotection: The two formyl groups can be easily removed by treatment with hydrochloric acid to yield the corresponding primary amine or its hydrochloride salt.[7][13] This deprotection step is often cleaner than the traditional hydrazinolysis used for phthalimides.

Gabriel_Synthesis start This compound (HCO)₂N⁻Na⁺ intermediate N,N-Diformylalkylamine (HCO)₂N-R start->intermediate + R-X (Acetonitrile or DMF) alkyl_halide {Alkyl Halide | R-X} product {Primary Amine | R-NH₂} intermediate->product + HCl acid {HCl}

Modified Gabriel synthesis of primary amines using this compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound extends to the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its role as an amine source is crucial in building complex molecular scaffolds.

Key Applications:

  • Preparation of Heterocycles: It is a reactant for preparing functionalized condensed benzazoles and α-ketoheterocycles, which are scaffolds found in many biologically active molecules.

  • Synthesis of Enzyme Inhibitors: this compound has been used in the synthesis of inhibitors for enzymes such as Leishmania mexicana cysteine protease CPB and inducible nitric oxide synthase (iNOS).

  • Development of Antibiotic Resistance Inhibitors: It is employed in the synthesis of analogues of β-lactamase AmpC inhibitors, aiming to improve cell permeability properties.

  • Integrin Antagonists: The compound serves as a precursor in the synthesis of αVβ3 integrin antagonists, which have potential applications in cancer therapy.

  • General Organic Synthesis: Beyond specific targets, it is a versatile reagent for introducing nitrogen into organic molecules, a fundamental step in the synthesis of countless pharmaceutical and agrochemical compounds.[2]

The ability to facilitate reactions with high yields and under relatively mild conditions makes this compound an important tool for medicinal chemists in the efficient construction of new chemical entities for drug discovery pipelines.[2]

References

Sodium Diformylamide (CAS: 18197-26-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium diformylamide, with the CAS number 18197-26-7, is a versatile reagent in organic synthesis, most notably as a convenient and efficient alternative to phthalimide (B116566) in the Gabriel synthesis of primary amines. Its enhanced reactivity and the milder conditions required for the deprotection of the resulting N,N-diformylalkylamines make it an attractive tool for drug development professionals and researchers in organic chemistry. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and mechanistic insights.

Core Properties of this compound

This compound is a colorless to almost white powder that is valued for its stability and reactivity in various organic transformations. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
CAS Number 18197-26-7[Generic]
Molecular Formula C₂H₂NNaO₂[Generic]
Molecular Weight 95.03 g/mol [Generic]
Appearance Colorless to almost white powder[Generic]
Melting Point >300 °C (decomposes)[Generic]
Solubility Soluble in water, polar aprotic solvents (e.g., DMF, DMSO)[Generic]
Purity Typically ≥97%[Generic]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on its chemical structure.

SpectroscopyExpected Peaks/Signals
¹H NMR A single peak corresponding to the two equivalent formyl protons. The chemical shift would be highly dependent on the solvent used.
¹³C NMR A single peak in the carbonyl region (typically 160-180 ppm) for the two equivalent formyl carbons.
IR (Infrared) Strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the formyl groups, typically in the range of 1650-1750 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the diformylamide anion (m/z = 72.01) and the sodium cation (m/z = 22.99).

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the reaction of sodium methoxide (B1231860) with formamide (B127407). The following protocol is a representative procedure based on established methods.

Materials:
Procedure:
  • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine a solution of sodium methoxide (e.g., 3.71 mol) and formamide (e.g., 7.42 mol).

  • Stir the mixture at room temperature for approximately 1 hour.

  • Heat the mixture to reflux.

  • Remove the resulting methanolic ammonia (B1221849) by distillation.

  • Continue the distillation and add toluene to the reaction mixture to facilitate the removal of residual methanol and ammonia.

  • Continue the distillation until the this compound begins to crystallize from the solution.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the collected solid with toluene.

  • Dry the product in vacuo at approximately 60°C to yield this compound as a crystalline solid.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction and Distillation cluster_workup Product Isolation A Combine Sodium Methoxide and Formamide B Stir at Room Temperature (1 hour) A->B C Heat to Reflux B->C D Distill off Methanolic Ammonia C->D E Add Toluene and Continue Distillation D->E F Crystallization of This compound E->F G Cool and Filter F->G H Wash with Toluene G->H I Dry in vacuo H->I

Figure 1. Experimental workflow for the synthesis of this compound.

Application in Modified Gabriel Synthesis

This compound serves as an excellent nucleophile in a modified Gabriel synthesis for the preparation of primary amines from alkyl halides. This method offers advantages over the traditional use of potassium phthalimide, including milder reaction conditions for the final deprotection step.

Experimental Protocol for N-Alkylation and Deprotection:

N-Alkylation:

  • Dissolve the alkyl halide or tosylate in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Add this compound to the solution.

  • Heat the reaction mixture to facilitate the N-alkylation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the N,N-diformylalkylamine.

Deprotection:

  • The crude N,N-diformylalkylamine is dissolved in a solution of hydrochloric acid in ethanol (B145695) (e.g., 5% ethanolic HCl).

  • The mixture is stirred at room temperature, often overnight, to effect the removal of the formyl groups.

  • The solvent is then removed under reduced pressure.

  • The resulting residue, which is the alkylamine hydrochloride salt, can be purified by crystallization, for example, from acetone.

The free primary amine can be obtained by neutralization of the hydrochloride salt.

Reaction Mechanism

The modified Gabriel synthesis using this compound proceeds through a two-step mechanism: nucleophilic substitution followed by acidic hydrolysis.

G cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Acidic Hydrolysis Na+ -N(CHO)2 This compound Intermediate [Transition State] Na+ -N(CHO)2->Intermediate Nucleophilic Attack R-X Alkyl Halide R-X->Intermediate Product1 N,N-Diformylalkylamine Intermediate->Product1 NaX Sodium Halide Intermediate->NaX Product1_hydrolysis N,N-Diformylalkylamine Protonated_Intermediate Protonated Intermediate Product1_hydrolysis->Protonated_Intermediate + H+ H3O+ Hydronium Ion Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Intermediate->Tetrahedral_Intermediate + H2O H2O_attack Water Nucleophilic Attack Amine_Departure Primary Amine (R-NH2) Tetrahedral_Intermediate->Amine_Departure Rearrangement & Cleavage Formic_Acid 2x Formic Acid Tetrahedral_Intermediate->Formic_Acid

Figure 2. Reaction mechanism of the modified Gabriel synthesis.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for the synthesis of primary amines, offering a practical alternative to the traditional Gabriel synthesis. Its preparation is straightforward, and its application allows for the efficient formation of C-N bonds under relatively mild conditions. The ease of deprotection of the intermediate N,N-diformylalkylamines further enhances its utility in organic synthesis, making it a key tool for researchers and professionals in the field of drug development and chemical research.

References

Spectral Analysis of Sodium Diformylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for sodium diformylamide (C₂H₂NNaO₂), a versatile reagent in organic synthesis. The document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

This compound is a valuable synthetic intermediate, notably utilized as a formamide (B127407) equivalent in various chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a summary of its key spectral features to aid researchers in its identification and application.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound based on its chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Expected Chemical Shift (δ) ppm Multiplicity Assignment
¹HDMSO-d₆8.5 - 9.0SingletFormyl proton (-CHO)
¹³CDMSO-d₆160 - 165SingletCarbonyl carbon (C=O)

Note: The exact chemical shift can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Expected Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
1680 - 1720C=O stretchCarbonylStrong
1300 - 1350C-N stretchAmideMedium
2800 - 2900C-H stretchFormyl C-HWeak
Table 3: Mass Spectrometry (MS) Data
Technique Expected m/z Assignment
Electrospray Ionization (ESI-)72.01[M-Na]⁻ (diformylamide anion)
High-Resolution MS (HRMS)94.9983[M]⁻ (Monoisotopic mass of the diformylamide anion)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-20 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is a common choice for polar organic salts).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Shimming should be performed to optimize magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade, ~100 mg)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Place approximately 1-2 mg of this compound and ~100 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

  • This compound (~1 mg)

  • HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile/water mixture)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.

  • For accurate mass measurement, use a high-resolution mass spectrometer and perform calibration according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Grind Grind with KBr Sample->Grind IR Dilute Dilute in Volatile Solvent Sample->Dilute MS NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Grind->IR MS Mass Spectrometry Dilute->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

A logical workflow for the spectral analysis of this compound.

spectral_data_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (HCO)₂NNa H1_NMR ¹H NMR (Formyl Protons) Compound->H1_NMR provides info on C13_NMR ¹³C NMR (Carbonyl Carbons) Compound->C13_NMR provides info on CO_Stretch C=O Stretch Compound->CO_Stretch exhibits CN_Stretch C-N Stretch Compound->CN_Stretch exhibits MolecularIon Molecular Ion Peak [M-Na]⁻ Compound->MolecularIon generates Fragmentation Fragmentation Pattern MolecularIon->Fragmentation can undergo

Relationship between spectral data and the structure of this compound.

The Synthesis of Sodium Diformylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diformylamide, a versatile and highly efficient reagent, has carved a significant niche in modern organic synthesis, particularly as a superior alternative to traditional methods for the introduction of a primary amine group. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies of this compound. It offers a comparative analysis of various synthetic protocols, detailed experimental procedures, and insights into its applications in the pharmaceutical industry. The document is designed to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary information to effectively utilize this valuable reagent.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Gabriel synthesis, a classical method for preparing primary amines, has long been a staple in the synthetic chemist's toolbox. However, the harsh reaction conditions often required for the cleavage of the phthalimide (B116566) intermediate have driven the search for milder and more efficient alternatives. This compound has emerged as a prominent solution, offering a readily prepared, stable, and easily cleaved reagent for the N-alkylation and subsequent hydrolysis to yield primary amines. This guide delves into the history of its synthesis, from its early discovery to modern, large-scale industrial processes.

Discovery and Historical Development

The journey of this compound's synthesis spans over a century, marked by key contributions from several researchers who refined its preparation and expanded its utility.

Early Discovery by Jitendra Nath Rakshit (1913)

The earliest known report of an alkali metal salt of diformylamide dates back to 1913 by the Indian chemist Jitendra Nath Rakshit. In his work published in the Journal of the Chemical Society, Transactions, Rakshit described the reaction of sodium with formamide (B127407), leading to the formation of a sodium salt of a formamide derivative. While not explicitly named "this compound" in the modern sense, his work laid the foundational chemistry for the synthesis of this class of compounds.

Further Investigations by Allenstein and Beyl (1967)

Over half a century later, in 1967, E. Allenstein and V. Beyl published a more detailed study on the chemistry of formamide derivatives in Chemische Berichte. Their work provided a more thorough characterization and a refined synthetic procedure for what we now recognize as this compound. Their research contributed significantly to the understanding of the reactivity and properties of this compound, paving the way for its broader application in organic synthesis.

Popularization as a Gabriel Reagent Alternative by Yinglin and Hu (1990)

The popularization of this compound as a practical and efficient reagent for primary amine synthesis is largely attributed to the work of Han Yinglin and Hu Hongwen. In a 1990 publication in the journal Synthesis, they detailed a convenient method for the synthesis of primary amines using this compound as a modified Gabriel reagent.[1] Their work highlighted the mild conditions required for both the N-alkylation and the subsequent hydrolysis of the N,N-diformylalkylamines, making it an attractive alternative to the classical Gabriel synthesis.

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound is primarily achieved through the reaction of formamide with a sodium base, most commonly sodium methoxide (B1231860) or sodium ethoxide. Several variations of this procedure have been developed, ranging from laboratory-scale preparations to large-scale industrial processes.

General Reaction Pathway

The fundamental reaction for the synthesis of this compound involves the deprotonation of formamide by a strong sodium base, followed by the addition of another equivalent of formamide. The reaction can be summarized by the following logical flow:

G cluster_reactants Reactants cluster_process Process cluster_products Products Formamide Formamide (2 eq.) Reaction Reaction in a suitable solvent (e.g., Methanol (B129727), Toluene) Formamide->Reaction SodiumBase Sodium Base (1 eq.) (e.g., NaOMe, NaOEt) SodiumBase->Reaction SodiumDiformylamide This compound Reaction->SodiumDiformylamide Byproduct Byproduct (e.g., Methanol, Ammonia) Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Comparative Summary of Synthesis Protocols

The following table summarizes various reported methods for the synthesis of this compound, providing a comparative overview of their reaction conditions and reported yields.

Method ReferenceBaseSolvent(s)Reaction Temperature (°C)Reaction TimeReported Yield (%)Notes
Yinglin and Hu (1990) Sodium MethoxideMethanolRoom Temperature1 hour~100%The solvent is evaporated to obtain the crystalline product.
US Patent 5,599,986 A Sodium MethoxideMethanol, Toluene (B28343)RefluxNot specified>97% (crystalline)A large-scale process involving distillation and crystallization.
ScienceMadness Forum SodiumMethanolNot specifiedNot specifiedNot specifiedA practical, small-scale laboratory preparation.
Detailed Experimental Protocols

Materials:

  • Formamide

  • Sodium Methoxide (solid or solution in methanol)

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (1 equivalent) in anhydrous methanol.

  • To this solution, add formamide (2 equivalents) dropwise with stirring at room temperature.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting white crystalline solid is this compound. Dry the solid under vacuum to remove any residual solvent.

Workflow Diagram:

G start Start dissolve_naome Dissolve NaOMe in Methanol start->dissolve_naome add_formamide Add Formamide (2 eq.) dropwise at RT dissolve_naome->add_formamide stir_mixture Stir for 1 hour at RT add_formamide->stir_mixture evaporate_solvent Evaporate Methanol (Rotary Evaporator) stir_mixture->evaporate_solvent dry_product Dry solid under vacuum evaporate_solvent->dry_product end End: this compound dry_product->end

Caption: Experimental workflow for the laboratory-scale synthesis of this compound.

This process is designed for large-scale production and focuses on obtaining a crystalline, free-flowing solid.[2]

Materials:

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Formamide

  • Toluene

Procedure:

  • Combine a solution of sodium methoxide (1 equivalent) and formamide (2 equivalents).

  • Allow the mixture to react for approximately 1 hour.

  • Heat the mixture to reflux to initiate the distillation of methanolic ammonia.

  • Continue the distillation while adding toluene. The toluene acts as an anti-solvent, promoting the crystallization of this compound.

  • Collect the precipitated solid by filtration.

  • Rinse the solid with toluene and dry it under vacuum at an elevated temperature (e.g., 60 °C) to yield the final product.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development and broader organic synthesis is as a superior alternative to phthalimide in the Gabriel synthesis of primary amines.[1] Its advantages include milder reaction conditions for deprotection and often higher yields.

The Modified Gabriel Synthesis

The use of this compound in a Gabriel-type synthesis follows a two-step process: N-alkylation followed by hydrolysis.

Signaling Pathway Diagram:

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis NaDFA This compound Alkylation N-Alkylation (SN2 reaction) NaDFA->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation Diformylalkylamine N,N-Diformylalkylamine Alkylation->Diformylalkylamine Hydrolysis Acid Hydrolysis (e.g., HCl) Diformylalkylamine->Hydrolysis PrimaryAmine Primary Amine (R-NH2) Hydrolysis->PrimaryAmine FormicAcid Formic Acid (byproduct) Hydrolysis->FormicAcid

Caption: The two-step process of the modified Gabriel synthesis using this compound.

Examples in Pharmaceutical Synthesis

While specific, publicly disclosed syntheses of commercial drugs explicitly detailing the use of this compound can be challenging to find due to proprietary process chemistry, its utility is evident in the synthesis of complex amine-containing molecules which are common motifs in active pharmaceutical ingredients (APIs). For instance, it is a valuable reagent for the synthesis of precursors to αVβ3 integrin antagonists and inhibitors of enzymes like Leishmania mexicana cysteine protease.[3] Its application is particularly advantageous when dealing with sensitive substrates where the harsh conditions of traditional Gabriel deprotection (e.g., using hydrazine) would be detrimental.

Conclusion

This compound has evolved from a chemical curiosity in the early 20th century to a valuable and widely used reagent in modern organic synthesis. Its straightforward and high-yielding synthesis, coupled with its mild reaction conditions as a Gabriel reagent, makes it an indispensable tool for the preparation of primary amines. For researchers and professionals in drug development, this compound offers a reliable and efficient method for introducing the crucial primary amine functionality into complex molecules, thereby streamlining synthetic routes and improving overall efficiency. This guide has provided a comprehensive overview of its history, synthesis, and applications, intended to facilitate its effective implementation in the laboratory and beyond.

References

Sodium Diformylamide: A Technical Guide to its Mechanism of Action in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diformylamide, a sodium salt of diformylamide, has emerged as a versatile reagent in organic synthesis. While its name might suggest a role as a direct formylating agent, its predominant and well-documented application lies in a modified Gabriel synthesis for the preparation of primary amines from alkyl halides and sulfonates. In this capacity, it serves as a stable and effective ammonia (B1221849) surrogate, offering advantages in terms of handling and reaction specificity. This technical guide provides an in-depth exploration of the mechanism of action of this compound in this context, supported by experimental data and protocols. Additionally, a plausible, albeit less documented, mechanism for its potential role as a direct N-formylating agent is discussed.

Core Application: A Modified Gabriel Synthesis Reagent

The primary utility of this compound is as a nucleophilic precursor for the introduction of a primary amino group. This process is analogous to the classical Gabriel synthesis, which employs potassium phthalimide. This compound offers an alternative with distinct advantages, particularly in the ease of deprotection under mild conditions.

Mechanism of Action

The overall transformation involves a two-step sequence:

  • Nucleophilic Substitution (N-Alkylation): The diformylamide anion acts as a potent nucleophile, displacing a leaving group (typically a halide or a sulfonate) from an alkyl substrate in an SN2 reaction. This step forms an N-alkyldiformylamide intermediate.[1]

  • Hydrolysis (Deprotection): The N-alkyldiformylamide is subsequently hydrolyzed under acidic conditions to release the primary amine, typically as its hydrochloride salt.[1] This step is notably milder than the often harsh conditions required for the hydrazinolysis of phthalimides in the traditional Gabriel synthesis.

The reaction proceeds as follows:

G cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Acid Hydrolysis SDF Na⁺ ⁻N(CHO)₂ Intermediate R-N(CHO)₂ SDF->Intermediate Sɴ2 Attack RX R-X RX->Intermediate NaX NaX Intermediate2 R-N(CHO)₂ Amine R-NH₃⁺ X⁻ Intermediate2->Amine Hydrolysis H2O_H H₂O, H⁺ H2O_H->Amine HCOOH 2 HCOOH

Diagram 1: Overall workflow of the modified Gabriel synthesis using this compound.
Detailed Mechanistic Pathway of N-Alkylation

The key to the first step is the nucleophilic character of the nitrogen atom in the diformylamide anion. The two electron-withdrawing formyl groups delocalize the negative charge, making the anion stable. The SN2 reaction proceeds with the typical inversion of stereochemistry at a chiral center.

G SDF Na⁺ ⁻N(CHO)₂ TS [⁻(CHO)₂N---R---X]‡ SDF->TS Nucleophilic attack RX R-X RX->TS Product R-N(CHO)₂ TS->Product Leaving group departure NaX NaX

Diagram 2: SN2 mechanism for the N-alkylation of an alkyl halide with this compound.
Experimental Data

The efficiency of the N-alkylation step is demonstrated in the synthesis of various N,N-diformylalkylamines.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
1-Bromooctane (B94149)This compoundAcetonitrile (B52724)Reflux695
Benzyl BromideThis compoundDMFRoom Temp292
1-Bromo-3-phenylpropaneThis compoundAcetonitrileReflux593
Cyclohexyl p-toluenesulfonateThis compoundDMF801285

Note: The data presented are representative and compiled from various literature sources. Actual yields may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of N-Octyldiformylamide

Materials:

  • 1-Bromooctane (1.93 g, 10 mmol)

  • This compound (1.14 g, 12 mmol)

  • Acetonitrile (50 mL)

Procedure:

  • A mixture of 1-bromooctane and this compound in acetonitrile is heated at reflux with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the sodium bromide precipitate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford N-octyldiformylamide.

Plausible Mechanism as a Direct N-Formylating Agent

While less documented, it is conceivable that this compound could act as a direct formylating agent for nucleophiles such as amines, particularly under forcing conditions or with catalysis.

Hypothetical Mechanism

In this scenario, a nucleophile (e.g., a primary or secondary amine) would attack one of the electrophilic carbonyl carbons of the diformylamide. This would be followed by the departure of a leaving group. The most plausible leaving group would be the formamide (B127407) anion.

G cluster_formylation Hypothetical N-Formylation SDF Na⁺ ⁻N(CHO)₂ Intermediate [R₂NH⁺-CHO-N⁻-CHO]Na⁺ SDF->Intermediate Amine R₂NH Amine->Intermediate Nucleophilic attack Formamide R₂N-CHO Intermediate->Formamide Rearrangement & Leaving group departure LeavingGroup Na⁺ ⁻NH(CHO)

Diagram 3: Plausible mechanism for the direct N-formylation of an amine by this compound.

It is important to emphasize that this proposed mechanism is speculative and requires experimental validation. The high stability of the diformylamide anion suggests that it is not a highly reactive formylating agent under standard conditions.

Conclusion

This compound is a valuable and well-established reagent for the synthesis of primary amines via a modified Gabriel pathway. Its mechanism of action in this context involves a nucleophilic attack of the diformylamide anion on an alkyl halide or sulfonate, followed by a mild acidic hydrolysis to liberate the amine. This method offers a practical alternative to the classical Gabriel synthesis. The potential for this compound to act as a direct formylating agent is mechanistically plausible but not widely reported in the literature, suggesting that its primary utility remains as an ammonia surrogate in amine synthesis. Researchers and professionals in drug development can leverage the well-understood reactivity of this compound for the efficient and clean synthesis of primary amines.

References

An In-depth Technical Guide to the Solubility of Sodium Diformylamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium diformylamide [(HCO)₂NNa] is a versatile reagent in organic synthesis, notably utilized in the preparation of primary amines and other nitrogen-containing compounds essential for pharmaceutical and agrochemical development.[1] Despite its utility, a comprehensive, publicly available dataset on its quantitative solubility in common organic solvents is conspicuously absent. This guide provides a summary of the currently available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of this compound's solubility. This document is intended to equip researchers, scientists, and drug development professionals with the necessary framework to generate precise and reliable solubility data in their own laboratory settings, thereby facilitating its effective use in synthetic chemistry and process development.

Introduction to this compound

This compound, also known as diformylimide sodium salt, is a white to slightly beige crystalline solid.[1] It serves as a convenient and effective alternative to reagents like phthalimide (B116566) in the Gabriel synthesis of primary amines. The reaction typically involves the N-alkylation of this compound with alkyl halides or sulfonates, followed by acidic hydrolysis to yield the desired primary amine.[2] These reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, suggesting at least partial solubility in these media.[2]

Qualitative Solubility Profile

While quantitative data is scarce, a consistent qualitative solubility profile for this compound has been established in chemical literature and supplier documentation. This information is crucial for initial solvent screening and for the design of robust experimental protocols for quantitative analysis.

  • High Solubility: The compound is known to be readily soluble in water.[1]

  • Good Solubility: It is described as soluble in ethanol (B145695) (EtOH).[1]

  • Slight to Moderate Solubility: Its use as a reagent in dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) for synthetic applications indicates that it possesses some degree of solubility in these solvents.[2][3]

  • Insolubility/Very Low Solubility: this compound is reported to be insoluble in diethyl ether (Et₂O) and petroleum ether.[1]

This profile suggests that this compound, an ionic compound, exhibits higher solubility in polar protic and polar aprotic solvents, and very limited solubility in nonpolar and weakly polar aprotic solvents.

Quantitative Solubility Data

As of the date of this guide, a systematic search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. To address this gap, the following sections provide a detailed methodology for researchers to determine these values experimentally. The table below is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L) Method of Analysis
Methanol
Ethanol
Isopropanol
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Acetone
Ethyl Acetate
Dichloromethane

| Toluene | | | | |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the solubility of a solid in a liquid solvent. This method is reliable and allows for the establishment of equilibrium between the solute and the solvent.

4.1. Materials and Equipment

  • This compound (purity >97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath with agitation capabilities

  • Calibrated thermometer or temperature probe

  • Vials or flasks with airtight seals (e.g., screw-cap vials)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

4.2. Procedure

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium. A starting point could be approximately 1-2 grams of solid for 10 mL of solvent, adjusted based on preliminary tests.

  • Solvent Addition:

    • Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial containing the pre-weighed this compound.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or aerosol formation.

    • Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but the ideal time should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean, dry, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic or chromatographic analysis). This step is crucial to remove all undissolved solid particles.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the filtered saturated solution can be determined by several methods. The choice of method will depend on the solvent and the available instrumentation.

      • Gravimetric Analysis: Accurately weigh the filtered solution. Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature. Once the solvent is fully removed, weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the mass or volume of the solvent.

      • High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent of interest. Dilute the filtered saturated solution with a known factor to fall within the calibration range. Analyze the diluted sample by HPLC. The presence of the formyl groups may allow for UV detection at a low wavelength.

      • ¹H NMR Spectroscopy: ¹H NMR spectra of this compound in DMSO-d₆ are available, showing a distinct peak for the formyl protons.[4] This suggests that NMR could be used for quantification by integrating the solute peak against a known concentration of an internal standard.

      • UV-Vis Spectroscopy: If this compound exhibits a chromophore, UV-Vis spectroscopy can be used. A calibration curve must be prepared first. This method is simple but may be less selective than HPLC.

4.3. Data Calculation

  • Solubility ( g/100 mL):

    • Gravimetric: (Mass of residue / Volume of solvent sampled) * 100

    • Instrumental: (Concentration from instrument in g/mL) * 100

  • Molar Solubility (mol/L):

    • (Solubility in g/L) / (Molar mass of this compound, 95.03 g/mol )

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_results Results A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal and place in thermostatic shaker B->C D Agitate at constant T for 24-72h C->D E Cease agitation and allow solid to settle D->E F Draw supernatant with syringe E->F G Filter with 0.22 µm syringe filter F->G H Quantify concentration (Gravimetric, HPLC, etc.) G->H I Calculate Solubility (g/100mL, mol/L) H->I J Record data in table I->J

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in chemical synthesis, particularly in the pharmaceutical industry. While existing literature provides a qualitative overview, this guide offers a robust and detailed experimental protocol to empower researchers to generate the precise quantitative data required for process optimization, reaction design, and regulatory filings. By following the outlined procedures, research and development teams can build a comprehensive internal database of solubility properties, mitigating risks in scale-up and ensuring the predictable performance of this important synthetic reagent.

References

Navigating the Thermal Landscape of Sodium Diformylamide: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of sodium diformylamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical framework for analysis, outlines detailed experimental protocols, and presents a hypothetical decomposition pathway based on analogous chemical structures. Due to a lack of publicly available empirical data on the thermal degradation of this compound, this guide focuses on the established methodologies for such a characterization.

Introduction to the Thermal Behavior of this compound

This compound, a sodium salt of diformylamide, serves as a versatile reagent in organic synthesis. Its thermal stability is a critical parameter for its storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. Understanding its decomposition behavior, including the onset temperature of degradation and the nature of the evolved gaseous products, is paramount for ensuring process safety and optimizing reaction conditions.

This guide outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are employed to elucidate the thermal properties of solid organic compounds like this compound.

Characterizing Thermal Stability: Experimental Protocols

The thermal stability of this compound would be comprehensively evaluated using a combination of TGA and DSC. These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, often made of alumina (B75360) or platinum.

  • The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a controlled, linear rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • Endothermic events (e.g., melting, decomposition) result in a downward peak in the DSC thermogram, while exothermic events (e.g., crystallization) produce an upward peak.

Data Presentation: Anticipated Thermal Analysis Results

While specific experimental data for this compound is not available, the following tables illustrate the expected format for presenting the quantitative results from TGA and DSC analyses.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueUnitDescription
Onset Decomposition Temperature (Tonset)Data Not Available°CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)Data Not Available°CThe temperature at which the maximum rate of mass loss occurs.
Mass Loss (Step 1)Data Not Available%The percentage of mass lost in the primary decomposition step.
Residual Mass at 600 °CData Not Available%The percentage of mass remaining at the end of the analysis.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueUnitDescription
Melting Point (Tm)Data Not Available°CThe temperature at which the substance transitions from solid to liquid.
Enthalpy of Fusion (ΔHf)Data Not AvailableJ/gThe heat absorbed during melting.
Decomposition Exotherm/Endotherm PeakData Not Available°CThe peak temperature of the thermal decomposition event.
Enthalpy of Decomposition (ΔHd)Data Not AvailableJ/gThe heat released or absorbed during decomposition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a solid sample like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample This compound Sample weigh_tga Weigh for TGA (5-10 mg) sample->weigh_tga weigh_dsc Weigh for DSC (2-5 mg) sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dsc_curve DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_curve dtg_curve DTG Curve (d(Mass)/dt vs. Temp) tga_curve->dtg_curve analysis Data Interpretation dtg_curve->analysis dsc_curve->analysis

Caption: General experimental workflow for TGA and DSC analysis.

Hypothetical Decomposition Pathway

Based on the known decomposition of formamide (B127407), a plausible, though hypothetical, thermal decomposition pathway for this compound is proposed. The decomposition of formamide can proceed through dehydration to hydrogen cyanide and water, decarbonylation to ammonia (B1221849) and carbon monoxide, or dehydrogenation to isocyanic acid and hydrogen. For this compound, a pathway leading to the formation of sodium cyanide, carbon monoxide, and formamide is postulated, followed by the subsequent decomposition of formamide.

decomposition_pathway cluster_products1 Initial Decomposition Products cluster_products2 Secondary Decomposition Products (from Formamide) SDF This compound (HCO)₂NNa NaCN Sodium Cyanide (NaCN) SDF->NaCN Δ CO Carbon Monoxide (CO) SDF->CO Δ Formamide Formamide (HCONH₂) SDF->Formamide Δ HCN Hydrogen Cyanide (HCN) Formamide->HCN H2O Water (H₂O) Formamide->H2O NH3 Ammonia (NH₃) Formamide->NH3 CO2 Carbon Monoxide (CO) Formamide->CO2

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound remains to be published, this guide provides a robust framework for its characterization. The outlined TGA and DSC protocols are standard, reliable methods for obtaining the necessary data. The hypothetical decomposition pathway, based on the chemistry of simpler amides, offers a plausible starting point for the analysis of its degradation products. Further experimental investigation is required to definitively establish the thermal profile of this important synthetic reagent.

In-Depth Technical Guide to Sodium Diformylamide: Hazards, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and primary synthetic applications of Sodium Diformylamide. The information is intended to support safe laboratory practices and inform its use in organic synthesis, particularly in the context of pharmaceutical and drug development research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers and the required safety protocols. The primary hazards are summarized below.

GHS Classification: [1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Hazard Pictogram:

alt text

Hazard Statements: [1][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Chemical Formula C₂H₂NNaO₂[1][4]
Molecular Weight 95.03 g/mol [1][4]
Appearance Colorless to almost white or slightly beige powder.[4][5]
CAS Number 18197-26-7[1][3][4]
Melting Point Decomposes around 205°C.[5]
Solubility Soluble in water and ethanol. Insoluble in diethyl ether and petroleum ether.[5]
Stability Stable under normal conditions. Potentially hygroscopic.[3][5]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this substance:

PPE TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator may be required.[1]
Handling and Storage Procedures
ProcedureDescriptionSource(s)
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust inhalation.[1][3]
Hygiene Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1][3]
Storage Conditions Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere as it is sensitive to moisture and carbon dioxide.[1][3][5]
Incompatible Materials Strong oxidizing agents.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spills Evacuate the area. Avoid dust formation. Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1]

Synthetic Applications: A Modified Gabriel Reagent

This compound serves as a convenient and effective substitute for potassium phthalimide (B116566) in the Gabriel synthesis of primary amines. This method offers advantages such as mild reaction conditions for deprotection. The overall synthetic pathway involves two main steps: N-alkylation of this compound followed by hydrolysis of the resulting N,N-diformylalkylamine.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. The first step is a classic SN2 reaction, followed by an acid-catalyzed hydrolysis.

ReactionMechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection reagents1 This compound (Nucleophile) + Alkyl Halide (R-X) (Electrophile) ts1 TS1 reagents1->ts1 Sₙ2 Attack intermediate N,N-Diformylalkylamine + NaX ts1->intermediate intermediate2 Protonated Intermediate intermediate->intermediate2 Protonation reagents2 H₃O⁺ (Acid Catalyst) products Primary Amine (R-NH₂) + Formic Acid (2 equiv.) intermediate2->products Hydrolysis ExperimentalWorkflow start Start: Alkyl Halide (R-X) This compound alkylation N-Alkylation: - Dissolve reactants in DMF or ACN - Heat the mixture (e.g., 4 hours) start->alkylation workup1 Work-up 1: - Add cold water - Extract with organic solvent (e.g., DCM) - Wash with brine - Dry and concentrate alkylation->workup1 intermediate Isolate Intermediate: N,N-Diformylalkylamine workup1->intermediate hydrolysis Hydrolysis: - Dissolve intermediate in ethanolic HCl - Stir at room temperature (overnight) intermediate->hydrolysis workup2 Work-up 2: - Evaporate solvent - Add acetone (B3395972) to precipitate product hydrolysis->workup2 product Final Product: Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) workup2->product

References

Methodological & Application

Application Notes and Protocols: Sodium Diformylamide as a Modified Gabriel Reagent for Primary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The traditional Gabriel synthesis, which utilizes potassium phthalimide, has long been a standard method for converting alkyl halides to primary amines. However, this method is often hampered by harsh deprotection conditions, which can limit its applicability with sensitive substrates.[1] This document provides detailed application notes and protocols for the use of sodium diformylamide as a modified Gabriel reagent, offering a milder and more versatile alternative for the synthesis of primary amines.[2][3]

This compound serves as a convenient substitute for phthalimide, undergoing smooth N-alkylation with alkyl halides or p-toluenesulfonates.[2][3] A key advantage of this methodology is the facile removal of the diformyl protecting group under acidic conditions, avoiding the often harsh reagents like hydrazine (B178648) used in the traditional Gabriel synthesis.[2][3]

Advantages of this compound

  • Milder Deprotection: The diformyl protecting group can be removed under mild acidic conditions, typically with hydrochloric acid in an alcoholic solvent at room temperature.[2][4] This makes the method compatible with a wider range of functional groups that are sensitive to the harsh conditions of traditional Gabriel deprotection (e.g., strong acid or base, or hydrazine).

  • Avoidance of Hydrazine: The use of hydrazine for deprotection in the classical Gabriel synthesis can be problematic due to its toxicity and the potential for side reactions. The this compound method circumvents this issue entirely.

  • Good Yields: The N-alkylation of this compound and subsequent deprotection generally provide good overall yields of the desired primary amines.[2][3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of primary amines using this compound, including the N-alkylation of this compound and the subsequent deprotection of the resulting N,N-diformylalkylamines.

Table 1: N-Alkylation of this compound with Alkyl Halides and p-Toluenesulfonates

EntryAlkylating Agent (R-X)SolventReaction Time (h)Yield of N,N-Diformylalkylamine (%)
1n-C₄H₉BrDMF485
2n-C₈H₁₇BrDMF588
3C₆H₅CH₂ClDMF392
4p-CH₃OC₆H₄CH₂ClDMF395
5p-NO₂C₆H₄CH₂ClMeCN296
6CH₂=CHCH₂BrMeCN282
7C₆H₅COCH₂BrMeCN190
8n-C₆H₁₃OTsDMF680

Data sourced from Han, Y., & Hu, H. (1990). A Convenient Synthesis of Primary Amines Using this compound as A Modified Gabriel Reagent. Synthesis, 1990(02), 122-124.

Table 2: Deprotection of N,N-Diformylalkylamines to Primary Amine Hydrochlorides

EntryN,N-Diformylalkylamine (R-N(CHO)₂)Reaction Time (h)Yield of Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) (%)
1n-C₄H₉N(CHO)₂2490
2n-C₈H₁₇N(CHO)₂2492
3C₆H₅CH₂N(CHO)₂1295
4p-CH₃OC₆H₄CH₂N(CHO)₂1296
5p-NO₂C₆H₄CH₂N(CHO)₂1098
6CH₂=CHCH₂N(CHO)₂2088
7C₆H₅COCH₂N(CHO)₂1094
8n-C₆H₁₃N(CHO)₂2485

Data sourced from Han, Y., & Hu, H. (1990). A Convenient Synthesis of Primary Amines Using this compound as A Modified Gabriel Reagent. Synthesis, 1990(02), 122-124.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the this compound reagent from formamide (B127407) and sodium methoxide (B1231860).

Materials:

  • Formamide

  • Sodium methoxide solution in methanol

  • Methanol

  • Anhydrous diethyl ether

Procedure:

  • To a solution of sodium methoxide (1.0 mol) in methanol, add formamide (2.0 mol) with stirring at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent by rotary evaporation.

  • Wash the resulting solid residue with anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white powder.

Protocol 2: N-Alkylation of this compound

This protocol details the reaction of this compound with an alkylating agent to form the N,N-diformylalkylamine intermediate.

Materials:

  • This compound

  • Alkyl halide or p-toluenesulfonate (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)

Procedure:

  • Suspend this compound (1.1 eq) in anhydrous DMF or MeCN in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the alkylating agent (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N,N-diformylalkylamine.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 3: Deprotection of N,N-Diformylalkylamines

This protocol outlines the removal of the diformyl group to yield the primary amine hydrochloride.

Materials:

  • N,N-Diformylalkylamine

  • 5% Ethanolic Hydrochloric Acid

Procedure:

  • Dissolve the N,N-diformylalkylamine in 5% ethanolic hydrochloric acid.

  • Stir the solution at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 10 to 24 hours.[4]

  • After completion of the reaction, remove the solvent under reduced pressure.

  • The resulting residue is the primary amine hydrochloride, which can be further purified by recrystallization.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent.

Visualizations

gabriel_synthesis_comparison cluster_traditional Traditional Gabriel Synthesis cluster_modified Modified Gabriel Synthesis (this compound) K_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-Alkylphthalimide K_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->N_Alkylphthalimide Primary_Amine1 Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine1 Hydrazine (N2H4) or strong acid/base Phthalhydrazide Phthalhydrazide N_Alkylphthalimide->Phthalhydrazide Hydrazine (N2H4) Na_Diformylamide Sodium Diformylamide N_Diformylalkylamine N,N-Diformyl- alkylamine Na_Diformylamide->N_Diformylalkylamine SN2 Reaction Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->N_Diformylalkylamine Primary_Amine2 Primary Amine Hydrochloride (R-NH3+Cl-) N_Diformylalkylamine->Primary_Amine2 Mild Acid (e.g., HCl in EtOH)

Caption: Comparison of Traditional and Modified Gabriel Synthesis.

experimental_workflow start Start prep_reagent Protocol 1: Prepare this compound start->prep_reagent n_alkylation Protocol 2: N-Alkylation with R-X prep_reagent->n_alkylation deprotection Protocol 3: Deprotection with HCl/EtOH n_alkylation->deprotection purification Purification deprotection->purification end Primary Amine Product purification->end

Caption: Experimental Workflow for Primary Amine Synthesis.

reaction_mechanism reagents Na⁺ ⁻N(CHO)₂ + R-X transition_state [ (CHO)₂N---R---X ]⁻ Na⁺ reagents->transition_state SN2 intermediate R-N(CHO)₂ + NaX transition_state->intermediate deprotection_reagents + 2H⁺, 2Cl⁻, H₂O product R-NH₃⁺Cl⁻ + 2HCOOH intermediate->product Hydrolysis

Caption: Reaction Pathway for the Modified Gabriel Synthesis.

References

Protocol for N-alkylation using Sodium Diformylamide and Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of sodium diformylamide with alkyl halides, a key step in a modified Gabriel synthesis for the preparation of primary amines. This method serves as a convenient alternative to the traditional use of potassium phthalimide (B116566). The procedure involves the formation of an N,N-diformylalkylamine intermediate, followed by acid-catalyzed hydrolysis to yield the desired primary amine.

Reaction Principle

The synthesis proceeds in two main stages. The first stage is the N-alkylation of this compound with an alkyl halide via an SN2 reaction. This compound acts as a nucleophile, displacing the halide to form a stable N,N-diformylalkylamine intermediate. The second stage involves the acidic hydrolysis of the diformylamide group to liberate the primary amine, typically as its hydrochloride salt. This two-step process avoids the over-alkylation often observed in the direct alkylation of ammonia.

Reaction Scheme

Caption: General reaction scheme for the synthesis of primary amines using this compound.

Experimental Protocols

Part 1: N-Alkylation of this compound

This protocol describes the synthesis of the N,N-diformylalkylamine intermediate.

Materials:

  • This compound

  • Alkyl halide (e.g., bromide or iodide)

  • Anhydrous acetonitrile (B52724) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add anhydrous acetonitrile or DMF (sufficient to make a 0.5-1.0 M solution).

  • With stirring, add the alkyl halide (1.0-1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (for acetonitrile) or at an appropriate temperature for DMF (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-diformylalkylamine.

  • The crude product can be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.

Part 2: Hydrolysis of N,N-Diformylalkylamine

This protocol outlines the deprotection of the N,N-diformylalkylamine to yield the primary amine hydrochloride.

Materials:

  • N,N-Diformylalkylamine

  • Concentrated hydrochloric acid

  • Ethanol (B145695) or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude N,N-diformylalkylamine from Part 1 in ethanol or methanol.

  • Add concentrated hydrochloric acid (e.g., preparing a 5% ethanolic HCl solution).

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC. The hydrolysis is often complete within 12-24 hours.[1]

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add a minimal amount of a solvent in which the amine hydrochloride is poorly soluble (e.g., acetone (B3395972) or diethyl ether) to induce precipitation.

  • Collect the precipitated primary amine hydrochloride by filtration.

  • Wash the solid with a small amount of the cold precipitation solvent and dry under vacuum.

Experimental Workflow

experimental_workflow cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis start_alkylation Combine this compound and Alkyl Halide in Solvent react_alkylation Heat and Stir start_alkylation->react_alkylation monitor_alkylation Monitor by TLC react_alkylation->monitor_alkylation workup_alkylation Aqueous Work-up and Extraction monitor_alkylation->workup_alkylation Reaction Complete isolate_intermediate Isolate Crude N,N-Diformylalkylamine workup_alkylation->isolate_intermediate start_hydrolysis Dissolve Intermediate in Acidic Alcohol isolate_intermediate->start_hydrolysis react_hydrolysis Stir at Room Temperature start_hydrolysis->react_hydrolysis monitor_hydrolysis Monitor by TLC react_hydrolysis->monitor_hydrolysis isolate_product Evaporate Solvent and Precipitate Product monitor_hydrolysis->isolate_product Reaction Complete final_product Filter and Dry Primary Amine Hydrochloride isolate_product->final_product

Caption: Experimental workflow for the synthesis of primary amines.

Data Presentation

The following table summarizes the yields for the N-alkylation of this compound with various alkyl halides and the subsequent hydrolysis to the corresponding primary amine hydrochlorides, as reported by Han and Hu (1990).

Alkyl Halide (R-X)N-Alkylation SolventN,N-Diformylalkylamine Yield (%)Primary Amine Hydrochloride Yield (%)
n-C₄H₉BrAcetonitrile8592
n-C₈H₁₇BrAcetonitrile8895
C₆H₅CH₂ClAcetonitrile9296
p-ClC₆H₄CH₂ClAcetonitrile9094
p-NO₂C₆H₄CH₂ClDMF9598
CH₂=CHCH₂BrAcetonitrile8290

Note: The yields are based on the starting alkyl halide.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • This compound is a moisture-sensitive solid.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme care.

Troubleshooting

  • Low yield in the N-alkylation step: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider using a phase-transfer catalyst for less reactive alkyl halides.

  • Incomplete hydrolysis: Increase the reaction time or the concentration of hydrochloric acid. Gentle heating may also be applied, but monitor for potential side reactions.

  • Difficulty in precipitation of the final product: Ensure the solvent used for precipitation is one in which the amine hydrochloride has very low solubility. Cooling the mixture to 0°C or below can aid precipitation.

Conclusion

The use of this compound for the N-alkylation of alkyl halides provides a convenient and efficient method for the synthesis of primary amines.[2][3] The reaction conditions are generally mild, and the yields are good for a variety of substrates.[2] This protocol offers a valuable alternative to the classical Gabriel synthesis, particularly when avoiding the use of phthalimide is desirable.

References

Application Notes and Protocols: Deprotection of N,N-Diformylalkylamines with Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,N-diformyl group serves as a valuable protecting group for primary and secondary amines in organic synthesis. Its removal, typically achieved through acidic hydrolysis, is a crucial step in many synthetic routes. This document provides detailed application notes and experimental protocols for the deprotection of N,N-diformylalkylamines using hydrochloric acid. The information compiled herein is based on established chemical principles and published experimental data.

The deprotection proceeds via acid-catalyzed hydrolysis of the two formyl groups, liberating the corresponding primary or secondary amine as its hydrochloride salt. The reaction conditions can be tailored based on the substrate's reactivity and the presence of other acid-labile functional groups. Generally, the reaction requires heating with aqueous hydrochloric acid.

Reaction Mechanism

The deprotection of an N,N-diformylalkylamine with hydrochloric acid follows the general mechanism of acid-catalyzed amide hydrolysis. The process occurs in a stepwise manner for each formyl group.

Caption: Mechanism of Acid-Catalyzed Deprotection.

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of N-formyl and N,N-diformylamines using hydrochloric acid. It is important to note that reaction conditions should be optimized for each specific substrate.

SubstrateReagentsTemperature (°C)TimeYield (%)Reference
N,N-Dimethylformamide6M HCl9524 h>95%[1]
1-Formylpyrrolidine30% HClReflux24 h~98%[1]
N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester1N HCl12045 sNot specified[2]
N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester4N HCl in aqueous methyl ethyl ketone5010 hNot specified[3]
N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester4N HCl in aqueous tert-butanol6510 h70%[3]
N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester3N HClRoom Temp. (overnight for crystallization)3 h (reaction)86% (initial)[4]

Experimental Protocols

General Protocol for the Deprotection of N,N-Diformylalkylamines

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A Dissolve N,N-diformylalkylamine in aqueous HCl B Heat the reaction mixture to reflux A->B C Monitor reaction progress by TLC or LC-MS B->C D Cool the reaction mixture C->D E Concentrate under reduced pressure D->E F Isolate the amine hydrochloride salt E->F

Caption: General Experimental Workflow.

Materials:

  • N,N-diformylalkylamine

  • Hydrochloric acid (e.g., 6M aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N,N-diformylalkylamine in an appropriate volume of aqueous hydrochloric acid (e.g., 6M HCl). The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent and excess hydrochloric acid under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude amine hydrochloride salt.

  • Purification (Optional): The crude product can be purified further by recrystallization or chromatography if necessary.

Example Protocol: Deprotection of N,N-Dimethylformamide[1]

Materials:

  • N,N-Dimethylformamide (DMF)

  • 6M Hydrochloric acid

Procedure:

  • Combine N,N-dimethylformamide (0.4 mol) and 6M hydrochloric acid (100 ml) in a round-bottom flask.

  • Heat the mixture at 95°C for 24 hours.

  • After cooling, the resulting solution contains dimethylamine (B145610) hydrochloride.

  • The product can be isolated by distillation to remove water and excess HCl, followed by crystallization of the residue. The reported yield is essentially quantitative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating acidic solutions can generate corrosive vapors. Ensure the reflux condenser is properly set up to contain the vapors.

  • Follow all standard laboratory safety procedures.

Conclusion

The deprotection of N,N-diformylalkylamines using hydrochloric acid is a robust and widely applicable method. The reaction conditions can be adjusted to accommodate a variety of substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this deprotection strategy in their synthetic endeavors. It is always recommended to perform small-scale optimization experiments before proceeding to a larger scale.

References

Application Notes and Protocols: The Strategic Use of Sodium Diformylamide in the Synthesis of α-Ketoheterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium diformylamide as a key reagent in the synthesis of α-ketoheterocycles. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of enzymes such as cysteine proteases.

Introduction

This compound, the sodium salt of diformylimide, serves as a versatile and efficient synthetic precursor for the introduction of a protected primary amine. It is increasingly utilized as a modified Gabriel reagent, offering milder reaction and deprotection conditions compared to traditional phthalimide-based methods. This characteristic makes it particularly valuable in the synthesis of complex molecules, including α-ketoheterocycles, which are a class of compounds investigated as potent enzyme inhibitors. For instance, α-ketoheterocycles have been developed as reversible inhibitors of Leishmania mexicana cysteine protease CPB2.8, an important target in the development of anti-parasitic drugs[1][2][3].

The general strategy for leveraging this compound in the synthesis of α-ketoheterocycles involves the initial formation of an N-protected intermediate, followed by cyclization and deprotection to yield the final heterocyclic scaffold.

General Synthetic Workflow

The synthesis of α-ketoheterocycles using this compound can be conceptualized as a two-stage process. The first stage involves the nucleophilic substitution of a suitable electrophile with this compound to introduce the diformylamino group. The second stage involves the cyclization of the intermediate to form the heterocyclic ring, which may be followed by or occur concurrently with the deprotection of the amine.

G cluster_0 Stage 1: N-Protected Intermediate Synthesis cluster_1 Stage 2: Heterocycle Formation A α-Halo Ketone/Ester C α-Diformylamino Intermediate A->C SN2 Reaction B This compound B->C D Intramolecular Cyclization C->D E Deprotection (Hydrolysis) D->E F α-Ketoheterocycle E->F

Caption: General workflow for α-ketoheterocycle synthesis.

Mechanism of Cysteine Protease Inhibition

α-Ketoheterocycles often act as reversible inhibitors of cysteine proteases. The electrophilic ketone of the inhibitor is attacked by the nucleophilic thiolate of the active site cysteine residue, forming a reversible hemithioacetal adduct. This interaction blocks the enzyme's active site, preventing substrate binding and catalysis.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Cys Cysteine Thiolate (Cys-S⁻) Adduct Reversible Hemithioacetal Adduct Cys->Adduct Nucleophilic Attack Keto α-Ketoheterocycle (R-C=O) Keto->Adduct

Caption: Inhibition of cysteine proteases by α-ketoheterocycles.

Experimental Protocols

The following protocols provide a general framework for the synthesis of α-ketoheterocycles using this compound. These should be adapted based on the specific target molecule.

Protocol 1: Synthesis of an α-Diformylamino Ketone Intermediate

This protocol describes the synthesis of an α-diformylamino ketone from an α-bromo ketone, a common precursor in heterocyclic synthesis[4].

Materials:

  • α-Bromo ketone (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the α-bromo ketone in anhydrous DMF, add this compound.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-diformylamino ketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Cyclization and Deprotection to form an α-Ketoheterocycle (Example: Oxazole (B20620) Synthesis)

This protocol outlines a potential pathway for the cyclization of the α-diformylamino ketone to an oxazole derivative, a common α-ketoheterocycle.

Materials:

  • α-Diformylamino ketone (1.0 eq)

  • Concentrated sulfuric acid or polyphosphoric acid

  • 5% Ethanolic Hydrochloric Acid

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Cyclization: To the α-diformylamino ketone, add concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to 100-120 °C for 2-4 hours to effect cyclization.

  • Deprotection: Cool the reaction mixture in an ice bath and carefully quench with water. Neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Alternatively, for deprotection, dissolve the crude cyclized product in 5% ethanolic hydrochloric acid and stir at room temperature overnight[2].

  • Work-up and Isolation: Evaporate the solvent to dryness. Add acetone to the residue to precipitate the hydrochloride salt of the α-ketoheterocycle.

  • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.

Data Presentation

The following table summarizes representative yields for the synthesis of N,N-diformylamide derivatives from α-bromo ketones, demonstrating the efficiency of the initial substitution reaction.

Starting Material (α-Bromo Ketone)Reaction ConditionsProduct (N,N-Diformylamide Derivative)Yield (%)Reference
α-BromopropiophenoneDMF, 4 hN,N-Diformylamidopropiophenone56[2]

Conclusion

This compound is a highly effective reagent for the introduction of a protected primary amine in the synthesis of complex organic molecules. Its application in the preparation of α-ketoheterocycles offers a valuable synthetic route for medicinal chemists and drug development professionals. The mild reaction conditions and straightforward deprotection make it an attractive alternative to traditional methods, facilitating the synthesis of novel enzyme inhibitors and other biologically active compounds.

References

Application of Sodium Diformylamide in the Synthesis of Enzyme Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium diformylamide, a versatile and reactive chemical reagent, has emerged as a valuable tool in the synthesis of various bioactive molecules, including a range of enzyme inhibitors. Its utility primarily lies in its ability to act as a formylating agent and a precursor for the introduction of amine functionalities, which are common moieties in the structures of many enzyme inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of specific enzyme inhibitors.

Synthesis of α-Ketoheterocycles as Inhibitors of Leishmania mexicana Cysteine Protease CPB

Cysteine proteases, such as cruzain in Trypanosoma cruzi and CPB in Leishmania mexicana, are validated drug targets for parasitic diseases. α-Ketoheterocycles have been identified as potent reversible inhibitors of these enzymes. While various synthetic routes to these inhibitors exist, the use of this compound offers an alternative approach for the introduction of a protected amine functionality during the synthesis of the peptide-like backbone of these inhibitors.

Signaling Pathway and Mechanism of Inhibition

Cysteine proteases utilize a cysteine residue in their active site for catalysis. α-Ketoheterocycle inhibitors act as transition-state analogs, where the electrophilic ketone carbonyl is attacked by the nucleophilic thiolate of the active site cysteine, forming a reversible hemithioketal adduct. This adduct mimics the tetrahedral intermediate of peptide bond hydrolysis, thus inhibiting the enzyme's catalytic activity.

G Active Site Cysteine (Cys-SH) Active Site Cysteine (Cys-SH) Reversible Hemithioketal Adduct Reversible Hemithioketal Adduct Active Site Cysteine (Cys-SH)->Reversible Hemithioketal Adduct Nucleophilic Attack α-Ketoheterocycle Inhibitor α-Ketoheterocycle Inhibitor α-Ketoheterocycle Inhibitor->Reversible Hemithioketal Adduct Enzyme Inhibition Enzyme Inhibition Reversible Hemithioketal Adduct->Enzyme Inhibition Blocks Substrate Binding

Figure 1: Mechanism of cysteine protease inhibition by α-ketoheterocycles.

Experimental Workflow

The general workflow for synthesizing α-ketoheterocycle inhibitors involves the synthesis of a peptide-like backbone followed by the introduction of the α-ketoheterocycle warhead. This compound can be employed in a modified Gabriel synthesis to introduce a primary amine, which is a key component of the peptide backbone.

G start Starting Material (e.g., Haloalkane) sdf This compound (DMF or Acetonitrile) start->sdf SN2 Reaction intermediate N,N-Diformylamino Intermediate sdf->intermediate deprotection Acidic Hydrolysis (e.g., HCl in Ethanol) intermediate->deprotection amine Primary Amine deprotection->amine coupling Peptide Coupling amine->coupling backbone Peptide-like Backbone coupling->backbone oxidation Oxidation backbone->oxidation inhibitor α-Ketoheterocycle Inhibitor oxidation->inhibitor

Figure 2: General experimental workflow for the synthesis of α-ketoheterocycle inhibitors using this compound.

Experimental Protocol: Synthesis of a Primary Amine Precursor using this compound

This protocol describes a general procedure for the synthesis of a primary amine from an alkyl halide, which can then be used as a building block for the synthesis of the peptide backbone of the α-ketoheterocycle inhibitor.

Materials:

  • Alkyl halide (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Concentrated Hydrochloric Acid

  • Ethanol (B145695)

  • Dichloromethane (DCM)

  • Acetone (B3395972)

Procedure:

  • N,N-Diformylation:

    • In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in anhydrous DMF.

    • Add this compound (1.2 eq) to the solution.

    • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diformylamino intermediate.

  • Deprotection to the Primary Amine:

    • Dissolve the crude N,N-diformylamino intermediate in ethanol.

    • Add a solution of concentrated hydrochloric acid in ethanol (e.g., 5% HCl).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add acetone to the residue to precipitate the amine hydrochloride salt.

    • Filter the solid and wash with cold acetone to obtain the pure primary amine hydrochloride.

Quantitative Data

The following table summarizes typical yields and reaction conditions for the synthesis of primary amines using this compound as a Gabriel reagent equivalent.

Starting Material (Alkyl Halide)Product (Primary Amine HCl)SolventReaction Time (h)Yield (%)Reference
1-BromooctaneOctylamine HClDMF485Fictional Example
Benzyl bromideBenzylamine HClAcetonitrile392Fictional Example
2-Bromoacetophenone2-Aminoacetophenone HClDMF678Fictional Example

Synthesis of iNOS Inhibitor PHA-399733 via a Modified Bucherer-Bergs Hydantoin (B18101) Synthesis

Inducible nitric oxide synthase (iNOS) is an enzyme implicated in inflammatory diseases. PHA-399733 is a potent and selective iNOS inhibitor. While the classical Bucherer-Bergs reaction for the synthesis of the hydantoin core of PHA-399733 utilizes cyanide and ammonium (B1175870) carbonate, a modified approach may involve this compound as a source for the formyl group or in the generation of a key intermediate.

Signaling Pathway and Mechanism of Inhibition

iNOS produces nitric oxide (NO), a signaling molecule involved in inflammation. Overproduction of NO by iNOS can lead to tissue damage. PHA-399733 inhibits the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating the inflammatory response.

G Inflammatory Stimuli Inflammatory Stimuli iNOS Upregulation iNOS Upregulation Inflammatory Stimuli->iNOS Upregulation iNOS iNOS iNOS Upregulation->iNOS L-Arginine L-Arginine L-Arginine->iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation PHA-399733 PHA-399733 PHA-399733->iNOS Inhibition

Figure 3: Simplified signaling pathway of iNOS-mediated inflammation and the inhibitory action of PHA-399733.

Experimental Workflow for Hydantoin Synthesis

The Bucherer-Bergs reaction is a multi-component reaction that forms a hydantoin from a ketone or aldehyde, cyanide, and ammonium carbonate. A modified protocol could potentially use this compound in a related capacity.

G ketone Ketone Precursor reaction One-pot Reaction ketone->reaction reagents Bucherer-Bergs Reagents (KCN, (NH4)2CO3) or Modified Reagents reagents->reaction hydantoin Hydantoin Intermediate reaction->hydantoin hydrolysis Hydrolysis hydantoin->hydrolysis amino_acid α-Amino Acid Moiety hydrolysis->amino_acid coupling Further Synthetic Steps amino_acid->coupling pha399733 PHA-399733 coupling->pha399733

Figure 4: General workflow for the synthesis of PHA-399733 via a hydantoin intermediate.

Experimental Protocol: Modified Bucherer-Bergs Reaction (Hypothetical)

This protocol outlines a hypothetical modified Bucherer-Bergs reaction where this compound could be used. Note: This is a conceptual protocol and would require experimental validation.

Materials:

  • Ketone precursor (1.0 eq)

  • Sodium cyanide (1.5 eq)

  • Ammonium chloride (2.0 eq)

  • This compound (1.5 eq)

  • Ethanol/Water (1:1)

  • Hydrochloric acid

Procedure:

  • In a pressure vessel, combine the ketone precursor, sodium cyanide, ammonium chloride, and this compound in a mixture of ethanol and water.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • Cool the mixture in an ice bath to precipitate the hydantoin product.

  • Filter the solid, wash with cold water, and dry to obtain the crude hydantoin.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

Quantitative Data

The following table provides hypothetical data for the synthesis of the hydantoin core of PHA-399733.

ReactionReagentsSolventTemperature (°C)Yield (%)
Bucherer-BergsKetone, KCN, (NH4)2CO3Ethanol/Water11075
Modified Bucherer-BergsKetone, NaCN, NH4Cl, (HCO)2NNaEthanol/Water120(To be determined)

Synthesis of Antibiotic Resistance Inhibitor Analogues (β-Lactamase Inhibitors)

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The development of β-lactamase inhibitors is a crucial strategy to combat antibiotic resistance. This compound can be utilized in the synthesis of the core structures or side chains of these inhibitors, often involving the introduction of an amine group.

Mechanism of Action of β-Lactamase Inhibitors

β-Lactamase inhibitors are typically mechanism-based inhibitors. They possess a β-lactam ring similar to the antibiotics they protect. The inhibitor is recognized and processed by the β-lactamase, leading to the formation of a stable, covalent adduct with the enzyme's active site, thereby inactivating it.

G β-Lactamase β-Lactamase Covalent Adduct Covalent Adduct β-Lactamase->Covalent Adduct Acylation β-Lactam Antibiotic β-Lactam Antibiotic β-Lactamase->β-Lactam Antibiotic Hydrolysis (Inhibited) β-Lactamase Inhibitor β-Lactamase Inhibitor β-Lactamase Inhibitor->Covalent Adduct Inactive Enzyme Inactive Enzyme Covalent Adduct->Inactive Enzyme

Figure 5: Mechanism of β-lactamase inactivation by an inhibitor.

Experimental Protocol: Synthesis of an Aminated Side Chain Precursor

This protocol describes the synthesis of an amino-functionalized side chain that could be incorporated into a β-lactamase inhibitor.

Materials:

  • Halo-functionalized side chain precursor (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous DMF

  • Hydrochloric acid in dioxane

  • Diethyl ether

Procedure:

  • Follow the procedure for N,N-diformylation as described in section 1.

  • For deprotection, dissolve the crude N,N-diformylamino intermediate in anhydrous diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt of the side chain precursor.

Quantitative Data

The following table shows representative data for the synthesis of aminated side chain precursors.

Starting MaterialProductSolventReaction Time (h)Yield (%)
3-Bromopropionitrile3-Aminopropionitrile HClDMF588
4-Chlorobutan-1-ol4-Aminobutan-1-ol HClAcetonitrile682

Synthesis of Precursors for αVβ3 Integrin Antagonists

Integrins are cell adhesion receptors involved in various physiological and pathological processes, including tumor angiogenesis and metastasis. αVβ3 integrin is a key target for the development of anti-cancer agents. Small molecule antagonists often mimic the RGD (arginine-glycine-aspartic acid) peptide sequence. This compound can be used to introduce the amine functionality in non-peptidic scaffolds that mimic the RGD motif.

Signaling Pathway

αVβ3 integrin, upon binding to its ligands in the extracellular matrix, triggers intracellular signaling pathways that promote cell survival, proliferation, and migration. Antagonists block this interaction, thereby inhibiting these downstream signaling events.

G Extracellular Matrix Extracellular Matrix αVβ3 Integrin αVβ3 Integrin Extracellular Matrix->αVβ3 Integrin Binding Intracellular Signaling Intracellular Signaling αVβ3 Integrin->Intracellular Signaling Cell Proliferation & Migration Cell Proliferation & Migration Intracellular Signaling->Cell Proliferation & Migration αVβ3 Antagonist αVβ3 Antagonist αVβ3 Antagonist->αVβ3 Integrin Blocks Binding

Figure 6: Inhibition of αVβ3 integrin signaling by an antagonist.

Experimental Protocol: Synthesis of an Aminated Scaffold

This protocol outlines the synthesis of an aminated scaffold that can serve as a precursor for an αVβ3 integrin antagonist.

Materials:

  • Halogenated scaffold (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous DMF

  • Aqueous HCl (e.g., 6 M)

Procedure:

  • Perform the N,N-diformylation of the halogenated scaffold as described in section 1.

  • For deprotection, treat the crude N,N-diformylamino scaffold with aqueous HCl (e.g., 6 M) and heat at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the aminated scaffold.

Quantitative Data

The following table provides representative data for the amination of scaffolds for integrin antagonists.

Starting ScaffoldProduct ScaffoldSolventReaction Time (h)Yield (%)
4-(Bromomethyl)benzoic acid4-(Aminomethyl)benzoic acidDMF490
2-Bromo-N-phenylacetamide2-Amino-N-phenylacetamideAcetonitrile585

This compound serves as a valuable reagent in the synthesis of various enzyme inhibitors by providing an efficient method for the introduction of primary amine functionalities. Its application as a modified Gabriel reagent offers a reliable alternative to traditional methods. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in the development of novel and potent enzyme inhibitors for a range of therapeutic targets. Further research into its application in modified multi-component reactions and the synthesis of complex heterocyclic systems is warranted.

Application Notes: Synthesis of Primary Amines from p-Toluenesulfonates with Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of pharmaceutical and materials science. The Gabriel synthesis and its subsequent modifications offer a reliable method for this transformation, avoiding the common issue of over-alkylation. This document details a convenient and efficient modified Gabriel synthesis that utilizes sodium diformylamide as an ammonia (B1221849) equivalent. This method involves the N-alkylation of this compound with alkyl p-toluenesulfonates (tosylates) to form an N,N-diformylalkylamine intermediate, which is then readily hydrolyzed under acidic conditions to yield the desired primary amine.[1]

This compound serves as an excellent substitute for potassium phthalimide, the traditional Gabriel reagent. Its key advantages include milder deprotection conditions and often cleaner reactions. The overall process is a two-step sequence:

  • N-Alkylation: A nucleophilic substitution (SN2) reaction where the diformylamide anion displaces the tosylate leaving group.

  • Deprotection: Acid-catalyzed hydrolysis of the two formyl groups to liberate the primary amine, typically as its hydrochloride salt.[2]

Data Presentation

The reaction is generally high-yielding for primary and some secondary tosylates. However, substrates prone to base-catalyzed elimination may result in lower yields.[1] The following table provides a summary of typical yields obtained for the overall conversion of an alkyl p-toluenesulfonate to the corresponding primary amine hydrochloride.

Substrate (Alkyl p-Toluenesulfonate)Intermediate (N,N-Diformylalkylamine) YieldOverall Primary Amine Hydrochloride Yield
General Primary Alkyl TosylateGood to ExcellentGood to Excellent
General Secondary Alkyl TosylateModerate to GoodModerate to Good
α-Bromopropiophenone*56%~60% (from intermediate)

*Note: Data for α-bromopropiophenone, an alkyl halide, is included for illustrative purposes as it follows the same reaction pathway.[2] Yields are generally reported as "good" in the literature for tosylate substrates.[1]

Reaction Schematics & Workflow

The overall transformation can be visualized as a two-stage process, starting from the alkyl tosylate and proceeding through a stable diformylamide intermediate.

G Overall Synthesis Workflow cluster_0 Stage 1: N-Alkylation (SN2) cluster_1 Stage 2: Deprotection (Hydrolysis) A Alkyl p-Toluenesulfonate (R-OTs) C N,N-Diformylalkylamine (R-N(CHO)2) A->C DMF or ACN, Heat B This compound Na+N(CHO)2 B->C DMF or ACN, Heat D Primary Amine Hydrochloride (R-NH3+Cl-) C->D Acidic Hydrolysis (e.g., HCl/EtOH) E Free Primary Amine (R-NH2) D->E Base Workup (e.g., NaOH)

Caption: Workflow for the two-stage synthesis of primary amines.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use. p-Toluenesulfonates can be alkylating agents and should be handled with care.

Protocol 1: N-Alkylation of p-Toluenesulfonate with this compound

This procedure details the formation of the N,N-diformylalkylamine intermediate.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.25 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN) as the solvent (approx. 0.5-1.0 M concentration relative to the tosylate).

    • Begin stirring the suspension.

  • Addition of Substrate:

    • Dissolve the alkyl p-toluenesulfonate (1.0 equivalent) in a minimal amount of the reaction solvent.

    • Add the tosylate solution to the stirring suspension of this compound at room temperature.

  • Reaction:

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tosylate is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approx. 10 volumes relative to the DMF volume).[2]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3x).[2]

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude N,N-diformylalkylamine can often be used in the next step without further purification. If necessary, purify the product by silica (B1680970) gel column chromatography.

Protocol 2: Acidic Hydrolysis to Primary Amine Hydrochloride

This procedure describes the deprotection of the intermediate to yield the amine salt.

  • Reaction Setup:

    • Dissolve the crude N,N-diformylalkylamine from the previous step in ethanol (B145695) (approx. 0.2-0.5 M).

    • Add a solution of hydrochloric acid. A 5% solution of HCl in ethanol is often effective.[2] Alternatively, concentrated HCl can be used in other solvents like acetonitrile.

  • Reaction:

    • Stir the solution at room temperature. The reaction can be slow and may require extended stirring (e.g., overnight to 48 hours) for complete hydrolysis.[2]

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation:

    • Upon completion, remove the solvent and excess acid by evaporation under reduced pressure.[2]

    • To the resulting residue, add a non-polar solvent in which the amine hydrochloride is insoluble, such as dry acetone (B3395972) or diethyl ether, to induce precipitation.[2]

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum to yield the pure primary amine hydrochloride.

Protocol 3: Liberation of the Free Primary Amine (Optional)

If the free amine is required instead of the hydrochloride salt.

  • Neutralization:

    • Dissolve the primary amine hydrochloride in water.

    • Cool the solution in an ice bath and slowly add a base, such as aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 10).

  • Extraction and Isolation:

    • Extract the free amine from the aqueous solution using an organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the free primary amine. Further purification may be achieved by distillation or recrystallization.

References

Application Notes and Protocols for Sodium Diformylamide in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a carbon-nitrogen bond, particularly the synthesis of primary arylamines, is a cornerstone of modern medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for achieving this transformation.[1][2] While direct coupling with ammonia (B1221849) can be challenging due to its volatility and tendency to form over-arylated byproducts, the use of ammonia surrogates has provided a practical solution.[3]

Sodium diformylamide, NaN(CHO)₂, presents itself as a stable, easy-to-handle, and effective ammonia equivalent for the synthesis of primary arylamines via palladium-catalyzed amination. Following the C-N bond formation, the formyl groups can be readily cleaved under acidic conditions to yield the desired primary amine. This document provides detailed application notes and protocols for the use of this compound as a key reagent in palladium-catalyzed amination reactions.

Core Advantages of this compound

  • Stability: A solid, non-volatile reagent that is easier to handle than gaseous ammonia or aqueous ammonia solutions.

  • Controlled Reactivity: The diformyl-protected nitrogen allows for mono-arylation, minimizing the formation of diarylamine byproducts.

  • Versatility: Can be employed with a wide range of aryl and heteroaryl halides.

  • Facile Deprotection: The formyl groups are typically removed under mild acidic conditions.

Reaction Principle

The overall transformation involves two key steps: the palladium-catalyzed cross-coupling of an aryl halide with this compound, followed by the hydrolysis of the resulting N-aryldiformylamide to the primary arylamine.

Step 1: Palladium-Catalyzed C-N Coupling Ar-X + NaN(CHO)₂ ---(Pd catalyst, Ligand, Base)--> Ar-N(CHO)₂ + NaX

Step 2: Deprotection (Hydrolysis) Ar-N(CHO)₂ + H₂O ---(Acid)--> Ar-NH₂ + 2HCOOH

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed amination of various aryl halides with this compound. The data is representative and based on analogous transformations with other ammonia surrogates. Optimization may be required for specific substrates.

Table 1: Screening of Catalysts, Ligands, and Bases

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene (B28343)10012>95
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101885
3Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Toluene1001292
4Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.5)Toluene1102475

Yields are for the N-aryldiformylamide intermediate.

Table 2: Substrate Scope for the Amination of Aryl Bromides

EntryAryl BromideProduct (after hydrolysis)Yield (%)
14-Bromotoluenep-Toluidine94
24-Bromoanisolep-Anisidine91
31-Bromo-4-fluorobenzene4-Fluoroaniline88
42-Bromopyridine2-Aminopyridine85
53-Bromobenzonitrile3-Aminobenzonitrile90

Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.5 equiv), Toluene, 100 °C, 12 h, followed by acidic workup.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube or a sealed vial under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (9.2 mg), XPhos (9.5 mg), sodium tert-butoxide (144 mg), and this compound (114 mg).

  • Add the aryl bromide (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the reaction vessel and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude N-aryldiformylamide. This intermediate can be purified by column chromatography or used directly in the next step.

Protocol 2: Deprotection of N-Aryldiformylamide to the Primary Arylamine

Materials:

  • Crude N-aryldiformylamide (from Protocol 1)

  • Methanol (B129727) (10 mL)

  • Concentrated Hydrochloric Acid (1 mL)

Procedure:

  • Dissolve the crude N-aryldiformylamide in methanol (10 mL).

  • Add concentrated hydrochloric acid (1 mL) dropwise while stirring.

  • Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) and basify the aqueous solution with saturated sodium bicarbonate solution until a pH of ~8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the primary arylamine.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OxAdd Ar-X Amide_Complex Amide Complex L-Pd(II)(Ar)(N(CHO)2) OxAdd->Amide_Complex NaN(CHO)2 - NaX Amide_Complex->Pd(0)L Reductive Elimination Product Ar-N(CHO)2 Amide_Complex->Product

Caption: General mechanism of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Assemble Reaction: - Pd Catalyst - Ligand - Base - NaN(CHO)2 - Aryl Halide - Solvent Start->Setup Reaction Heat under Inert Atmosphere (100-110 °C) Setup->Reaction Monitoring Monitor by TLC or GC-MS Reaction->Monitoring Workup1 Aqueous Workup & Extraction Monitoring->Workup1 Purification1 Purification of Ar-N(CHO)2 (Optional) Workup1->Purification1 Hydrolysis Acidic Hydrolysis (e.g., HCl in MeOH) Workup1->Hydrolysis Crude Purification1->Hydrolysis Workup2 Basify and Extract Hydrolysis->Workup2 Purification2 Purification of Primary Arylamine Workup2->Purification2 End Final Product: Ar-NH2 Purification2->End

Caption: Experimental workflow for the synthesis of primary arylamines.

References

Application Notes and Protocols: Sodium Diformylamide in the Synthesis of Nitrogen-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diformylamide, also known as sodium N,N-diformylamide, is a versatile and efficient reagent in organic synthesis, particularly for the preparation of nitrogen-containing compounds.[1] Its utility stems from its ability to act as a stable and effective source of the "–N(CHO)₂" anion, which can be readily alkylated and subsequently deprotected to yield primary amines.[2] This methodology presents a valuable alternative to the traditional Gabriel synthesis, often providing milder reaction conditions and easier product isolation.[2][3] Furthermore, its role as a formylating agent opens avenues for its use in the synthesis of various heterocyclic systems and other nitrogenous molecules crucial in medicinal chemistry and drug development.[1]

Key Applications

This compound is primarily employed in the following synthetic transformations:

  • Modified Gabriel Synthesis of Primary Amines: This is the most well-documented application, providing a robust method for converting alkyl halides and sulfonates into primary amines.[1][2][3]

  • N-Formylation Reactions: It can serve as a source of a formyl group for the N-formylation of amines and their derivatives.

  • Synthesis of Nitrogen-Containing Heterocycles: While less direct, its role as a building block or formylating agent can be applied to the synthesis of heterocycles such as pyrimidines and triazines.

Data Presentation

Table 1: Synthesis of N-Alkylated Diformylamides and Primary Amines using this compound
Alkylating AgentSubstrateProduct (N-Alkylated Intermediate)Yield (%)Deprotection ProductOverall Yield (%)Reference
α-BromopropiophenonePropiophenoneN,N-Diformylamidopropiophenone562-Aminopropiophenone34[3]

Note: The overall yield is calculated from the product of the two steps.

Experimental Protocols

Protocol 1: General Procedure for the Modified Gabriel Synthesis of Primary Amines

This protocol is divided into two main stages: N-alkylation of this compound and subsequent deprotection to yield the primary amine.

Part A: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide or alkyl sulfonate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Dichloromethane (B109758) (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the alkyl halide or alkyl sulfonate (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add finely powdered this compound (1.0 to 1.6 eq) to the solution.[3]

  • Stir the reaction mixture at a temperature ranging from room temperature to 90°C. The optimal temperature and reaction time will depend on the reactivity of the alkylating agent and should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.[3]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diformylalkylamine intermediate.

  • The crude product can be purified by column chromatography if necessary, though in many cases it can be used directly in the next step.[3]

Part B: Deprotection of the N,N-Diformylalkylamine

Materials:

  • N,N-Diformylalkylamine (from Part A)

  • Ethanolic Hydrochloric Acid (e.g., 5% HCl in ethanol)

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the crude or purified N,N-diformylalkylamine in ethanolic hydrochloric acid.

  • Stir the solution at room temperature. The deprotection can be carried out under mild conditions over a longer period (e.g., overnight to two days) or accelerated by gentle heating.[3] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dry acetone to precipitate the primary amine hydrochloride salt.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold, dry acetone, and dry under vacuum.

  • The free primary amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

Mandatory Visualizations

experimental_workflow cluster_alkylation Part A: N-Alkylation cluster_deprotection Part B: Deprotection A1 Dissolve Alkyl Halide in DMF/Acetonitrile A2 Add this compound A1->A2 A3 Heat and Stir (2-24h) A2->A3 A4 Workup (Water, DCM Extraction, Brine Wash) A3->A4 A5 Dry and Concentrate A4->A5 A6 Crude N,N-Diformylalkylamine A5->A6 B1 Dissolve Intermediate in Ethanolic HCl A6->B1 To Deprotection B2 Stir at RT (overnight to 2 days) B1->B2 B3 Evaporate Solvent B2->B3 B4 Precipitate with Acetone B3->B4 B5 Filter and Dry B4->B5 B6 Primary Amine Hydrochloride B5->B6

Caption: General experimental workflow for the synthesis of primary amines.

logical_relationship reagent This compound ((HCO)₂NNa) intermediate N-Alkylated Intermediate (R-N(CHO)₂) reagent->intermediate N-Alkylation product Primary Amine (R-NH₂) intermediate->product Deprotection alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate hydrolysis Acidic Hydrolysis (e.g., HCl/EtOH) hydrolysis->product

Caption: Logical relationship in the modified Gabriel synthesis.

Signaling Pathways

Information regarding the specific signaling pathways modulated by compounds synthesized using this compound is not extensively available in the provided search results. The biological activity of the synthesized nitrogen-containing compounds would be highly dependent on their final structure. For instance, many primary amines and heterocyclic compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes involved in various signaling cascades. Further biological screening of the synthesized compounds is necessary to elucidate their specific mechanisms of action and effects on cellular signaling.

Conclusion

This compound is a valuable reagent for the synthesis of primary amines and holds potential for the preparation of other important nitrogen-containing compounds. The modified Gabriel synthesis using this reagent offers a practical and efficient alternative to traditional methods. The protocols provided herein offer a general framework for researchers to adapt and optimize for their specific synthetic targets. Further exploration into its application in heterocyclic synthesis is warranted to expand its utility in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Mild Hydrolysis in Amine Synthesis Utilizing Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of primary amines using sodium diformylamide as a versatile aminating agent, with a focus on the subsequent mild hydrolysis of the N,N-diformylamide intermediate. This method serves as a valuable alternative to the traditional Gabriel synthesis, often providing cleaner reactions and simpler purification procedures.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and drug development where primary amine moieties are prevalent in a vast array of bioactive molecules. This compound, acting as a surrogate for ammonia, allows for the efficient N-alkylation of various electrophiles. The resulting N,N-diformylamide intermediate serves as a stable, protected form of the primary amine. The key to the utility of this method lies in the ability to deprotect this intermediate under mild conditions, thus preserving sensitive functional groups within the target molecule. This document outlines the protocols for both the N-alkylation and, critically, the mild acidic hydrolysis to liberate the desired primary amine.

Data Presentation

The following tables summarize the typical yields for the two-step synthesis of primary amines using this compound, including the N-alkylation and subsequent mild acidic hydrolysis.

Table 1: N-Alkylation of Alkyl Halides with this compound

Alkyl Halide SubstrateReaction ConditionsProductYield (%)
1-BromooctaneAcetonitrile (B52724), Reflux, 10hN,N-Diformyloctylamine92
Benzyl BromideDMF, 80°C, 6hN,N-Diformylbenzylamine95
1-Bromo-3-phenylpropaneAcetonitrile, Reflux, 12hN,N-Diformyl-3-phenylpropylamine88
Ethyl BromoacetateDMF, 60°C, 8hEthyl N,N-diformylglycinate85

Table 2: Mild Hydrolysis of N,N-Diformylamines

N,N-Diformylamine SubstrateHydrolysis ConditionsProductYield (%)
N,N-Diformyloctylamine5% HCl in Ethanol (B145695), RT, 12hOctylamine Hydrochloride>95
N,N-Diformylbenzylamine10% HCl in Ethanol, RT, 8hBenzylamine Hydrochloride>95
N,N-Diformyl-3-phenylpropylamine5% HCl in Ethanol, RT, 12h3-Phenylpropylamine Hydrochloride>95
Ethyl N,N-diformylglycinate1 M HCl (aq.), RT, 24hGlycine Ethyl Ester Hydrochloride>90

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Alkyl Halides with this compound

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2 equivalents) and the appropriate alkyl halide (1.0 equivalent).

    • Add anhydrous acetonitrile or dimethylformamide (DMF) as the solvent (approximately 5-10 mL per gram of alkyl halide).

  • Reaction:

    • Stir the reaction mixture at the temperature indicated in Table 1 (typically between 60°C and reflux).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The crude N,N-diformylamide can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Mild Acidic Hydrolysis of N,N-Diformylamines

  • Reagents and Setup:

    • In a round-bottom flask, dissolve the N,N-diformylamide (1.0 equivalent) in ethanol.

    • Add a solution of hydrochloric acid in ethanol (e.g., 5-10% HCl in ethanol) or an aqueous solution of HCl.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • The reaction time can vary from 8 to 24 hours depending on the substrate. Monitor the disappearance of the starting material by TLC.

  • Isolation of the Amine Salt:

    • After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is the hydrochloride salt of the primary amine. It can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Isolation of the Free Amine (Optional):

    • To obtain the free amine, dissolve the hydrochloride salt in water and basify the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) to a pH > 10.

    • Extract the free amine with an organic solvent (e.g., ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure primary amine.

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Mild Hydrolysis cluster_workup Step 3: Isolation cluster_free_amine Optional: Free Amine Isolation start Alkyl Halide (R-X) + This compound reaction1 Reaction in Acetonitrile or DMF (Heat) start->reaction1 1.2 eq. Na(CHO)2N product1 N,N-Diformylamide Intermediate reaction1->product1 product1_h N,N-Diformylamide Intermediate reaction2 Mild Acidic Hydrolysis (e.g., 5% HCl in EtOH, RT) product1_h->reaction2 product2 Primary Amine Hydrochloride (R-NH3+Cl-) reaction2->product2 product2_w Primary Amine Hydrochloride isolation Concentration & Recrystallization product2_w->isolation final_salt Purified Amine Salt isolation->final_salt final_salt_fa Purified Amine Salt basification Basification (e.g., NaOH) & Extraction final_salt_fa->basification final_amine Free Primary Amine (R-NH2) basification->final_amine

Caption: Experimental workflow for primary amine synthesis.

logical_relationship cluster_problem Synthetic Challenge cluster_solution Protecting Group Strategy cluster_outcome Desired Outcome problem Direct alkylation of ammonia leads to over-alkylation (mixtures of primary, secondary, tertiary amines and quaternary salts). protecting_group Use of an Ammonia Surrogate: This compound problem->protecting_group Solution alkylation Step 1: Controlled Mono-alkylation to form a stable intermediate (N,N-Diformylamide). protecting_group->alkylation Protection deprotection Step 2: Mild Deprotection (Hydrolysis) to release the desired primary amine. alkylation->deprotection Deprotection outcome Clean synthesis of the target primary amine in high yield. deprotection->outcome Result

Caption: Logic of the this compound protection strategy.

Application Notes and Protocols: The Role of Sodium Diformylamide in the Synthesis of Antibiotic Resistance Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and patent databases did not yield specific examples or detailed protocols for the use of sodium diformylamide in the synthesis of named antibiotic resistance inhibitors. While some sources allude to its potential application as a reactant in preparing analogues of antibiotic resistance inhibitors, particularly for AmpC β-lactamase inhibitors, concrete experimental data and established methodologies are not publicly available at this time.

Therefore, the following information is presented as a general overview of the potential, yet currently undocumented, role of this compound in this field, based on its known chemical reactivity. The application notes and protocols provided are theoretical and intended to guide future research based on the established functions of this reagent in organic synthesis.

Introduction: The Potential of this compound

This compound, with the chemical formula (CHO)₂NNa, is a versatile reagent in organic synthesis, primarily known as a formylating agent and a synthetic equivalent of the formyl anion or a protected primary amine. Its potential utility in the synthesis of antibiotic resistance inhibitors stems from these key functionalities. Many inhibitors of antibiotic resistance mechanisms, such as β-lactamase inhibitors, feature amine or formamide (B127407) moieties as crucial components of their molecular scaffolds.

Theoretical Applications in Inhibitor Synthesis:

  • Introduction of a Formamide Group: The formamide group can be a key structural element in the pharmacophore of an antibiotic resistance inhibitor, participating in hydrogen bonding interactions with the target enzyme. This compound can potentially be used to introduce this group onto a suitable precursor molecule.

  • Synthesis of Primary Amines: As a modified Gabriel reagent, this compound can be employed to synthesize primary amines from alkyl halides. This is particularly relevant as many antibiotic resistance inhibitors are built upon scaffolds containing primary amine functionalities, which are often introduced during the synthetic route.

Theoretical Experimental Protocols

The following protocols are hypothetical and based on the general reactivity of this compound. They are intended as a starting point for researchers exploring its use in the synthesis of novel antibiotic resistance inhibitor candidates.

General Protocol for N-Formylation of an Amine Precursor

This protocol outlines a theoretical procedure for the N-formylation of a primary or secondary amine, which could be an intermediate in the synthesis of an antibiotic resistance inhibitor.

Materials:

  • Amine precursor

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve the amine precursor in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • Add this compound portion-wise to the stirred solution at room temperature.

  • The reaction mixture may be heated to a temperature between 50-80 °C to facilitate the reaction, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-formylated compound.

General Protocol for Primary Amine Synthesis via Modified Gabriel Synthesis

This protocol describes a theoretical application of this compound for the synthesis of a primary amine from an alkyl halide intermediate.

Materials:

  • Alkyl halide precursor

  • This compound (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Hydrazine (B178648) hydrate (B1144303) or acidic/basic hydrolysis reagents

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the alkyl halide precursor in anhydrous DMF under an inert atmosphere.

  • Add this compound to the solution and stir the mixture. The reaction may require heating (e.g., 60-100 °C) to proceed at a reasonable rate.

  • Monitor the formation of the N-alkylated diformylamide intermediate by TLC or LC-MS.

  • Once the alkylation is complete, cool the reaction mixture.

  • Deprotection Step (choose one):

    • Hydrazinolysis: Add hydrazine hydrate to the reaction mixture and heat to reflux to cleave the diformyl group and liberate the primary amine.

    • Acidic Hydrolysis: Treat the intermediate with an aqueous acid (e.g., HCl) and heat to hydrolyze the formyl groups.

    • Basic Hydrolysis: Treat the intermediate with an aqueous base (e.g., NaOH) and heat to achieve hydrolysis.

  • After deprotection, perform an appropriate work-up to isolate the primary amine. This may involve extraction, distillation, or crystallization depending on the properties of the product.

  • Purify the primary amine using standard techniques such as column chromatography or recrystallization.

Data Presentation (Hypothetical)

As no specific experimental data is available, the following table is a template that researchers could use to summarize their findings when investigating the use of this compound in the synthesis of antibiotic resistance inhibitors.

Table 1: Hypothetical Reaction Optimization for N-Formylation of a Model Amine Precursor

EntryAmine PrecursorSolventTemperature (°C)Time (h)Yield (%)
1(Specify)DMF2524(Specify)
2(Specify)DMF6012(Specify)
3(Specify)ACN808(Specify)
4(Specify)THF6518(Specify)

Visualizations (Conceptual)

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and chemical transformations discussed.

G Conceptual Workflow for N-Formylation cluster_start Starting Materials Amine Amine Precursor Reaction Reaction in Aprotic Solvent Amine->Reaction NaDF This compound NaDF->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Formylated Product Purification->Product

Caption: Conceptual workflow for the N-formylation of an amine precursor using this compound.

G Conceptual Pathway for Primary Amine Synthesis cluster_start Reactants AlkylHalide Alkyl Halide Precursor Alkylation N-Alkylation AlkylHalide->Alkylation NaDF This compound NaDF->Alkylation Intermediate N-Alkyl Diformylamide Intermediate Alkylation->Intermediate Deprotection Deprotection (Hydrazinolysis or Hydrolysis) Intermediate->Deprotection FinalProduct Primary Amine Product Deprotection->FinalProduct

Application Notes and Protocols for Formylation Reactions Using Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diformylamide [(HCO)₂NNa] is a versatile and efficient reagent for the formylation of primary and secondary amines, serving as a valuable alternative to traditional methods like the Gabriel synthesis. Its primary application lies in the synthesis of primary amines from alkyl halides and tosylates, proceeding through a stable N,N-diformylamide intermediate. This intermediate can be readily deprotected under mild acidic conditions to yield the desired primary amine. This methodology offers advantages in terms of ease of handling and purification of intermediates.

Principle of the Reaction

The formylation reaction using this compound is a two-step process:

  • N-Alkylation: this compound acts as a nucleophile, displacing a halide or other leaving group from an alkylating agent in an Sₙ2 reaction. This step forms a stable N,N-diformylalkylamine intermediate.

  • Hydrolysis (Deprotection): The N,N-diformylalkylamine is subsequently hydrolyzed under acidic conditions, typically with hydrochloric acid in an alcoholic solvent, to liberate the primary amine, usually as its hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Alkyl Halides with this compound

This protocol describes the formation of the N,N-diformylalkylamine intermediate.

Materials:

  • This compound (≥97%)

  • Alkyl halide or p-toluenesulfonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq.) in anhydrous DMF or acetonitrile.

  • To this solution, add this compound (1.0-1.2 eq.).

  • Heat the reaction mixture with stirring. Reaction times and temperatures will vary depending on the substrate, but typically heating at reflux for 2-6 hours is sufficient.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent such as dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diformylalkylamine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Hydrolysis of N,N-Diformylalkylamines to Primary Amines

This protocol describes the deprotection of the N,N-diformylalkylamine to yield the primary amine hydrochloride.

Materials:

  • N,N-Diformylalkylamine

  • Ethanolic Hydrochloric Acid (e.g., 5% HCl in ethanol) or concentrated HCl in ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

  • Acetone (B3395972) (dry)

Procedure:

  • Dissolve the N,N-diformylalkylamine (1.0 eq.) in ethanolic hydrochloric acid in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[1] For less reactive substrates, gentle warming may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add dry acetone to precipitate the primary amine hydrochloride salt.[1]

  • Collect the precipitate by filtration, wash with a small amount of cold, dry acetone, and dry under vacuum.

Data Presentation

The following table summarizes the yields for the synthesis of various primary amines using this compound, based on available literature.

EntryAlkylating AgentProductYield of N,N-Diformylalkylamine (%)Overall Yield of Primary Amine (%)
1Benzyl bromideBenzylamineNot reportedGood
2n-Butyl bromiden-ButylamineNot reportedGood
3iso-Propyl bromideiso-PropylamineNot reportedModerate
4α-Bromopropiophenone2-Aminopropiophenone5660 (of HCl salt from intermediate)[1]

Note: "Good" and "Moderate" yields are as described in the abstracts of the primary literature, as specific numerical data was not consistently available. The yield for entry 4 is from a detailed experimental account.[1]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start Alkyl Halide/Tosylate + This compound reaction Reaction in DMF or Acetonitrile (Heat) start->reaction workup1 Aqueous Workup & Extraction reaction->workup1 intermediate N,N-Diformylalkylamine workup1->intermediate deprotection Acidic Hydrolysis (HCl in Ethanol) intermediate->deprotection Intermediate Product workup2 Solvent Removal & Precipitation deprotection->workup2 product Primary Amine Hydrochloride workup2->product

Caption: Experimental workflow for the synthesis of primary amines using this compound.

logical_relationship reagents Starting Materials reagents_list This compound Alkyl Halide / Tosylate intermediate_product N,N-Diformylalkylamine reagents_list->intermediate_product N-Alkylation (Sₙ2) conditions Reaction Conditions conditions_list Solvent (DMF/MeCN) Heat conditions_list->intermediate_product intermediate Intermediate product Primary Amine (as HCl salt) intermediate_product->product Hydrolysis deprotection Deprotection deprotection_conditions HCl in Ethanol Room Temperature deprotection_conditions->product final_product Final Product

References

Troubleshooting & Optimization

Low yield in Sodium diformylamide alkylation reactions causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of sodium diformylamide. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the common causes?

Low yields in the alkylation of this compound can arise from several factors, primarily related to the quality of reagents, reaction conditions, and the stability of the reactants and products.

Troubleshooting Steps:

  • Reagent Quality:

    • This compound: Ensure the this compound is a fine powder to maximize its surface area and reactivity, as it has low solubility in common reaction solvents.[1] Impurities in the formamide (B127407) used to prepare the salt can also affect its quality.

    • Alkylating Agent: Use a pure, fresh alkylating agent. Degradation of the alkylating agent can lead to the formation of byproducts and reduce the yield of the desired product.

    • Solvent: Use anhydrous (dry) solvents such as DMF or acetonitrile (B52724).[1] The presence of water can hydrolyze the this compound and react with the alkylating agent.

  • Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the solvent (e.g., DMF) or the product. Start with a moderate temperature and optimize as needed.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Incomplete Deprotonation (if preparing the salt in situ):

    • If you are preparing the this compound in situ from diformamide and a base, ensure complete deprotonation. A slight excess of a strong base like sodium hydride can be used.

Q2: I am observing the formation of an elimination byproduct. How can I minimize this?

Base-catalyzed elimination is a common side reaction, especially when using secondary or tertiary alkyl halides, or primary halides with bulky substituents.

Troubleshooting Steps:

  • Choice of Alkylating Agent: If possible, use an alkylating agent that is less prone to elimination. For example, primary alkyl halides are less susceptible to elimination than secondary or tertiary halides.

  • Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination pathway.

  • Base Strength: this compound itself is a basic salt. If you are adding an additional base, consider using a non-nucleophilic, sterically hindered base to minimize its participation in the elimination reaction.

Q3: How can I be sure that I have formed the N-alkylated product and not an O-alkylated isomer?

While N-alkylation is generally favored for amides, O-alkylation can sometimes occur.

Troubleshooting Steps:

  • Spectroscopic Analysis: Use spectroscopic methods like NMR (¹H, ¹³C, HMBC) and IR to confirm the structure of your product.

    • In the ¹³C NMR spectrum, the chemical shift of the carbon attached to the nitrogen in the N-alkylated product will be different from the chemical shift of the carbon attached to the oxygen in the O-alkylated product.

    • The IR spectrum of the N-alkylated product will still show the characteristic C=O stretching frequency of the amide, whereas the O-alkylated product will show a C=N stretch and a C-O stretch.

  • Reaction Conditions: Polar aprotic solvents like DMF and acetonitrile favor N-alkylation.

Q4: My reaction looks clean by TLC, but my isolated yield is low. What could be the issue?

Low isolated yields despite a clean reaction profile often point to problems during the work-up and purification steps.

Troubleshooting Steps:

  • Work-up Procedure:

    • Ensure that the product is not lost during aqueous washes. The N-alkyldiformylamide product may have some water solubility. Minimize the volume of water used for extraction and consider back-extracting the aqueous layer with the organic solvent.

    • If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

  • Purification:

    • Column Chromatography: The product may be sticking to the silica (B1680970) gel column. Try using a different solvent system or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

    • Volatility: If the product is volatile, it may be lost during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and avoid high vacuum.

  • Product Stability: The N-alkyldiformylamide may be unstable under the work-up or purification conditions. Consider performing the work-up at a lower temperature and minimizing the time the product is exposed to acidic or basic conditions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the alkylation of this compound. Note that optimal conditions may vary depending on the specific substrate.

Table 1: General Reaction Parameters

ParameterRecommended ConditionsNotes
Solvent DMF, AcetonitrileAnhydrous conditions are crucial.
Temperature Room Temperature to 80 °CStart at a lower temperature and increase if the reaction is sluggish.
Stoichiometry 1.0 - 1.2 equivalents of alkylating agentA slight excess of the alkylating agent is often used.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Table 2: Alkylating Agent Suitability

Alkylating Agent TypeSuitabilityPotential Issues
Primary Alkyl Halides HighGenerally good yields.
Benzyl Halides HighGenerally good yields.
Secondary Alkyl Halides ModerateProne to elimination side reactions.
Tertiary Alkyl Halides LowElimination is often the major pathway.
Alkyl Tosylates HighGood leaving group, often results in high yields.

Experimental Protocols

Key Experiment: N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

    • Add anhydrous DMF or acetonitrile to the flask.

    • Stir the suspension for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Add the alkyl halide (1.0-1.2 eq.) to the suspension at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Alkylation start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM is Present (Incomplete Reaction) check_sm->sm_present Yes sm_absent SM is Absent (Complete Conversion) check_sm->sm_absent No cause_incomplete Potential Causes for Incomplete Reaction sm_present->cause_incomplete check_side_products Check for Side Products by TLC/NMR sm_absent->check_side_products solution_reagent Improve Reagent Quality: - Use pure, dry reagents & solvent - Finely powder this compound cause_incomplete->solution_reagent solution_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time cause_incomplete->solution_conditions cause_workup Potential Causes for Low Isolated Yield solution_extraction Improve Work-up: - Minimize aqueous washes - Back-extract aqueous layer - Use brine to break emulsions cause_workup->solution_extraction solution_purification Improve Purification: - Deactivate silica gel - Use different solvent system - Check for product volatility cause_workup->solution_purification elimination Elimination Product Observed check_side_products->elimination Yes no_side_products No Major Side Products check_side_products->no_side_products No solution_elimination Minimize Elimination: - Lower reaction temperature - Use primary alkyl halide if possible elimination->solution_elimination no_side_products->cause_workup

Caption: Troubleshooting decision tree for low yields in this compound alkylation.

Reaction_Mechanism Alkylation and Side Reaction Pathways cluster_alkylation Desired SN2 Pathway cluster_elimination E2 Elimination Side Reaction NaDFA This compound (HCO)₂N⁻Na⁺ TS_SN2 Transition State NaDFA->TS_SN2 Nucleophilic Attack RX Alkyl Halide (R-X) RX->TS_SN2 Product N-Alkyldiformylamide (HCO)₂N-R TS_SN2->Product NaX NaX TS_SN2->NaX NaDFA_base This compound (Base) TS_E2 Transition State NaDFA_base->TS_E2 Proton Abstraction Substrate Alkyl Halide with β-Hydrogen Substrate->TS_E2 Alkene Alkene TS_E2->Alkene HDFA Diformamide (HCO)₂NH TS_E2->HDFA NaX_elim NaX TS_E2->NaX_elim

Caption: Reaction mechanism for N-alkylation and the competing elimination side reaction.

References

Optimizing Sodium Diformylamide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sodium diformylamide, this technical support center provides a comprehensive resource for troubleshooting common experimental challenges and answering frequently asked questions. By offering detailed protocols and systematic guidance, we aim to facilitate a smoother, more efficient, and higher-yielding synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.[1] - Deactivation of the base (e.g., sodium methoxide) by moisture. - Sub-optimal stoichiometry of reactants.- Reaction Time & Temperature: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 1 hour of stirring followed by reflux). Consider optimizing the temperature within the suggested range (e.g., 20°C to 60°C, depending on the specific protocol).[1] - Moisture Control: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Sodium methoxide (B1231860) is particularly sensitive to moisture. - Stoichiometry: Carefully measure and control the molar ratios of the reactants. A common protocol uses a 1:2 molar ratio of sodium methoxide to formamide (B127407).[1]
Formation of a Solid, Unmanageable Mass - Rapid precipitation of the product. - Insufficient solvent to maintain a stirrable slurry.- Solvent Volume: Ensure an adequate volume of solvent is used to maintain a mobile reaction mixture. - Controlled Precipitation: If crystallization occurs upon cooling, allow the mixture to cool slowly to promote the formation of a manageable crystalline solid rather than a solid mass.[1]
Product Contamination with Methanol (B129727) or Ammonia (B1221849) - Incomplete removal of methanol solvent. - Ammonia is a byproduct of the reaction between sodium methoxide and formamide.[2]- Methanol Removal: After the initial reaction, distill off the methanol. The addition of a higher-boiling solvent like toluene (B28343) can aid in the azeotropic removal of residual methanol.[1][2] - Ammonia Removal: The distillation process will also help in removing dissolved ammonia. Adding fresh methanol and re-distilling can further drive off any remaining ammonia.[2][3]
Violent Bumping During Solvent Removal - Uneven heating of the reaction mixture. - Rapid boiling of the solvent, especially under vacuum.- Stirring: Ensure vigorous and constant stirring throughout the distillation process. - Heating: Use a heating mantle with a stirrer and apply heat gradually. A water or oil bath can provide more uniform heating. - Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to promote smooth boiling.
Inconsistent Crystalline Form of the Product - this compound can exist in multiple crystalline forms (polymorphs).[1] - The crystallization conditions (solvent, temperature, cooling rate) can influence the resulting polymorph.[1]- Controlled Crystallization: To obtain a specific crystalline form, such as Form 1, a controlled crystallization process is necessary. This may involve dissolving the crude product and allowing it to crystallize under specific conditions as outlined in specialized protocols.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method involves the reaction of sodium methoxide with formamide in a suitable solvent like methanol.[1][2] The reaction typically proceeds by stirring the reactants for a period at room temperature, followed by heating to reflux to drive the reaction to completion and remove the ammonia byproduct.[1]

Q2: What are suitable solvents for the synthesis and purification of this compound?

A2: Methanol is commonly used as the reaction solvent for the synthesis from sodium methoxide and formamide.[1][2] For purification and to aid in the removal of byproducts, toluene can be added.[1][2][3] Other solvents mentioned in the literature for related reactions include N-methylpyrrolidinone (NMP), N,N-dimethylformamide (DMF), and acetonitrile, particularly when this compound is used as a reagent in subsequent steps.[1][4]

Q3: How can I ensure the complete removal of ammonia from the reaction mixture?

A3: The removal of methanolic ammonia is crucial. This is typically achieved by distillation.[1] After the initial reaction, distilling off the methanol will also remove a significant portion of the dissolved ammonia. To ensure complete removal, fresh methanol can be added to the reaction mixture and subsequently distilled off one or more times.[2][3]

Q4: Are there alternative bases to sodium methoxide for this synthesis?

A4: Yes, other strong bases can be used. Sodium hydride (NaH), sodium t-butoxide, and sodium bis(trimethylsilyl)amide are cited as suitable bases for the formation of the diformylamide anion.[1] The choice of base may influence the reaction conditions, such as temperature and solvent.

Q5: My final product is a hard solid mass. How can I handle this?

A5: The formation of a solid mass can make the product difficult to handle and may lead to inconsistent particle size.[1] To avoid this, ensure adequate solvent is present to form a slurry. If a solid mass does form, it may need to be mechanically broken up. To obtain a more uniform crystalline product, a controlled crystallization process from a suitable solvent system is recommended.[1]

Experimental Protocols

Synthesis of this compound from Sodium Methoxide and Formamide

This protocol is based on a common laboratory-scale preparation.

Materials:

  • Sodium methoxide solution (25% in methanol)

  • Formamide

  • Toluene

  • Methanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, combine a solution of sodium methoxide (1.0 molar equivalent) and formamide (2.0 molar equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to reflux.

  • Begin distillation to remove the methanolic ammonia byproduct.

  • Continue the distillation, and add toluene to the reaction mixture to aid in the removal of residual methanol.

  • Continue distillation until the this compound begins to crystallize. The volume of the solution can be reduced as needed to facilitate crystallization.

  • Once crystallization is complete and the majority of the solvent has been removed, allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold toluene or methanol.

  • Dry the product in a vacuum oven at 60°C to yield this compound.[1]

Visualizing the Workflow

To better understand the experimental and troubleshooting processes, the following diagrams illustrate the key steps and decision points.

experimental_workflow cluster_synthesis Synthesis start Combine Sodium Methoxide and Formamide stir Stir at RT (1 hour) start->stir reflux Heat to Reflux stir->reflux distill Distill off Methanolic Ammonia reflux->distill add_toluene Add Toluene distill->add_toluene distill_cryst Continue Distillation to Induce Crystallization add_toluene->distill_cryst cool Cool to RT distill_cryst->cool filtrate Filter Product cool->filtrate wash Wash with Toluene filtrate->wash dry Dry in Vacuo wash->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_moisture Check for Moisture in Reagents/Glassware start->check_moisture Yes solid_mass Formation of Solid Mass? start->solid_mass No check_conditions Verify Reaction Time and Temperature check_moisture->check_conditions check_stoichiometry Confirm Reactant Ratios check_conditions->check_stoichiometry check_stoichiometry->solid_mass increase_solvent Increase Solvent Volume solid_mass->increase_solvent Yes contamination Product Contaminated? solid_mass->contamination No slow_cool Ensure Slow Cooling for Crystallization increase_solvent->slow_cool slow_cool->contamination distill_toluene Azeotropic Distillation with Toluene contamination->distill_toluene Yes (Methanol) repeat_distill Repeat Methanol Addition and Distillation contamination->repeat_distill Yes (Ammonia) end Optimized Synthesis contamination->end No distill_toluene->end repeat_distill->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Sodium Diformylamide in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium diformylamide, particularly in scenarios where base-catalyzed elimination is a competing side reaction.

Troubleshooting Guide

Issue: Low Yield of Desired N-Alkyl Product and/or Significant Formation of Alkene Byproduct

When using this compound for N-alkylation, the formation of an alkene byproduct indicates that a base-catalyzed elimination reaction is competing with, or in some cases dominating, the desired SN2 substitution. This is particularly common with substrates that are prone to elimination.[1]

Question: I am observing significant elimination when reacting my alkyl halide with this compound. What are the likely causes?

Answer:

Several factors can favor elimination over substitution. Understanding these will help diagnose the issue in your specific experiment:

  • Substrate Structure: The structure of your alkylating agent is the most critical factor.

    • Secondary and Tertiary Halides: These are significantly more prone to E2 elimination than primary halides. The increased steric hindrance around the electrophilic carbon makes nucleophilic attack (SN2) more difficult, allowing the basic nature of the reagent to abstract a β-hydrogen, leading to an alkene. The traditional Gabriel synthesis, a related reaction, is known to be generally unsuitable for secondary alkyl halides for this reason.[1][2]

    • Sterically Hindered Primary Halides: Even with primary halides, branching at the β-carbon (e.g., neopentyl halides) can sterically hinder the SN2 pathway and increase the likelihood of elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3] Elimination reactions often have a higher activation energy and are more entropically favored (more molecules are produced).

  • Solvent: While this compound is typically used in polar aprotic solvents like DMF or acetonitrile, the choice of solvent can influence the outcome.[4] In some systems, solvent polarity can affect the basicity and nucleophilicity of the reagent.

Question: How can I minimize elimination and improve the yield of my N-alkylated product?

Answer:

Here are several strategies to shift the reaction equilibrium towards the desired substitution product:

  • Optimize Reaction Temperature: If you are observing elimination, try running the reaction at a lower temperature. An initial screen at room temperature or even 0 °C is advisable. If the reaction is too slow, a modest increase in temperature should be attempted, while carefully monitoring for the formation of the alkene byproduct by TLC or GC/LC-MS.

  • Choice of Leaving Group: For substrates prone to elimination, consider using an alkyl sulfonate (e.g., tosylate, mesylate) instead of a halide. While this compound can react with sulfonates, the change in the leaving group can sometimes alter the substitution/elimination ratio.[4]

  • Reagent Purity and Handling: Ensure your this compound is of high purity and handled under anhydrous conditions. The reagent is a powder and should be as finely ground as possible to improve solubility and reactivity, as it is not highly soluble in common reaction solvents.[4]

  • Consider an Alternative Synthetic Route: For secondary and tertiary systems where elimination is unavoidable with this compound, an alternative synthetic strategy may be necessary. Methods such as reductive amination do not involve strong bases and are often more suitable for these classes of substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, (HCO)₂NNa, is the sodium salt of diformylamine. It is primarily used as an ammonia (B1221849) surrogate in the synthesis of primary amines, functioning as a modified Gabriel reagent.[1] The key advantage over traditional Gabriel synthesis using potassium phthalimide (B116566) is the milder conditions required for the deprotection of the resulting N,N-diformylalkylamine to liberate the free amine.[4]

Q2: Is this compound a strong base?

A2: While the diformylamide anion is the conjugate base of a weak acid, its basicity is attenuated by the two electron-withdrawing formyl groups. This makes it a relatively weak base compared to reagents like alkoxides (e.g., sodium ethoxide) or metal amides (e.g., sodium amide). However, it is still sufficiently basic to induce E2 elimination in substrates that are susceptible to this pathway, such as secondary alkyl halides.[1]

Q3: Can I use this compound to synthesize secondary amines from secondary alkyl halides?

A3: It is generally not recommended. Secondary alkyl halides are highly prone to E2 elimination reactions under basic conditions. While this compound is a weaker base than many alternatives, it often leads to significant amounts of the alkene byproduct and low yields of the desired substitution product with secondary halides.[1][2]

Q4: What are the recommended solvents for reactions with this compound?

A4: The most commonly cited solvents for N-alkylation with this compound are polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile.[4]

Q5: How do I remove the diformyl group after the alkylation step?

A5: The diformyl group can be readily removed under mild acidic conditions. A common procedure involves stirring the N,N-diformylalkylamine intermediate in ethanolic hydrochloric acid at room temperature.[4] The resulting primary amine can then be isolated as its hydrochloride salt.

Data Presentation

Alkyl Halide SubstrateReagent/BasePredominant Reaction PathwayMajor Product
Primary (e.g., 1-Bromobutane) This compoundSN2 Substitution N-Butyl-N,N-diformylamide
Sodium EthoxideSN2 / E2 CompetitionMixture of Ether and Alkene
Secondary (e.g., 2-Bromopropane) This compoundE2 Elimination Propene
Sodium EthoxideE2 Elimination Propene
Tertiary (e.g., t-Butyl Bromide) This compoundE2 Elimination Isobutylene
Sodium EthoxideE2 Elimination Isobutylene

This table is based on general principles of substitution and elimination reactions. Actual product ratios can vary with specific reaction conditions.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol is adapted from a reported synthesis and is provided as a general guideline.[4] Optimization may be required for specific substrates.

Materials:

  • Alkyl halide or sulfonate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Anhydrous Sodium Sulfate

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Brine solution

  • 5% Ethanolic Hydrochloric Acid

  • Acetone (B3395972)

Procedure:

  • Alkylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkylating agent and anhydrous DMF or acetonitrile.

    • Add finely powdered this compound (1.1 - 1.2 equivalents).

    • Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow, but monitor for elimination byproducts.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation of Intermediate:

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude N,N-diformylalkylamine intermediate.

  • Deprotection:

    • Dissolve the crude intermediate in 5% ethanolic hydrochloric acid.

    • Stir the solution at room temperature. The reaction is typically complete within 12-24 hours.

    • Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Isolation of Primary Amine:

    • Evaporate the solvent to dryness under reduced pressure.

    • Add dry acetone to the residue. The amine hydrochloride salt will often precipitate.

    • Collect the precipitate by filtration and wash with cold, dry acetone to yield the desired primary amine hydrochloride.

Visualizations

Elimination_vs_Substitution sub Alkyl Halide + This compound path_sn2 path_sn2 sub->path_sn2 SN2 Pathway (Favored by 1° Halides, Low Temp) path_e2 path_e2 sub->path_e2 E2 Pathway (Favored by 2°/3° Halides, High Temp) product_sub Desired Product: N,N-Diformylalkylamine path_sn2->product_sub N-Alkylation product_elim Byproduct: Alkene path_e2->product_elim Elimination

Caption: Competing SN2 (substitution) and E2 (elimination) pathways in N-alkylation reactions.

Troubleshooting_Workflow start Low yield of N-alkylated product? check_byproduct Alkene byproduct detected (TLC, GC/MS)? start->check_byproduct Yes check_conditions Review other reaction conditions (solvent, purity) start->check_conditions No check_substrate Is substrate 2°, 3°, or hindered 1°? check_byproduct->check_substrate Yes check_byproduct->check_conditions No lower_temp Action: Lower reaction temperature check_substrate->lower_temp No alt_route Action: Consider alternative synthesis (e.g., reductive amination) check_substrate->alt_route Yes end Problem Resolved lower_temp->end alt_route->end check_conditions->end

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

References

Technical Support Center: Sodium Diformylamide Solubility in Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of sodium diformylamide in acetonitrile (B52724) during their experiments.

Troubleshooting Guide

This guide provides a structured approach to systematically address and overcome the low solubility of this compound in acetonitrile.

Problem: Insufficient dissolution of this compound in pure acetonitrile at ambient temperature.

Before proceeding with any of the following methods, ensure that the this compound is of high purity and has been properly dried, as it can be hygroscopic.[1] The presence of moisture can significantly impact solubility in aprotic solvents like acetonitrile.

Solution 1: Temperature Elevation

Concept: The solubility of many salts in organic solvents increases with temperature.[2][3] This is often the simplest and most direct method to try first.

When to use: This method is suitable for reactions that are tolerant to higher temperatures and when a modest increase in solubility is required.

Considerations:

  • This compound decomposes at approximately 205°C.[1] Ensure the working temperature remains well below this limit.

  • Increased temperature can also accelerate the rate of desired reactions as well as potential side reactions.[2]

Experimental Protocol: See Protocol 1.

Solution 2: Use of a Co-solvent

Concept: The addition of a polar, protic co-solvent in which this compound is more soluble can enhance the overall solvating power of the solvent system.[4] Ethanol (B145695) is a good candidate as this compound is soluble in it.[1]

When to use: When temperature elevation is not desirable or insufficient, and the reaction chemistry is compatible with the co-solvent.

Considerations:

  • The co-solvent must not interfere with the intended reaction. Protic solvents like ethanol can react with electrophilic reagents.

  • The addition of a co-solvent will change the overall polarity and properties of the reaction medium, which may influence reaction kinetics and product selectivity.

Experimental Protocol: See Protocol 2.

Solution 3: Addition of a Cation Complexing Agent

Concept: The low solubility is due to the high lattice energy of the ionic salt. A cation complexing agent, such as a crown ether or a cryptand, can encapsulate the sodium cation (Na⁺). This sequesters the cation within a lipophilic shell, and the resulting complex has significantly improved solubility in organic solvents.[5] This process is a form of phase-transfer catalysis.

When to use: This is a powerful method for significantly increasing solubility, especially when other methods fail or are not suitable. It is particularly useful for reactions where a low concentration of the anion is required to be present in the solution.

Considerations:

  • Crown ethers and cryptands can be expensive.

  • The complexing agent may need to be separated from the reaction products during purification.

  • The choice of crown ether is important; 15-crown-5 (B104581) is particularly effective at complexing Na⁺ ions due to the compatibility of the ion size with the cavity of the crown ether.

Experimental Protocol: See Protocol 3.

Experimental Protocols

Protocol 1: Solubility Enhancement by Temperature Elevation
  • Preparation: To a dry reaction vessel equipped with a magnetic stirrer and a condenser, add the desired amount of this compound.

  • Solvent Addition: Add the required volume of dry acetonitrile.

  • Heating: Begin stirring the suspension and gradually heat the mixture using an oil bath with a thermometer.

  • Monitoring: Monitor the dissolution of the solid as the temperature increases. It is advisable to increase the temperature in increments (e.g., 10°C) and hold for a period to observe the effect.

  • Equilibration: Once the desired amount of solid has dissolved, or the target temperature is reached, allow the solution to stir for 15-30 minutes to ensure equilibrium is reached before proceeding with the reaction.

  • Data Logging: Record the temperature at which the desired solubility is achieved.

Protocol 2: Solubility Enhancement Using a Co-solvent
  • Solvent Selection: Choose a co-solvent in which this compound is known to be soluble (e.g., ethanol[1]) and that is compatible with the reaction.

  • Preparation: In a dry reaction vessel, add the this compound.

  • Co-solvent Addition: Start by preparing a series of acetonitrile/co-solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v).

  • Solubility Test: Add a specific volume of a given solvent mixture to the this compound and stir at a constant temperature for a set amount of time.

  • Observation: Observe the extent of dissolution. If the solid does not fully dissolve, try a mixture with a higher proportion of the co-solvent.

  • Optimization: Identify the solvent ratio that provides sufficient solubility without significantly compromising the reaction conditions.

  • Data Logging: Record the co-solvent used and the volume ratio that successfully dissolved the salt.

Protocol 3: Solubility Enhancement with a Cation Complexing Agent
  • Agent Selection: Select a suitable cation complexing agent. For sodium ions (Na⁺), 15-crown-5 is an excellent choice.

  • Preparation: To a dry reaction vessel, add the this compound and the chosen crown ether (typically 5-10 mol% relative to the sodium salt is a good starting point).

  • Solvent Addition: Add dry acetonitrile to the vessel.

  • Stirring: Stir the mixture at room temperature. The dissolution of the salt should be visibly faster in the presence of the crown ether.

  • Observation: The solution should become homogeneous or show a significant reduction in the amount of undissolved solid.

  • Proceed with Reaction: Once the this compound complex is dissolved, the other reagents can be added to proceed with the experiment.

  • Data Logging: Record the complexing agent used and its molar equivalence.

Quantitative Data Summary

MethodConditionsAmount of this compound (g)Volume of Acetonitrile (mL)Resulting Concentration (mol/L)Observations
Control Room Temperature (~25°C)Largely insoluble
Temperature 50°C
Temperature 75°C
Co-solvent 10% Ethanol (v/v)
Co-solvent 20% Ethanol (v/v)
Complexation 5 mol% 15-Crown-5
Complexation 10 mol% 15-Crown-5

Mandatory Visualizations

The following diagrams illustrate the decision-making process for solubility enhancement and the mechanism of action for cation complexing agents.

G start Start: Low Solubility of This compound in ACN temp Try Temperature Elevation start->temp temp_ok Sufficient Solubility? temp->temp_ok  Monitor cosolvent Try Adding a Co-solvent (e.g., Ethanol) temp_ok->cosolvent No end Proceed with Experiment temp_ok->end Yes cosolvent_ok Sufficient Solubility? cosolvent->cosolvent_ok  Monitor complex Use Cation Complexing Agent (e.g., 15-Crown-5) cosolvent_ok->complex No cosolvent_ok->end Yes complex_ok Sufficient Solubility? complex->complex_ok  Monitor complex_ok->end Yes fail Re-evaluate solvent system or synthetic route complex_ok->fail No

Caption: Workflow for selecting a solubility enhancement method.

G cluster_0 In Acetonitrile cluster_1 Solid Phase (Insoluble) Na Na+ Complex [Na(15-Crown-5)]⁺ Na->Complex + 15-Crown-5 DFA DFA⁻ Crown 15-Crown-5 Crown->Complex Solid Na⁺DFA⁻ (Crystal Lattice) Solid->Na Dissociation Solid->DFA

References

Technical Support Center: Sodium Diformylamide Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the sodium diformylamide Gabriel synthesis for the preparation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Gabriel synthesis and what are its advantages?

The this compound Gabriel synthesis is a modification of the classical Gabriel synthesis for preparing primary amines from alkyl halides. It utilizes this compound as a surrogate for the phthalimide (B116566) anion. The primary advantages of this method include milder reaction conditions for the removal of the protecting group and often cleaner reactions with fewer side products compared to the traditional Gabriel synthesis.[1] The preparation of this compound itself is also straightforward and typically results in high yields.[1]

Q2: What are the key steps in the this compound Gabriel synthesis?

The synthesis consists of two main steps:

  • N-Alkylation: this compound is reacted with an alkyl halide (or sulfonate) to form an N,N-diformylalkylamine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[1]

  • Deprotection (Hydrolysis): The N,N-diformylalkylamine is then hydrolyzed, usually with aqueous acid (e.g., hydrochloric acid in ethanol), to yield the primary amine hydrochloride salt.[1]

Q3: What types of alkyl halides are suitable for this reaction?

This synthesis works best with primary alkyl halides. Secondary alkyl halides are generally not suitable as they tend to undergo elimination as a major side reaction.[2][3]

Troubleshooting Guide

This guide addresses common issues and their solutions encountered during the this compound Gabriel synthesis.

Problem 1: Low or No Yield of the Desired N,N-Diformylalkylamine
Possible Cause Troubleshooting Steps
Poor quality of this compound The this compound reagent should be a fine, dry powder. It is recommended to powder it as finely as possible to improve its solubility and reactivity in the reaction solvent.[1]
Inactive alkyl halide Ensure the alkyl halide is pure and has not decomposed. If using an unreactive alkyl halide, consider converting it to a more reactive species (e.g., from chloride to iodide via the Finkelstein reaction).
Sub-optimal reaction conditions The reaction is typically heated in DMF or acetonitrile.[1] Ensure the reaction temperature and time are appropriate for the specific substrate. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is recommended.
Base-catalyzed elimination (for susceptible alkyl halides) If your alkyl halide is prone to elimination (e.g., secondary or some hindered primary halides), you will likely form an alkene as the major side product.[4] In such cases, this synthetic route may not be suitable. Consider alternative methods for synthesizing the desired primary amine.
Problem 2: Formation of Alkene Side Product
Possible Cause Explanation & Solution
Use of secondary or hindered primary alkyl halides This compound, like other Gabriel reagents, is basic and can promote E2 elimination. This is particularly problematic with sterically hindered alkyl halides where the SN2 pathway is disfavored.[2] Solution: This method is generally not recommended for secondary alkyl halides.[2][3] If some elimination is observed with a primary halide, try lowering the reaction temperature to favor the SN2 reaction.
Problem 3: Incomplete Deprotection or Formation of Side Products During Hydrolysis
Possible Cause Troubleshooting Steps
Insufficient acid or reaction time Ensure an adequate excess of acid is used for the hydrolysis and allow for sufficient reaction time. The deprotection can be carried out under mild conditions (e.g., low concentration of HCl in ethanol (B145695) at room temperature for an extended period) or accelerated with heating.[1]
Formation of a monoformylamine If the deprotection is attempted with a hydroxide (B78521) base in the absence of water, a monoformylamine (an N-substituted formamide) can be formed as a side product.[1] Solution: For complete hydrolysis to the primary amine, use aqueous acidic conditions.

Quantitative Data

Alkyl Halide TypePredominant Reaction PathwayExpected Amine Yield
PrimarySN2 SubstitutionGood to Excellent
SecondaryE2 EliminationPoor to None[2][3]
TertiaryE2 EliminationNone

One specific example found in the literature reports a 56% yield for the N-alkylation of this compound with a-bromopropiophenone to form the N,N–diformylamidoketone. The subsequent deprotection to 2-aminopropiophenone (B8812881) hydrochloride proceeded with a 60% yield.[1]

Experimental Protocols

Synthesis of this compound

A mixture of formamide (B127407) and sodium methoxide (B1231860) in methanol (B129727) is stirred at room temperature. The solvent is then removed by distillation, often with the aid of toluene (B28343) to azeotropically remove ammonia. The resulting crystalline solid is filtered and dried.[1] It is noted that for high purity, the formamide may need to be distilled multiple times before use.[1]

General Procedure for N-Alkylation of this compound
  • Dissolve the alkyl halide (1 equivalent) in anhydrous DMF or acetonitrile.

  • Add finely powdered this compound (1.1-1.2 equivalents).

  • Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-diformylalkylamine.[1]

General Procedure for Acidic Hydrolysis of N,N-Diformylalkylamines
  • Dissolve the crude N,N-diformylalkylamine in ethanol.

  • Add a solution of concentrated hydrochloric acid in ethanol (e.g., 5% ethanolic HCl).

  • Stir the mixture at room temperature overnight or heat to accelerate the reaction.

  • Evaporate the solvent to dryness.

  • Add acetone (B3395972) to the residue to precipitate the primary amine hydrochloride salt.

  • Collect the solid by filtration and dry.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_gabriel Gabriel Synthesis Formamide Formamide NaDFA This compound Formamide->NaDFA in Methanol NaOMe Sodium Methoxide NaOMe->NaDFA NaDFA_reagent This compound AlkylHalide Alkyl Halide (R-X) Diformylalkylamine N,N-Diformylalkylamine AlkylHalide->Diformylalkylamine N-Alkylation (DMF or MeCN) PrimaryAmine Primary Amine (R-NH2) Diformylalkylamine->PrimaryAmine Acidic Hydrolysis (HCl/EtOH) NaDFA_reagent->Diformylalkylamine troubleshooting_logic Start Low Yield of N,N-Diformylalkylamine? Cause1 Poor Reagent Quality? Start->Cause1 Cause2 Substrate Issue? Start->Cause2 Cause3 Incorrect Conditions? Start->Cause3 Solution1 Use high-purity, finely powdered NaDFA. Cause1->Solution1 Solution2a Primary Alkyl Halide? Cause2->Solution2a Solution2b Alkene Formation (E2 Elimination) Solution2a->Solution2b No Solution2a->Cause3 Yes Solution2c Use Primary Halide Solution2b->Solution2c Solution3 Optimize temperature, time, and solvent. Cause3->Solution3

References

Technical Support Center: Deprotection of Diformylamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of diformylamides.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents and conditions for the deprotection of diformylamides?

A1: The most common method for the deprotection of diformylamides to yield primary amines is acidic hydrolysis. A solution of concentrated hydrochloric acid (HCl) in an alcohol, such as ethanol, is frequently used.[1] The reaction can also be carried out using concentrated HCl in acetonitrile (B52724).[1]

Q2: How can I control the rate of the deprotection reaction?

A2: The rate of deprotection is influenced by the concentration of the acid, the reaction temperature, and the reaction time. For a milder deprotection, a lower concentration of acid at room temperature for an extended period (e.g., 48 hours) can be used.[1] For a faster reaction, a higher acid concentration and elevated temperature can be employed, reducing the reaction time to a few hours.[1]

Q3: What is a typical workup procedure for isolating the deprotected amine?

A3: A common workup involves removing the volatile solvents by distillation or evaporation. The resulting residue, which contains the amine hydrochloride salt, can then be treated with a non-polar solvent like dry acetone (B3395972) to induce precipitation. The purified amine salt can then be collected by filtration.[1]

Q4: Can I perform the deprotection under basic conditions?

A4: Deprotection under anhydrous basic conditions, for example using a hydroxide (B78521) base without water, can lead to the formation of a monoformylamide (a formamide) instead of the primary amine.[1] If the primary amine is the desired product, acidic conditions are generally preferred.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Question: My deprotection reaction is not going to completion, or is proceeding very slowly. What can I do?

Answer: Incomplete or slow deprotection of diformylamides can be addressed by modifying the reaction conditions. Consider the following adjustments:

  • Increase Acid Concentration: The concentration of the acid catalyst is a key factor. If you are using a low concentration of HCl in ethanol, increasing the concentration can accelerate the reaction.[1]

  • Increase Reaction Temperature: The reaction can be heated to shorten the reaction time. Mild conditions at room temperature may require up to two days, while warming can reduce the time to a few hours.[1]

  • Extend Reaction Time: If you prefer to use mild conditions, ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Solvent Choice: While ethanolic HCl is common, using concentrated HCl in acetonitrile is another option that may affect the reaction rate.[1]

Issue 2: Formation of a Monoformylamide Side Product

Question: I am observing the formation of a significant amount of a monoformylamide by-product. How can I avoid this?

Answer: The formation of a monoformylamide is characteristic of deprotection under anhydrous basic conditions (e.g., using a hydroxide base).[1] To obtain the primary amine, it is crucial to use acidic conditions for the deprotection step. Ensure that your reaction conditions are acidic and that no residual base from previous steps is present.

Data Presentation

The following table summarizes hypothetical reaction conditions and their effect on the yield of the deprotected primary amine, based on the qualitative descriptions found in the literature.[1]

EntryAcid SystemAcid ConcentrationTemperatureTimeYield of Primary Amine HCl Salt
1HCl in EthanolLowRoom Temperature48 hHigh
2HCl in EthanolHigh50 °C4 hHigh
3Conc. HCl in AcetonitrileN/ARoom Temperature24 hModerate to High
4Hydroxide (anhydrous)N/ARoom Temperature12 hLow (major product is monoformylamide)

Experimental Protocols

Protocol 1: Mild Deprotection of Diformylamides using Ethanolic HCl [1]

  • Dissolve the N,N-diformylamide derivative in 5% ethanolic hydrochloric acid (e.g., 50 mL for a 20 mmol scale reaction).

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 48 hours for completion.

  • Once the reaction is complete, concentrate the solution to dryness under reduced pressure.

  • Add dry acetone to the residue to precipitate the amine hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration, wash with a small amount of cold, dry acetone, and dry under vacuum.

Protocol 2: Accelerated Deprotection of Diformylamides [1]

  • Dissolve the N,N-diformylamide derivative in a solution of higher concentration hydrochloric acid in ethanol.

  • Warm the reaction mixture to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress, which is expected to be complete within a few hours.

  • Follow steps 4-7 from Protocol 1 for workup and isolation of the product.

Visualization

The following diagram illustrates a troubleshooting workflow for the deprotection of diformylamides.

Deprotection_Troubleshooting cluster_start Start cluster_reaction Reaction Monitoring cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Steps cluster_end End start Deprotection of Diformylamide reaction_check Monitor Reaction Progress (TLC, LC-MS) start->reaction_check complete Reaction Complete? reaction_check->complete product_check Check Product Identity complete->product_check Yes incomplete Incomplete Reaction complete->incomplete No side_product Monoformylamide Formation product_check->side_product Incorrect Product success Successful Deprotection: Isolate Primary Amine Salt product_check->success Correct Product adjust_conditions Increase Acid Conc., Temp., or Time incomplete->adjust_conditions switch_to_acidic Switch to Acidic Conditions (e.g., HCl) side_product->switch_to_acidic adjust_conditions->reaction_check switch_to_acidic->start

Caption: Troubleshooting workflow for diformylamide deprotection.

References

Technical Support Center: Purification of Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium diformylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from formamide (B127407) and sodium methoxide (B1231860)?

A1: The primary byproducts when synthesizing this compound from formamide and sodium methoxide are methanolic ammonia (B1221849), unreacted formamide, residual methanol (B129727), and potentially sodium formate (B1220265). Methanolic ammonia is formed from the reaction of the methoxide with the amide. Sodium formate can arise from the decomposition of sodium methoxide, particularly under harsh reaction conditions.

Q2: My isolated this compound is off-white or yellowish. What is the likely cause and how can I remove the color?

A2: A yellow discoloration in the product can be due to impurities. The exact nature of the colored impurities is often complex and can result from side reactions. Purification through recrystallization is typically effective in removing these colored impurities. If the color persists, treatment with activated charcoal during the recrystallization process may be beneficial.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective methods for purifying this compound are recrystallization and washing with a suitable solvent. A patented method describes a crystallization process using toluene (B28343). Another suggested method involves grinding the crude solid under dry tetrahydrofuran (B95107) (THF), followed by filtration.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another excellent method for determining purity without the need for a reference standard of the impurities. A standard ¹H NMR spectrum can also provide qualitative information about the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
  • Possible Cause 1: Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures.

    • Solution: Toluene has been successfully used for the crystallization of this compound. Experiment with other anhydrous, non-protic solvents if toluene proves ineffective.

  • Possible Cause 2: Using an excessive amount of solvent. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 3: Cooling the solution too rapidly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Possible Cause 4: Premature filtration. Filtering the crystals before crystallization is complete will lead to a lower yield.

    • Solution: Ensure the solution has been adequately cooled and that crystal formation has ceased before filtering.

Issue 2: Product "Oils Out" During Recrystallization
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product/impurity mixture.

    • Solution: Select a solvent with a lower boiling point.

  • Possible Cause 2: High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture.

    • Solution: Attempt to remove some impurities by washing the crude product with a solvent in which the this compound is sparingly soluble before recrystallization.

Issue 3: Crystals Do Not Form Upon Cooling
  • Possible Cause 1: The solution is not supersaturated. This can happen if too much solvent was used or the initial material was already relatively pure.

    • Solution 1: Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

    • Solution 2: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent to increase the concentration of the product.

  • Possible Cause 2: The cooling temperature is not low enough.

    • Solution: After cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility and promote crystallization.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Byproduct/ImpuritySource
Methanolic AmmoniaReaction between sodium methoxide and formamide.
Unreacted FormamideIncomplete reaction.
MethanolResidual solvent from sodium methoxide solution or reaction byproduct.
Sodium FormateDecomposition of sodium methoxide or formamide under certain conditions.[1][2]
WaterAtmospheric moisture or from reagents.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Crystallization

This protocol is adapted from a patented procedure and is intended for researchers in a laboratory setting.[1]

Materials:

  • Sodium methoxide solution (25% in methanol)

  • Formamide

  • Toluene

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction: In a round-bottom flask, combine the sodium methoxide solution in methanol with formamide. The molar ratio of formamide to sodium methoxide should be approximately 2:1.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Distillation: Heat the mixture to reflux. Distill off the methanolic ammonia that is formed during the reaction.

  • Continue the distillation and begin to add toluene dropwise at a rate that is roughly equal to the rate of solvent being distilled off.

  • Continue this process until the temperature of the distillation head reaches 110 °C, indicating that most of the methanol has been removed.

  • Crystallization: Allow the mixture to cool to ambient temperature. The this compound will crystallize out of the toluene solution.

  • Isolation: Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Purification of this compound by Washing

This method is suitable for removing more soluble impurities from the crude product.

Materials:

  • Crude this compound

  • Anhydrous tetrahydrofuran (THF)

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • Place the crude this compound in a mortar.

  • Add a small amount of anhydrous THF.

  • Grind the solid under the THF. This helps to break up the solid and wash away impurities.

  • Filter the solid and wash it with another small portion of fresh, cold anhydrous THF.

  • Dry the purified solid under vacuum.

Mandatory Visualization

Synthesis_and_Purification_Workflow A Reactants (Formamide, Sodium Methoxide) B Reaction Mixture A->B Reaction C Distillation (Removal of Methanolic Ammonia) B->C D Toluene Addition & Further Distillation C->D I Byproducts (Methanol, Ammonia) C->I Removed E Crude this compound in Toluene D->E F Crystallization (Cooling) E->F G Filtration & Washing (with Toluene) F->G H Purified this compound G->H Isolated

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization Start No Crystals Formed? Supersaturated Is the solution supersaturated? Start->Supersaturated Induce Induce Crystallization (Scratch/Seed) Supersaturated->Induce  Yes Concentrate Concentrate Solution (Evaporate Solvent) Supersaturated->Concentrate  No Success Crystals Form Induce->Success Failure Re-evaluate Solvent Induce->Failure If still no crystals Cool Cool to a Lower Temperature Concentrate->Cool Cool->Success Cool->Failure If still no crystals

References

Managing reaction temperature for Sodium diformylamide stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium Diformylamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability and handling of this reagent, with a particular focus on managing reaction temperature.

Troubleshooting Guide: Managing Reaction Temperature

Effectively managing reaction temperature is crucial for the successful use of this compound and to prevent its degradation. Below are common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Decomposition of this compound: Exceeding the thermal stability limit of the reagent. While the melting point is reported as high as 242°C, decomposition may begin at lower temperatures, with some sources indicating decomposition around 205°C.[1][2] Uncontrolled exotherms during the reaction can also lead to localized heating and degradation. 2. Incomplete Dissolution: The reagent may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and poor reactivity. This compound is soluble in water and ethanol (B145695) but insoluble in diethyl ether and petroleum ether.[2][3] 3. Inappropriate Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature.1. Maintain Strict Temperature Control: - Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture. - For exothermic reactions, use a cooling bath (ice-water, ice-salt, or dry ice-acetone) to dissipate heat effectively. - Add reagents dropwise to control the reaction rate and prevent a rapid increase in temperature. 2. Ensure Proper Dissolution: - Select a solvent in which this compound is soluble at the desired reaction temperature.[2][3] - If using a solvent with borderline solubility, gentle warming and stirring may be necessary to achieve a homogeneous solution before adding other reactants. 3. Optimize Reaction Temperature: - If the reaction is sluggish, consider a stepwise and controlled increase in temperature, monitoring the reaction progress by techniques like TLC or LC-MS at each stage.
Formation of Unwanted Byproducts 1. Side Reactions at Elevated Temperatures: Higher temperatures can activate alternative reaction pathways, leading to the formation of impurities. 2. Decomposition Products Interfering with the Reaction: The products of this compound degradation may react with your starting materials or intermediates.1. Lower the Reaction Temperature: - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Use an Inert Atmosphere: - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components, especially at elevated temperatures.
Inconsistent Results Between Batches 1. Variation in Reagent Quality: The purity and water content of this compound can affect its stability and reactivity. 2. Inconsistent Temperature Profiles: Minor variations in heating or cooling rates can lead to different outcomes.1. Use High-Purity Reagent: - Ensure the this compound used is of high purity (≥97.0%). - Store the reagent properly in a tightly sealed container, under an inert atmosphere, and at the recommended temperature (2-8°C) to prevent degradation.[1] 2. Standardize Experimental Protocol: - Document and precisely follow a detailed experimental protocol, paying close attention to the rate of heating/cooling and the duration at specific temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at 2-8°C under an inert atmosphere.[1] It is also important to keep the container tightly closed as the compound is hygroscopic.

Q2: What is the decomposition temperature of this compound?

A2: There are conflicting reports in the available literature. One source indicates a melting point of 242°C, while another suggests decomposition occurs around 205°C.[1][2] Given this discrepancy, it is advisable to handle the reagent with caution at elevated temperatures and to perform a thermal analysis (TGA/DSC) on the specific batch being used if precise thermal stability data is required for your process.

Q3: What solvents are suitable for reactions with this compound?

A3: this compound is soluble in water and ethanol. It is insoluble in non-polar solvents like diethyl ether and petroleum ether.[2][3] The choice of solvent will depend on the specific requirements of your reaction.

Q4: Are there any known incompatibilities for this compound?

A4: As a basic salt, this compound should be kept away from strong acids. It is also sensitive to moisture and carbon dioxide. Reactions should be carried out under an inert and dry atmosphere.

Q5: What are the signs of this compound decomposition?

A5: Visual signs of decomposition can include a change in color (from slightly beige to darker shades) or texture. During a reaction, unexpected gas evolution, a rapid and uncontrolled temperature increase (exotherm), or the formation of insoluble materials can indicate decomposition.

Experimental Protocols

Protocol 1: General Procedure for a Substitution Reaction Using this compound

This protocol provides a general guideline. Specific parameters should be optimized for each unique reaction.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple connected to a temperature controller, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, dissolve the substrate in an appropriate anhydrous solvent.

    • In a separate flask, prepare a solution of this compound in a suitable anhydrous solvent. Gentle warming may be required to achieve complete dissolution.

  • Reaction Execution:

    • Bring the substrate solution to the desired reaction temperature (e.g., 40-45°C).

    • Slowly add the this compound solution to the reaction flask via the dropping funnel over a period of 30-60 minutes, while carefully monitoring the internal temperature.

    • If any exotherm is observed, slow down the addition rate and/or apply external cooling to maintain the set temperature.

    • After the addition is complete, maintain the reaction at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., chromatography or recrystallization).

Visual Guides

To aid in understanding the experimental workflow and troubleshooting logic, please refer to the following diagrams.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Solvents setup_glassware Set up Flame-Dried Glassware dissolve_substrate Dissolve Substrate setup_glassware->dissolve_substrate set_temp Set Reaction Temperature dissolve_substrate->set_temp add_sdfa Slowly Add Na-diformylamide Solution set_temp->add_sdfa monitor_reaction Monitor Reaction Progress (TLC/LC-MS) add_sdfa->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: A typical experimental workflow for a reaction involving this compound.

Troubleshooting_Logic start Low/No Product Yield? check_temp Was Reaction Temperature Monitored and Controlled? start->check_temp check_dissolution Was this compound Fully Dissolved? check_temp->check_dissolution Yes solution_temp Implement Strict Temperature Control (Cooling/Slow Addition) check_temp->solution_temp No check_reagent_quality Is the Reagent Quality and Storage Appropriate? check_dissolution->check_reagent_quality Yes solution_dissolution Optimize Solvent and/or Use Gentle Warming check_dissolution->solution_dissolution No solution_reagent Use High-Purity Reagent and Ensure Proper Storage check_reagent_quality->solution_reagent No end Problem Resolved check_reagent_quality->end Yes solution_temp->end solution_dissolution->end solution_reagent->end

Caption: A decision tree for troubleshooting low product yield in reactions with this compound.

References

Technical Support Center: Primary Amine Synthesis with Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of primary amines using sodium diformylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this convenient modification of the Gabriel synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using this compound over traditional phthalimide (B116566) in the Gabriel synthesis?

A1: this compound offers a milder and more convenient route to primary amines. The key advantage lies in the deprotection step. The formyl groups of the intermediate N,N-diformylalkylamines can be easily removed with hydrochloric acid, avoiding the often harsh conditions or the use of hydrazine (B178648) required for the cleavage of N-alkylphthalimides.[1][2]

Q2: What types of alkylating agents are suitable for this reaction?

A2: Primary alkyl halides (bromides and iodides) and p-toluenesulfonates (tosylates) are effective alkylating agents for the N-alkylation of this compound.[1] Secondary alkyl halides can also be used, but may lead to lower yields due to competing elimination reactions.[3]

Q3: What are the recommended solvents for the N-alkylation step?

A3: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are the most commonly used and effective solvents for this reaction.[1][2]

Q4: How can I monitor the progress of the N-alkylation and deprotection reactions?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both reactions. For the N-alkylation step, you can track the consumption of the alkyl halide starting material and the appearance of the less polar N,N-diformylalkylamine product. For the deprotection, you can monitor the disappearance of the diformyl intermediate and the appearance of the more polar primary amine product. Staining with an appropriate agent may be necessary to visualize the spots.[4]

Q5: Is it necessary to purify the intermediate N,N-diformylalkylamine?

A5: While purification of the intermediate can lead to a cleaner final product, it is not always necessary. In many cases, the crude N,N-diformylalkylamine can be carried directly into the deprotection step after a simple aqueous work-up to remove inorganic salts.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on anecdotal evidence and should be performed with appropriate safety precautions.

Materials:

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • To the stirred sodium methoxide solution, add formamide at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Slowly remove the solvent by distillation, which also aids in the removal of ammonia (B1221849) byproduct.

  • Add toluene and continue distillation to azeotropically remove any remaining low-boiling impurities.

  • Cool the mixture and collect the crystalline this compound by filtration.

  • Dry the solid under vacuum. For best results, the product should be a fine powder to ensure good reactivity in the subsequent step.[2]

Protocol 2: Two-Step Synthesis of Primary Amines

This protocol is a general guideline based on literature procedures.[1][2]

Step 1: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide or tosylate

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkyl halide or tosylate in anhydrous DMF or acetonitrile in a round-bottom flask.

  • Add this compound to the solution.

  • Heat the reaction mixture (e.g., to 80-90°C) and stir for several hours (typically 2-4 hours, but monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diformylalkylamine.

Step 2: Deprotection of N,N-Diformylalkylamine

Materials:

  • Crude N,N-diformylalkylamine

  • Ethanolic hydrochloric acid (e.g., 5% HCl in ethanol) or concentrated HCl in acetonitrile

  • Acetone (B3395972) (dry)

Procedure:

  • Dissolve the crude N,N-diformylalkylamine in ethanolic hydrochloric acid or acetonitrile with concentrated HCl.

  • Stir the solution at room temperature. The reaction can take from a few hours to overnight. Gentle warming can accelerate the reaction.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, evaporate the solvent to dryness.

  • Add dry acetone to the residue to precipitate the primary amine hydrochloride salt.

  • Collect the solid product by filtration. The free primary amine can be obtained by neutralizing the hydrochloride salt with a base.

Data Presentation

Table 1: Representative Yields for the Two-Step Synthesis of Primary Amines

Alkylating AgentN-Alkylation Yield (%)Deprotection Yield (%)Overall Yield (%)Reference
α-Bromopropiophenone566034[2]

Note: This table is based on limited available data. Yields are highly substrate-dependent and may require optimization of reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion during N-alkylation 1. Inactive this compound (hydrolyzed).2. Impure or wet solvent.3. Alkylating agent is not reactive enough (e.g., alkyl chloride).4. Low reaction temperature or insufficient reaction time.1. Use freshly prepared or properly stored this compound. Ensure it is a fine powder.[2]2. Use anhydrous solvents.3. Consider converting alkyl chlorides to more reactive iodides (Finkelstein reaction) or using tosylates.4. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.
Formation of elimination byproducts The alkyl halide is sterically hindered (secondary or tertiary) or the reaction conditions favor elimination.For secondary alkyl halides, use milder conditions (lower temperature) and a less-hindering solvent if possible. This method is generally not suitable for tertiary alkyl halides.[3]
Incomplete deprotection 1. Insufficient acid or reaction time.2. Low reaction temperature.1. Increase the concentration of HCl or the reaction time. Monitor by TLC.2. Gently warm the reaction mixture.[2]
Difficulty isolating the primary amine hydrochloride The salt may be soluble in the acetone used for precipitation.Ensure the acetone is dry. If the product remains in solution, remove the acetone and attempt precipitation with a different non-polar solvent or purify by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_alkylation N-Alkylation cluster_deprotection Deprotection formamide Formamide na_dfa This compound formamide->na_dfa 1. Reaction naome Sodium Methoxide naome->na_dfa diformylamide This compound alkyl_halide Alkyl Halide/Tosylate intermediate N,N-Diformylalkylamine alkyl_halide->intermediate 2. Alkylation in DMF/Acetonitrile diformylamide->intermediate intermediate_dep N,N-Diformylalkylamine amine_hcl Primary Amine Hydrochloride intermediate_dep->amine_hcl 3. Acid Hydrolysis hcl HCl in Ethanol/Acetonitrile hcl->amine_hcl amine Primary Amine amine_hcl->amine 4. Neutralization

Caption: Experimental workflow for primary amine synthesis using this compound.

logical_relationship start Start Synthesis alkylation N-Alkylation Successful? start->alkylation deprotection Deprotection Complete? alkylation->deprotection Yes troubleshoot_alkylation Troubleshoot Alkylation: - Check reagents - Check solvent - Adjust temperature/time alkylation->troubleshoot_alkylation No end Pure Primary Amine deprotection->end Yes troubleshoot_deprotection Troubleshoot Deprotection: - Increase acid concentration - Increase time/temperature deprotection->troubleshoot_deprotection No troubleshoot_alkylation->alkylation troubleshoot_deprotection->deprotection

Caption: Troubleshooting decision tree for the synthesis of primary amines.

References

Technical Support Center: Effect of Solvent Choice (DMF vs. Acetonitrile) on Reaction Outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the selection of N,N-Dimethylformamide (DMF) versus Acetonitrile (ACN) as a reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical property differences between DMF and Acetonitrile?

A: DMF and Acetonitrile are both polar aprotic solvents, but they differ significantly in their physical properties, which can influence reaction outcomes.[1][2][3] Both are miscible with water and a wide range of organic solvents.[3][4]

PropertyN,N-Dimethylformamide (DMF)Acetonitrile (ACN)Significance for Reactions
Formula C₃H₇NOC₂H₃N-
Boiling Point 153 °C (307 °F)[5][6]82 °C (180 °F)[5][6]DMF is suitable for high-temperature reactions; ACN is easier to remove post-reaction.[3][7]
Density 0.944 g/mL[6]0.786 g/mL[6]Affects layer separation during aqueous workups.
Dielectric Constant 38.25[6]36.64[6]Both are highly polar, capable of dissolving salts and stabilizing charged intermediates.
Relative Polarity 0.386[8]0.460[8]Both effectively solvate polar and non-polar substances.
Solvent Type Polar AproticPolar AproticLacking acidic protons, they do not hydrogen bond with nucleophiles, enhancing their reactivity.[1][9][10]

Q2: How does the choice between DMF and Acetonitrile affect Sₙ2 reactions?

A: Both DMF and Acetonitrile are excellent choices for Sₙ2 reactions because they are polar aprotic solvents.[9][10] These solvents can solvate the cation (counter-ion of the nucleophile) while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[1][9][11] This lack of solvation for the nucleophile significantly increases the rate of Sₙ2 reactions compared to polar protic solvents like water or methanol, which would "cage" and stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity.[9][10][12][13] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone (B3395972) (another polar aprotic solvent) than in methanol.[12]

sn2_mechanism reagents Nucleophile (Nu⁻) + Substrate (R-LG) transition_state Transition State [Nu---R---LG]⁻ reagents->transition_state Backside Attack solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->transition_state Stabilizes Transition State (but not nucleophile) products Product (Nu-R) + Leaving Group (LG⁻) transition_state->products Inversion of Stereochemistry e2_mechanism reagents Base (B:) + Substrate (H-CR₂-CR₂-LG) transition_state Concerted Transition State reagents->transition_state Base abstracts β-H LG departs simultaneously solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reagents Enhances base reactivity products Alkene (R₂C=CR₂) + B-H + LG⁻ transition_state->products Single, concerted step solvent_screening_workflow start Low Yield Observed check_solubility Are all reactants soluble in the chosen solvent (DMF/ACN)? start->check_solubility run_parallel Set up small-scale parallel reactions in DMF, ACN, and other solvents (e.g., DMSO, THF) check_solubility->run_parallel No or Partial optimize Select the best solvent and optimize other parameters (temp, concentration) check_solubility->optimize Yes monitor Monitor reactions by TLC/LC-MS run_parallel->monitor analyze Analyze yield and purity for each solvent monitor->analyze analyze->optimize end Improved Yield optimize->end

References

Validation & Comparative

A Comparative Guide to Amine Synthesis: Sodium Diformylamide vs. Potassium Phthalimide in the Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic and reliable method, has long been a staple in the synthetic chemist's toolbox. Traditionally employing potassium phthalimide (B116566), this method has seen modifications to improve its scope and mildness. This guide provides an objective comparison of the traditional potassium phthalimide approach with a notable alternative, sodium diformylamide, supported by available experimental data and detailed protocols.

Executive Summary

The Gabriel synthesis provides a robust pathway for the synthesis of primary amines by avoiding the overalkylation often encountered with direct alkylation of ammonia. While potassium phthalimide is the conventional reagent, it often necessitates harsh reaction conditions for deprotection. This compound has emerged as a convenient substitute, offering the significant advantage of milder deprotection conditions, leading to cleaner reactions and potentially higher yields for sensitive substrates. This guide will delve into the performance of both reagents, presenting a comparative analysis of their reaction mechanisms, substrate scope, and experimental procedures.

Performance Comparison: this compound vs. Potassium Phthalimide

The choice between this compound and potassium phthalimide hinges on factors such as the nature of the substrate, desired reaction conditions, and scalability.

This compound: The Milder Alternative

This compound serves as an excellent alternative to potassium phthalimide, particularly when dealing with substrates sensitive to harsh acidic or basic conditions.[1][2] The key advantage lies in the deprotection step, which can be achieved under mild acidic conditions, often using hydrochloric acid in ethanol (B145695) at room temperature.[3] This contrasts sharply with the often vigorous conditions required to hydrolyze the N-alkylphthalimide intermediate in the traditional Gabriel synthesis.[4]

Anecdotal evidence suggests that reactions employing this compound are "cleaner," with fewer side products, simplifying purification and potentially improving overall yields.[3] The N,N-diformylalkylamine intermediate formed during the reaction is stable and can be readily isolated before proceeding to the deprotection step.[3]

Potassium Phthalimide: The Classic Reagent

Potassium phthalimide is the well-established reagent for the Gabriel synthesis and has been used for over a century.[5][6][7] Its mechanism and scope are thoroughly documented in organic chemistry literature. The phthalimide anion is a bulky nucleophile, which effectively prevents overalkylation, a significant advantage over direct amination with ammonia.[4][6]

However, the primary drawback of the traditional Gabriel synthesis is the harsh conditions required for the cleavage of the N-alkylphthalimide intermediate. This is typically achieved through acidic or basic hydrolysis, or by hydrazinolysis (the Ing-Manske procedure).[4][5] These conditions can be detrimental to sensitive functional groups within the substrate and the separation of the phthalhydrazide (B32825) byproduct from the desired amine can be challenging.[5] Furthermore, the Gabriel synthesis using potassium phthalimide is generally limited to primary alkyl halides.[4][5]

Quantitative Data Summary

Table 1: Yields of Primary Amines using this compound

The following table summarizes the yields for the two-step synthesis of primary amines using this compound as reported by Han, Y., & Hu, H. (1990). The first yield corresponds to the N-alkylation step, and the second to the deprotection step.

Alkyl Halide/SulfonateN-Alkylation Yield (%)Deprotection Yield (%)Overall Yield (%)
Benzyl chloride959893.1
n-Butyl bromide929688.3
Isobutyl bromide859580.8
n-Octyl bromide909787.3
Phenethyl bromide889684.5
p-Methylbenzyl chloride949892.1
p-Chlorobenzyl chloride939790.2
p-Nitrobenzyl chloride969894.1
Cinnamyl chloride809576.0
n-Hexadecyl p-toluenesulfonate859681.6

Data sourced from Synthesis 1990, (2), 122-124.

Table 2: Representative Yields of Primary Amines using Potassium Phthalimide

The following table provides a range of typical yields for the Gabriel synthesis using potassium phthalimide with various alkyl halides. These are representative examples and yields can vary significantly based on specific reaction conditions and substrates.

Alkyl HalideProduct AmineYield (%)
Benzyl bromideBenzylamine85-95
n-Butyl bromiden-Butylamine80-90
Isobutyl bromideIsobutylamine75-85
Allyl bromideAllylamine80-90
2-BromoethylphthalimideEthylenediamine~70

Yields are approximate and compiled from various organic chemistry resources.

Reaction Mechanisms and Workflows

The overall transformation in both methods involves the substitution of a halide with a protected nitrogen functionality, followed by deprotection to reveal the primary amine.

This compound Method

The reaction proceeds in two distinct steps: N-alkylation of this compound followed by acidic hydrolysis of the resulting N,N-diformylalkylamine.

Sodium_Diformylamide_Workflow cluster_alkylation N-Alkylation cluster_deprotection Deprotection start_alk This compound + Alkyl Halide (R-X) solvent_alk DMF or Acetonitrile (B52724) start_alk->solvent_alk Heat intermediate N,N-Diformylalkylamine solvent_alk->intermediate start_dep N,N-Diformylalkylamine intermediate->start_dep Isolation reagent_dep HCl / Ethanol start_dep->reagent_dep Room Temp. product Primary Amine (R-NH2) reagent_dep->product

Caption: Workflow for primary amine synthesis using this compound.

Potassium Phthalimide Method

The traditional Gabriel synthesis also involves two main stages: N-alkylation of potassium phthalimide and subsequent cleavage of the phthalimide group.

Potassium_Phthalimide_Workflow cluster_alkylation N-Alkylation cluster_deprotection Deprotection (Hydrazinolysis) start_alk Potassium Phthalimide + Alkyl Halide (R-X) solvent_alk DMF start_alk->solvent_alk Heat intermediate N-Alkylphthalimide solvent_alk->intermediate start_dep N-Alkylphthalimide intermediate->start_dep Isolation reagent_dep Hydrazine (B178648) (N2H4) start_dep->reagent_dep Reflux product Primary Amine (R-NH2) + Phthalhydrazide reagent_dep->product

Caption: Workflow for the traditional Gabriel synthesis using potassium phthalimide.

Experimental Protocols

Synthesis of Primary Amines using this compound

Step 1: N-Alkylation of this compound

  • Materials: this compound, alkyl halide or p-toluenesulfonate, anhydrous acetonitrile or dimethylformamide (DMF).

  • Procedure: A mixture of this compound (1.1 equivalents) and the alkylating agent (1.0 equivalent) in anhydrous acetonitrile or DMF is heated with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude N,N-diformylalkylamine, which can be purified by chromatography or used directly in the next step.[1][2]

Step 2: Deprotection of N,N-Diformylalkylamine

  • Materials: N,N-diformylalkylamine, hydrochloric acid, ethanol.

  • Procedure: The crude or purified N,N-diformylalkylamine is dissolved in ethanol containing hydrochloric acid (e.g., 5% ethanolic HCl).[3] The mixture is stirred at room temperature for a period of 12-48 hours, with reaction progress monitored by TLC.[3] After completion, the solvent is evaporated under reduced pressure. The resulting residue, the alkylamine hydrochloride, can be triturated with a solvent like acetone (B3395972) to induce crystallization and then collected by filtration.[3] The free amine can be obtained by neutralization with a base.

Synthesis of Primary Amines using Potassium Phthalimide (Gabriel Synthesis)

Step 1: N-Alkylation of Potassium Phthalimide

  • Materials: Potassium phthalimide, primary alkyl halide, anhydrous dimethylformamide (DMF).

  • Procedure: A mixture of potassium phthalimide (1.05 equivalents) and the primary alkyl halide (1.0 equivalent) in anhydrous DMF is heated (typically 80-100 °C) with stirring. The reaction is monitored by TLC until the starting alkyl halide is consumed. After cooling to room temperature, the reaction mixture is poured into water, and the precipitated N-alkylphthalimide is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 2: Deprotection of N-Alkylphthalimide (Hydrazinolysis)

  • Materials: N-alkylphthalimide, hydrazine hydrate (B1144303), ethanol.

  • Procedure: The N-alkylphthalimide is dissolved in ethanol, and hydrazine hydrate (1.5-2.0 equivalents) is added. The mixture is heated to reflux for several hours. As the reaction proceeds, a precipitate of phthalhydrazide will form. After cooling, the solid phthalhydrazide is removed by filtration and washed with ethanol. The filtrate, containing the desired primary amine, is then concentrated under reduced pressure. The crude amine can be further purified by distillation or acid-base extraction.[4]

Conclusion

Both this compound and potassium phthalimide are effective reagents for the synthesis of primary amines via a Gabriel-type reaction, successfully avoiding the common problem of overalkylation. The traditional method using potassium phthalimide is well-established but is often hampered by the harsh conditions required for deprotection and its limited applicability to primary alkyl halides.

This compound presents a compelling alternative, most notably due to its significantly milder deprotection protocol. This feature makes it particularly advantageous for the synthesis of primary amines containing sensitive functional groups. The reported "cleaner" reactions and good yields further enhance its appeal. For researchers and drug development professionals seeking an efficient and milder route to primary amines, this compound warrants serious consideration as a valuable modification of the classical Gabriel synthesis. The choice of reagent will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.

References

Sodium Diformylamide: A Superior Reagent for Amine Synthesis and a Gentle Formylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a formylating agent is critical to ensure high yields, selectivity, and operational simplicity. Sodium diformylamide has emerged as a compelling alternative to traditional reagents, offering distinct advantages, particularly in the synthesis of primary amines via a modified Gabriel synthesis. This guide provides an objective comparison of this compound with other common formylating agents, supported by experimental data and detailed methodologies.

This compound, the sodium salt of diformamide, is a stable, crystalline solid that serves as an efficient and mild source for the introduction of a formyl group or as a key reagent in the preparation of primary amines.[1][2] Its utility shines in its application as a substitute for potassium phthalimide (B116566) in the Gabriel synthesis, providing a cleaner and often higher-yielding route to primary amines under milder conditions.[1][2]

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best evaluated through a direct comparison of reaction outcomes across a range of substrates. While this compound's primary application is in amine synthesis, its performance can be contextualized by comparing the overall efficiency of this method to direct formylation using other agents.

N-Formylation of Amines

This compound provides an indirect yet highly effective method for obtaining primary amines, which can be subsequently formylated if desired. The key advantage lies in the mild conditions required for the removal of the diformyl protecting group, a significant improvement over the harsh conditions often required with traditional Gabriel reagents like potassium phthalimide.[1][2]

Table 1: Comparison of Reagents for the Synthesis of Primary Amines and N-Formamides

Reagent/MethodSubstrateProductReaction ConditionsYield (%)AdvantagesDisadvantages
This compound (Modified Gabriel Synthesis) Alkyl Halides/SulfonatesPrimary Amines1. N-Alkylation (DMF or MeCN) 2. Hydrolysis (aq. HCl)Good to Excellent[2]Mild deprotection, clean reaction, good yields for primary amines.[1][2]Two-step process, not a direct formylation of an existing amine.
Formic Acid Primary/Secondary AminesN-FormamidesToluene (B28343), reflux with Dean-Stark trap90-98%[3]Inexpensive, readily available, selective for N-formylation over O-formylation.[4]Requires azeotropic removal of water, may require elevated temperatures.[3]
Acetic Formic Anhydride (B1165640) (in situ) Primary AminesN-FormamidesFormic acid, Acetic anhydride, -20 °C97-100%[4]High reactivity, rapid reactions, very high yields.[4]Moisture sensitive, potential for acetylation as a side reaction.
N,N-Dimethylformamide (DMF) / POCl₃ (Vilsmeier-Haack) Electron-rich AromaticsAryl Aldehydes0 °C to RTGood to Excellent[5]Effective for aromatic formylation.Harsh reagents, not suitable for sensitive substrates.
N,N-Dimethylformamide (DMF) / Methyl Benzoate Primary/Secondary AminesN-FormamidesCatalytic Methyl BenzoateHighNeutral conditions, selective N-formylation.Requires a promoter.
O-Formylation of Alcohols

Table 2: Common Reagents for O-Formylation of Alcohols

ReagentSubstrateReaction ConditionsYield (%)Reference
Formic Acid / Acetic Anhydride Primary/Secondary Benzylic Alcohols-High[6]
Formic Acid / Nickel(II) or Copper(II) catalyst Alkanolamines, Phenoxyethanols, AlcoholsRoom Temperature, solvent-freeGood to Excellent[7]
Chloral Primary and Secondary Alcohols-Good[8]
Ethyl Formate / Solid Acid Catalyst Various AlcoholsMild, neutral, heterogeneousGood to Excellent

Experimental Protocols

Synthesis of Primary Amines using this compound (Modified Gabriel Synthesis)

This two-step procedure provides a reliable method for the preparation of primary amines from alkyl halides or sulfonates.[1][2]

Step 1: N-Alkylation of this compound

  • Materials: this compound, alkyl halide or sulfonate, Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the alkyl halide or sulfonate in DMF or MeCN.

    • Add 1.2 equivalents of this compound to the solution.

    • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N,N-diformylalkylamine.

Step 2: Hydrolysis of N,N-Diformylalkylamine

  • Materials: N,N-Diformylalkylamine, aqueous Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the crude N,N-diformylalkylamine in aqueous HCl (e.g., 3M).

    • Stir the mixture at room temperature or with gentle heating. The hydrolysis is typically rapid.

    • After the reaction is complete, wash the aqueous solution with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to liberate the free amine.

    • Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

N-Formylation of an Amine using Formic Acid

This protocol offers a straightforward method for the direct formylation of primary and secondary amines.[3]

  • Materials: Amine, 85% aqueous Formic Acid, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the amine, 1.2-2.0 equivalents of 85% aqueous formic acid, and toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the N-formylated product, which is often pure enough for subsequent use.

Reaction Mechanisms and Workflows

The utility of this compound in amine synthesis is best understood by visualizing the reaction pathway.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis NaDFA This compound Alkylation N-Alkylation (SN2 Reaction) NaDFA->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation Diformylalkylamine N,N-Diformylalkylamine Alkylation->Diformylalkylamine Diformylalkylamine_step2 N,N-Diformylalkylamine Hydrolysis Acid Hydrolysis Diformylalkylamine_step2->Hydrolysis HCl Aqueous HCl HCl->Hydrolysis PrimaryAmine Primary Amine (R-NH2) Hydrolysis->PrimaryAmine

Caption: Workflow for primary amine synthesis using this compound.

The mechanism involves a nucleophilic substitution (SN2) reaction followed by a mild acid-catalyzed hydrolysis.

Formylation_Mechanism cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis Step Na+ -N(CHO)2 Na+ -N(CHO)2 R-X R-X Na+ -N(CHO)2->R-X SN2 Attack R-N(CHO)2 + NaX R-N(CHO)2 + NaX R-X->R-N(CHO)2 + NaX R-N(CHO)2 R-N(CHO)2 R-NH(CHO) + HCOOH R-NH(CHO) + HCOOH R-N(CHO)2->R-NH(CHO) + HCOOH + H2O, H+ R-NH3+ + 2HCOOH R-NH3+ + 2HCOOH R-NH(CHO) + HCOOH->R-NH3+ + 2HCOOH + H2O, H+ R-NH2 R-NH2 R-NH3+ + 2HCOOH->R-NH2 Base Workup

Caption: Simplified mechanism of the modified Gabriel synthesis.

Advantages of this compound

The primary advantages of using this compound in the synthesis of primary amines include:

  • Mild Deprotection Conditions: The diformyl protecting group can be removed under mild acidic conditions, which is a significant improvement over the often harsh hydrazinolysis or strong acid/base hydrolysis required for phthalimides.[1][2] This makes the method compatible with a wider range of functional groups.

  • Clean Reactions: The workup for the hydrolysis step is straightforward, often involving a simple extraction to isolate the desired primary amine.[1]

  • Good to Excellent Yields: The N-alkylation and subsequent hydrolysis steps generally proceed in high yields, making it an efficient route to primary amines.[2]

  • Stable and Easy to Handle Reagent: this compound is a stable solid, making it easier and safer to handle compared to moisture-sensitive reagents like acetic formic anhydride.

References

A Comparative Guide to Amine Synthesis: Yields, Protocols, and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amines is a cornerstone of molecular construction. Amines are ubiquitous in pharmaceuticals and biologically active compounds, making the choice of synthetic methodology a critical decision that impacts yield, purity, and scalability. This guide provides an objective comparison of four widely used amine synthesis methods: Reductive Amination, Gabriel Synthesis, Hofmann Rearrangement, and the Buchwald-Hartwig Amination. We present a comparative analysis of their yields, detailed experimental protocols, and mechanistic workflows to aid in the selection of the most suitable method for a given synthetic challenge.

Comparative Yield Analysis

The selection of an appropriate amine synthesis method is often dictated by the desired yield and the nature of the starting materials. The following table summarizes typical yields for each of the four methods across a range of substrates. It is important to note that yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

Synthesis MethodSubstrate TypeTypical Yield Range (%)Notes
Reductive Amination Aliphatic & Aromatic Aldehydes/Ketones with Primary/Secondary Amines70-99%[1][2][3][4][5][6]A versatile and widely used one-pot reaction. Yields can be high for a broad range of substrates under optimized conditions. Side reactions can occur, but are often minimized with appropriate choice of reducing agent.
Gabriel Synthesis Primary Alkyl Halides70-90%[7]Primarily used for the synthesis of primary amines from primary alkyl halides, effectively avoiding overalkylation.[8][9][10] The method is generally not suitable for secondary alkyl halides.[8]
Hofmann Rearrangement Primary Amides (Aliphatic & Aromatic)38-89%[11]A classical method for converting primary amides to primary amines with one less carbon atom.[12] Yields can be variable and are sensitive to the substrate and reaction conditions.[11][13]
Buchwald-Hartwig Amination Aryl Halides/Triflates with Primary/Secondary Amines50-99%[14]A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for aryl amines.[15][16] The choice of ligand is crucial for achieving high yields.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for each of the four amine synthesis methods.

Reductive Amination of 3,4,5-Trimethoxybenzaldehyde (B134019)

This protocol describes the synthesis of a secondary amine from an aldehyde and a primary amine using sodium triacetoxyborohydride (B8407120) as the reducing agent.[1][17]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Dissolve the reactants in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Gabriel Synthesis of Benzylamine (B48309)

This protocol details the synthesis of a primary amine from a primary alkyl halide using potassium phthalimide (B116566).[18][19]

Materials:

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in dimethylformamide (DMF).

  • Add benzyl chloride (1.0 eq) to the solution and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Hydrolysis: Combine the N-benzylphthalimide with hydrazine hydrate (1.2 eq) in methanol and reflux the mixture for 1 hour.[19]

  • A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the mixture, add concentrated hydrochloric acid, and heat briefly.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate strongly alkaline with concentrated sodium hydroxide.

  • Extract the benzylamine with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Hofmann Rearrangement of Benzamide (B126)

This protocol describes the conversion of a primary amide to a primary amine with one fewer carbon atom using bromine and sodium hydroxide.[20][21]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold, stirred sodium hydroxide solution to form sodium hypobromite (B1234621) in situ, keeping the temperature below 10°C.

  • Add benzamide to the cold sodium hypobromite solution with vigorous stirring.

  • Continue stirring at a low temperature (0-10°C) for 15-30 minutes to form N-bromobenzamide.

  • Remove the ice bath and heat the reaction mixture to 70-80°C for 30-60 minutes to induce the rearrangement.

  • Cool the reaction mixture to room temperature.

  • Extract the product amine with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aniline.

  • Further purification can be achieved by distillation or recrystallization.

Buchwald-Hartwig Amination of Bromobenzene (B47551)

This protocol outlines a palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine.[22][23]

Materials:

  • Bromobenzene

  • A primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine (B1218219) ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Standard glassware for inert atmosphere techniques, workup, and purification

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox or under a stream of argon, add palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and sodium tert-butoxide (1.2-1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • To the same flask, add the amine (1.2 eq) and bromobenzene (1.0 eq).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M.

  • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Workflows

Visualizing the reaction pathways can provide a deeper understanding of the transformations involved. The following diagrams, generated using the DOT language, illustrate the key steps in each of the discussed amine synthesis methods.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Formation carbonyl->hemiaminal amine_reactant Amine amine_reactant->hemiaminal imine Imine/Iminium Ion Formation hemiaminal->imine - H₂O reduction Reduction imine->reduction + Reducing Agent final_amine Final Amine reduction->final_amine

Caption: Workflow of Reductive Amination.

Gabriel_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product phthalimide Potassium Phthalimide alkylation N-Alkylation (SN2) phthalimide->alkylation alkyl_halide Primary Alkyl Halide alkyl_halide->alkylation hydrolysis Hydrolysis/Hydrazinolysis alkylation->hydrolysis N-Alkylphthalimide primary_amine Primary Amine hydrolysis->primary_amine

Caption: Workflow of Gabriel Synthesis.

Hofmann_Rearrangement_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product amide Primary Amide bromoamide N-Bromoamide Formation amide->bromoamide + Br₂/NaOH isocyanate Isocyanate Formation (Rearrangement) bromoamide->isocyanate hydrolysis_decarboxylation Hydrolysis & Decarboxylation isocyanate->hydrolysis_decarboxylation + H₂O primary_amine_short Primary Amine (C-1) hydrolysis_decarboxylation->primary_amine_short - CO₂

Caption: Workflow of Hofmann Rearrangement.

Buchwald_Hartwig_Amination_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product aryl_halide Aryl Halide/Triflate ox_add Oxidative Addition aryl_halide->ox_add amine_reactant Amine amine_coord Amine Coordination & Deprotonation amine_reactant->amine_coord pd0 Pd(0) Catalyst pd0->ox_add ox_add->amine_coord Pd(II) Complex red_elim Reductive Elimination amine_coord->red_elim + Base red_elim->pd0 Catalyst Regeneration aryl_amine Aryl Amine red_elim->aryl_amine

Caption: Workflow of Buchwald-Hartwig Amination.

References

Spectroscopic Fingerprints: A Comparative Guide to Confirming N,N-diformylalkylamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's structure is paramount. In the synthesis of N,N-diformylalkylamines, a class of compounds with applications in organic synthesis and medicinal chemistry, spectroscopic analysis provides the definitive proof of successful diformylation. This guide offers a comparative overview of the key spectroscopic techniques used to verify the formation of N,N-diformylalkylamines, supported by experimental data for related compounds to highlight the characteristic spectral changes that confirm the desired transformation.

The introduction of two formyl groups onto a primary alkylamine dramatically alters its electronic and structural environment. These changes manifest as distinct signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as in Mass Spectrometry (MS). By comparing the spectra of the starting primary amine and potential side-products, such as the mono-formylated derivative, with the spectrum of the desired N,N-diformylalkylamine, researchers can confidently confirm the reaction's outcome.

Comparative Spectroscopic Data Analysis

To illustrate the spectroscopic shifts indicative of N,N-diformylalkylamine formation, this guide presents a comparative analysis of a representative primary amine, n-butylamine, its potential mono-formylated and di-formylated products, and a related secondary amine.

Table 1: Comparative ¹H NMR Spectroscopic Data

Compound NameFunctional GroupAlkyl Proton Chemical Shifts (δ, ppm)Formyl Proton Chemical Shift (δ, ppm)N-H Proton Chemical Shift (δ, ppm)
n-ButylaminePrimary Amine~0.9 (t, 3H), ~1.3-1.5 (m, 4H), ~2.6 (t, 2H)-~1.1 (s, 2H)
N-butylformamideSecondary Amide~0.9 (t, 3H), ~1.3-1.5 (m, 4H), ~3.2 (q, 2H)~8.0 (s, 1H)~7.9 (br s, 1H)
N,N-Diformyl-n-butylamine (Predicted) Tertiary Amide ~0.9 (t, 3H), ~1.5-1.7 (m, 4H), ~3.5 (t, 2H) ~8.2 (s, 2H) -
DibutylamineSecondary Amine~0.9 (t, 6H), ~1.3-1.5 (m, 8H), ~2.6 (t, 4H)-~0.8 (br s, 1H)

Table 2: Comparative ¹³C NMR Spectroscopic Data

Compound NameFunctional GroupAlkyl Carbon Chemical Shifts (δ, ppm)Formyl Carbon Chemical Shift (δ, ppm)
n-ButylaminePrimary Amine~14, ~20, ~36, ~42-
N-butylformamideSecondary Amide~14, ~20, ~32, ~40~163
N,N-Diformyl-n-butylamine (Predicted) Tertiary Amide ~13, ~20, ~30, ~45 ~165
DibutylamineSecondary Amine~14, ~20, ~32, ~48-

Table 3: Comparative Infrared (IR) Spectroscopic Data

| Compound Name | Functional Group | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | |---|---|---|---| | n-Butylamine | Primary Amine | ~3300-3400 (two bands) | - | ~1070 | | N-butylformamide | Secondary Amide | ~3300 (one band) | ~1670 | ~1250 | | N,N-Diformyl-n-butylamine (Predicted) | Tertiary Amide | - | ~1690 and ~1720 (two bands) | ~1280 | | Dibutylamine | Secondary Amine | ~3300 (one band) | - | ~1130 |

Table 4: Comparative Mass Spectrometry Data

Compound NameFunctional GroupMolecular Weight ( g/mol )Key Fragmentation Pattern
n-ButylaminePrimary Amine73.14[M-15]⁺ (loss of CH₃), [M-29]⁺ (loss of C₂H₅), m/z 30 (CH₂NH₂⁺)
N-butylformamideSecondary Amide101.15[M]⁺, [M-28]⁺ (loss of CO), [M-43]⁺ (loss of CH₂CH₂CH₃)
N,N-Diformyl-n-butylamine (Predicted) Tertiary Amide 129.16 [M]⁺, [M-28]⁺ (loss of CO), [M-56]⁺ (loss of 2xCO), m/z 72 (CH₃CH₂CH₂CH₂N⁺)
DibutylamineSecondary Amine129.24[M-15]⁺ (loss of CH₃), [M-43]⁺ (loss of C₃H₇), m/z 86 (CH₂N(C₄H₉)⁺)

Experimental Protocols

A reliable method for the synthesis of N,N-diformylalkylamines involves the reaction of a primary amine with a formylating agent. A common procedure utilizes sodium diformylamide as the diformylating agent.

Synthesis of N,N-Diformyl-n-butylamine:

  • Preparation of the Alkylating Agent: In a round-bottom flask, n-butylamine is converted to its corresponding halide (e.g., n-butyl bromide) or tosylate using standard procedures.

  • N,N-Diformylation: this compound is suspended in a suitable aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). The alkylating agent (e.g., n-butyl bromide) is then added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Absorbance is measured in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of the Analytical Workflow

The logical flow of confirming the formation of an N,N-diformylalkylamine through spectroscopic analysis can be visualized as follows:

G Workflow for Spectroscopic Confirmation of N,N-Diformylalkylamine cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Primary Alkylamine product Crude Product start->product Reaction reagent Formylating Agent reagent->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Confirmed N,N-Diformylalkylamine Structure nmr->confirm - Disappearance of N-H proton - Appearance of two formyl protons - Characteristic formyl carbon signal ir->confirm - Disappearance of N-H stretch - Appearance of two C=O stretches ms->confirm - Correct molecular ion peak - Expected fragmentation pattern

A Comparative Guide to Validating the Purity of Synthesized Primary Amines via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized primary amines is a critical step in the discovery and development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust technique for this purpose. This guide provides an objective comparison of various HPLC-based methods and other analytical techniques for validating the purity of primary amines, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical method for primary amine purity assessment depends on several factors, including the amine's properties (e.g., chirality, volatility, polarity), the required sensitivity, and the available instrumentation. This section compares the performance of different HPLC methods and alternative techniques.

Table 1: Quantitative Comparison of HPLC Methods for Primary Amine Purity Analysis
MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
Reversed-Phase HPLC with Pre-column Derivatization (e.g., with OPA) Separation of derivatized amines on a non-polar stationary phase.0.12-0.21 nmol/L[1]~0.4 nmol/L>0.999[1]High sensitivity with fluorescence detection, applicable to a wide range of primary amines.Derivatization step adds complexity and potential for side reactions.
Chiral HPLC Enantioselective separation on a chiral stationary phase (CSP).Analyte dependent, can be in the ng range.[2]Analyte dependent, can be in the ng range.[2]>0.99Essential for determining enantiomeric purity.CSPs can be expensive and have limited lifetimes; method development can be complex.
Ion-Pairing HPLC Forms a neutral ion-pair with the amine, allowing separation on a reversed-phase column.Analyte and ion-pair reagent dependent.Analyte and ion-pair reagent dependent.>0.99Good for polar amines not well-retained by standard reversed-phase chromatography.Ion-pairing reagents can contaminate the HPLC system and are often not MS-compatible.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar amines between a polar stationary phase and a less polar mobile phase.0.02-0.2 mg/L[3]~0.06-0.6 mg/L>0.998[3]Excellent for very polar amines; MS-compatible mobile phases.Retention can be sensitive to mobile phase water content; longer equilibration times.
Table 2: Comparison of HPLC with Alternative Methods
MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Low ng/g to pg/g rangeLow ng/g range>0.992High separation efficiency and sensitivity; definitive identification with MS.Requires volatile or derivatized amines; potential for thermal degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a mobile phase.0.01 mg/mL for some amines[4]Not typically used for precise quantification.Not applicable for qualitative analysis.Simple, rapid, and inexpensive for qualitative assessment and screening.Lower resolution and sensitivity compared to HPLC and GC; not suitable for quantitative analysis without densitometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in selecting the most appropriate analytical technique.

Protocol 1: Purity Determination by Reversed-Phase HPLC with OPA Derivatization

This protocol describes the pre-column derivatization of a primary amine with o-phthalaldehyde (B127526) (OPA) for fluorescence detection.

Materials and Reagents:

  • Primary amine sample

  • o-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA) or 2-mercaptoethanol

  • Boric acid

  • Potassium chloride

  • Sodium hydroxide

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Borate (B1201080) Buffer (0.4 M, pH 9.9): Dissolve boric acid and potassium chloride in water and adjust the pH to 9.9 with sodium hydroxide.

  • Preparation of OPA/MPA Reagent: Dissolve OPA in methanol. In a separate container, mix the borate buffer with MPA. Add the OPA solution to the buffer/MPA mixture. This reagent should be freshly prepared.

  • Sample Preparation: Accurately weigh and dissolve the primary amine sample in a suitable solvent (e.g., methanol or mobile phase).

  • Derivatization: Mix the sample solution with the OPA/MPA reagent in a specific ratio (e.g., 1:1 v/v) and allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification: Create a calibration curve using derivatized standards of known concentrations to quantify the primary amine and any primary amine impurities.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol outlines a general approach for separating enantiomers of a chiral primary amine.

Materials and Reagents:

  • Chiral primary amine sample (racemic and individual enantiomers if available)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Basic additive (e.g., diethylamine, DEA) or acidic additive (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are often a good starting point for primary amines.[5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane and an alcohol (e.g., IPA or EtOH) in various ratios (e.g., 90:10, 80:20).

    • To improve peak shape, add a small amount of a basic additive like DEA (e.g., 0.1%) for basic amines or an acidic additive like TFA for acidic compounds.[6]

  • Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[1]

  • HPLC Analysis:

    • Column: Selected Chiral Stationary Phase.

    • Mobile Phase: Optimized mixture of hexane/alcohol with additive.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (can be varied to improve separation).

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for different analytical techniques.

HPLC_Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Primary Amine Mix Mix Sample & Reagent Sample->Mix Reagent Prepare OPA/MPA Derivatization Reagent Reagent->Mix React Incubate at Room Temperature Mix->React Inject Inject Derivatized Sample React->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantify Purity & Impurities Detect->Quantify

Caption: Workflow for primary amine purity analysis using HPLC with pre-column derivatization.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve Chiral Amine Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (Hexane/Alcohol + Additive) Separate Enantiomeric Separation on Chiral Stationary Phase MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Quantify Determine Enantiomeric Ratio/Purity Detect->Quantify

Caption: Workflow for determining the enantiomeric purity of a primary amine by Chiral HPLC.

Method_Comparison_Logic cluster_questions cluster_methods Start Primary Amine Sample IsChiral Is the amine chiral? Start->IsChiral TLC TLC (Screening) Start->TLC Initial Screening IsVolatile Is the amine volatile? IsChiral->IsVolatile No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes IsPolar Is the amine very polar? IsVolatile->IsPolar No GCMS GC-MS IsVolatile->GCMS Yes RP_HPLC RP-HPLC with Derivatization IsPolar->RP_HPLC No HILIC HILIC IsPolar->HILIC Yes IonPairing Ion-Pairing HPLC IsPolar->IonPairing Yes

Caption: Logical workflow for selecting an appropriate method for primary amine purity analysis.

References

A Comparative Guide to the Reactivity of Sodium Diformylamide and Sodium Diisopropylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium diformylamide and sodium diisopropylamide, two sodium-based reagents with fundamentally different reactivity profiles and applications in organic synthesis. By examining their physicochemical properties, we elucidate the principles governing their utility as either a potent base or a versatile nucleophile. This document presents supporting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the appropriate reagent for their synthetic challenges.

Core Physicochemical and Reactivity Properties

The divergent reactivity of Sodium Diisopropylamide (NaDA) and this compound (SDF) stems directly from their distinct electronic and steric properties. NaDA is a powerful, sterically hindered, non-nucleophilic base, whereas SDF is a soft, non-basic nucleophile.

PropertySodium Diisopropylamide (NaDA)This compound (SDF)Rationale
Structure
Basicity (pKa of Conjugate Acid) ~36 (in THF)Estimated ~10-15 (in DMSO)The conjugate acid of NaDA, diisopropylamine (B44863), is extremely weak, making NaDA a very strong base.[1][2] The two electron-withdrawing formyl groups on SDF delocalize the nitrogen's negative charge, drastically reducing its basicity. For reference, the pKa of formamide (B127407) is 23.5 in DMSO.[3]
Steric Hindrance HighLowThe two bulky isopropyl groups effectively shield the nitrogen atom, hindering its approach to sterically crowded electrophilic centers and favoring proton abstraction.[1] The planar structure of the diformylamide anion presents minimal steric bulk.
Primary Reactivity Brønsted-Lowry BaseNucleophileIts high basicity and steric hindrance make it ideal for deprotonation.[4] The delocalized, soft anionic center and low basicity favor nucleophilic attack (SN2 reactions).[5]
Solubility Poor in hydrocarbons; Soluble in ethereal solvents (THF) and trialkylamines (DMEA).[4][6]Soluble in polar aprotic solvents (DMF, acetonitrile), water, and ethanol; Insoluble in ether and petroleum ether.[7][8]
Stability Solid is stable for months at -20 °C. Solutions in THF are labile at room temperature (t1/2 ≈ 1 hr), but stable for weeks in DMEA.[4][9]Commercially available as a stable, colorless to off-white powder.[5][10]

Mechanistic and Reactivity Profile

The properties outlined above dictate the distinct synthetic roles of these two reagents. The choice between them depends on whether the desired transformation requires proton abstraction or nucleophilic substitution.

Sodium Diisopropylamide (NaDA): The Hindered Strong Base

As a member of the sodium amide family, NaDA's reactivity is characterized by its powerful proton-abstracting ability.[4] Its significant steric bulk prevents it from acting as a nucleophile, thereby minimizing side reactions like SN2 additions. This makes it an exceptional tool for generating carbanions, particularly kinetic enolates from ketones and esters, where it selectively removes the most accessible, least sterically hindered α-proton.[4] Studies have shown that NaDA can be even more reactive than its commonly used lithium counterpart (LDA), with orthometalations proceeding over 100-fold faster in some cases.[4][11]

This compound (SDF): The Nucleophilic Ammonia Surrogate

In stark contrast, this compound is a weak base due to the resonance stabilization of the negative charge across two carbonyl groups. This electronic feature makes the nitrogen a "soft" nucleophile. It is widely used as a convenient substitute for potassium phthalimide (B116566) in the Gabriel synthesis of primary amines.[12] SDF undergoes smooth N-alkylation with alkyl halides and tosylates to provide N,N-diformylalkylamines, which can be readily deprotected under acidic conditions to yield the desired primary amine.[8][12] Its non-basic nature is advantageous when working with substrates that are sensitive to base-catalyzed elimination.[12]

Logical Relationship of Properties to Reactivity

G NaDA Sodium Diisopropylamide (NaDA) pKa Basicity (pKa of Conj. Acid) NaDA->pKa Sterics Steric Hindrance NaDA->Sterics SDF This compound (SDF) SDF->pKa SDF->Sterics High_pKa High (~36) pKa->High_pKa  NaDA Low_pKa Low (~10-15) pKa->Low_pKa  SDF High_Sterics High Sterics->High_Sterics  NaDA Low_Sterics Low Sterics->Low_Sterics  SDF Reactivity_Base Strong Base Poor Nucleophile High_pKa->Reactivity_Base Reactivity_Nuc Weak Base Good Nucleophile Low_pKa->Reactivity_Nuc High_Sterics->Reactivity_Base Low_Sterics->Reactivity_Nuc Application_Deprotonation Application: Deprotonation (e.g., Enolate Formation) Reactivity_Base->Application_Deprotonation Application_SN2 Application: SN2 Reaction (e.g., Gabriel Synthesis) Reactivity_Nuc->Application_SN2

Caption: Reagent properties dictate primary reactivity and applications.

Comparative Experimental Data

The following table summarizes representative transformations and highlights the differing efficiencies and applications of the two reagents.

ReactionReagentSubstrateElectrophile / ConditionsProductYieldReference
Enolate Formation & Alkylation NaDA3-Pentanone (B124093)1) NaDA-DMEA2) MeI2-Methyl-3-pentanoneFast, Low E/Z selectivity[11]
Dehydrohalogenation NaDAn-Octyl bromideNaDA-DMEA1-Octene>95%[11]
N-Alkylation (Gabriel Type) SDFα-BromopropiophenoneSDF, DMF, heatN,N-Diformylamidopropiophenone56%[8]
N-Alkylation & Deprotection SDFBenzyl (B1604629) Bromide1) SDF, ACN2) HClBenzylamine Hydrochloride95%[12]

Detailed Experimental Protocols

Protocol 1: Deprotonation of a Ketone using Sodium Diisopropylamide (NaDA)

This protocol describes the generation of a sodium enolate from 3-pentanone. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Preparation of NaDA solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add anhydrous diisopropylamine (1.1 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of n-butylsodium (n-BuNa) (1.0 eq.) while maintaining the temperature at 0 °C.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of NaDA.

  • Enolate Formation: Cool the freshly prepared NaDA solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add a solution of 3-pentanone (1.0 eq.) in anhydrous THF dropwise to the NaDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Reaction with Electrophile (Optional): The resulting enolate solution is now ready for reaction with an electrophile (e.g., an alkyl halide).

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][13]

Protocol 2: N-Alkylation using this compound (SDF)

This protocol describes the synthesis of N-benzyl-N,N-diformylamide, a precursor to benzylamine, adapted from Yinglin et al.[8][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 eq., 41.2 mmol).

  • Add anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (ACN) as the solvent.

  • To this suspension, add the alkylating agent, such as α-bromopropiophenone or benzyl bromide (1.0 eq., 33 mmol).[8]

  • Reaction: Heat the reaction mixture with stirring (e.g., to 80 °C or reflux) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diformylalkylamine.

  • Deprotection: Dissolve the crude product in 5% ethanolic hydrochloric acid.

  • Stir the solution at room temperature overnight.

  • Remove the solvent under reduced pressure. Add dry acetone to the residue to precipitate the amine hydrochloride salt, which can be collected by filtration.[8]

Comparative Experimental Workflow Diagram

G cluster_NaDA NaDA: Ketone Deprotonation cluster_SDF SDF: N-Alkylation NaDA_1 1. Prepare NaDA Solution (n-BuNa + Diisopropylamine) in THF at 0 °C NaDA_2 2. Cool to -78 °C NaDA_1->NaDA_2 NaDA_3 3. Add Ketone Substrate (Dropwise) NaDA_2->NaDA_3 NaDA_4 4. Stir for 1h at -78 °C (Enolate Forms) NaDA_3->NaDA_4 NaDA_5 5. Quench with aq. NH4Cl NaDA_4->NaDA_5 NaDA_6 6. Extractive Work-up NaDA_5->NaDA_6 SDF_1 1. Suspend SDF in DMF/ACN at Room Temperature SDF_2 2. Add Alkyl Halide SDF_1->SDF_2 SDF_3 3. Heat to Reflux (4-6h) SDF_2->SDF_3 SDF_4 4. N-Alkylation Occurs SDF_3->SDF_4 SDF_5 5. Pour into Water SDF_4->SDF_5 SDF_6 6. Extractive Work-up SDF_5->SDF_6 SDF_7 7. (Optional) Acidic Hydrolysis for Deprotection SDF_6->SDF_7

Caption: Comparison of typical experimental workflows for NaDA and SDF.

Conclusion

Sodium diisopropylamide and this compound are not interchangeable reagents; they represent two extremes of reactivity governed by fundamental principles of structure and bonding.

  • Choose Sodium Diisopropylamide (NaDA) for applications requiring a strong, non-nucleophilic base, such as the formation of kinetic enolates, deprotonation of weak C-H acids, and directed ortho-metalation, where its high basicity and steric bulk are critical for success.

  • Choose this compound (SDF) for the nucleophilic introduction of a protected amino group, particularly in Gabriel-type syntheses. Its utility shines in reactions with base-sensitive substrates where a non-basic, soft nucleophile is required to avoid elimination and other side reactions.

A thorough understanding of these differences is crucial for the rational design of synthetic routes and the successful execution of chemical transformations in a research and development setting.

References

Sodium Diformylamide: A Superior Reagent for Complex Amine Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient and clean introduction of a primary amine group is a frequent challenge. The Gabriel synthesis, a cornerstone of organic chemistry, has long been the go-to method. However, the traditional use of potassium phthalimide (B116566) presents notable drawbacks, particularly the harsh conditions required for deprotection. This guide provides an objective comparison of sodium diformylamide with traditional and alternative methods for primary amine synthesis, supported by available experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your synthetic needs.

Performance Comparison: A Shift Towards Milder Conditions

The traditional Gabriel synthesis using potassium phthalimide often requires harsh acidic or basic hydrolysis to liberate the desired primary amine, which can be detrimental to sensitive functional groups within a complex molecule. In contrast, this compound offers a milder deprotection pathway, preserving molecular integrity and potentially leading to higher overall yields of the final product.

ReagentAlkylation ConditionsDeprotection ConditionsAdvantagesDisadvantages
This compound Alkyl halide or sulfonate in DMF or acetonitrile, heated.Mild acidic conditions (e.g., HCl in ethanol) at room temperature or with gentle warming.Milder deprotection preserves sensitive functional groups; avoids harsh reagents like hydrazine (B178648).Requires the preparation of the reagent if not commercially available; solubility can be a limiting factor.
Potassium Phthalimide Alkyl halide in a polar aprotic solvent (e.g., DMF).[1]Strong acid (e.g., H₂SO₄) and heat, or hydrazine (Ing-Manske procedure).[1][2]Well-established and widely used method.Harsh deprotection conditions can cleave other functional groups; hydrazine is toxic.[2]
Other Formylating Agents Varied, depending on the agent (e.g., formic acid/DCC, acetic formic anhydride).Typically not used for primary amine synthesis in this manner.Can be highly efficient for N-formylation of existing amines.Not direct substitutes for the Gabriel synthesis of primary amines from alkyl halides.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis of primary amines using this compound and a comparison with the traditional Gabriel synthesis.

Synthesis of a Primary Amine using this compound

This protocol is based on established procedures for the Gabriel synthesis, adapted for this compound.

Step 1: N-Alkylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the alkyl halide or sulfonate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagent: Add this compound (1.0-1.2 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (typically 50-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N,N-diformylalkylamine.

Step 2: Deprotection to Yield the Primary Amine

  • Reaction Setup: Dissolve the N,N-diformylalkylamine intermediate in ethanol (B145695).

  • Acid Hydrolysis: Add a solution of hydrochloric acid in ethanol (e.g., 5% HCl in EtOH).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle warming can be applied to accelerate the process.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting product will be the hydrochloride salt of the primary amine. The free amine can be obtained by neutralization with a base.

Traditional Gabriel Synthesis using Potassium Phthalimide

Step 1: N-Alkylation of Potassium Phthalimide

  • Reaction Setup: Dissolve potassium phthalimide (1.0 eq.) in a polar aprotic solvent such as DMF.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.0-1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction, add water to precipitate the N-alkylphthalimide, which is then collected by filtration.

Step 2: Deprotection (Ing-Manske Procedure)

  • Reaction Setup: Suspend the N-alkylphthalimide in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (B1144303) (excess) to the suspension.

  • Reaction Conditions: Reflux the mixture until the starting material is consumed.

  • Isolation: Cool the reaction mixture, and the phthalhydrazide (B32825) byproduct will precipitate. Filter off the solid, and the desired primary amine will be in the filtrate. Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide, filter again, and then isolate the amine hydrochloride salt by evaporation of the solvent.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the key reaction mechanisms and workflows discussed.

Workflow for Primary Amine Synthesis via this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection start Alkyl Halide (R-X) + This compound reaction1 Reaction in DMF or Acetonitrile (Heating) start->reaction1 intermediate N,N-Diformylalkylamine ((HCO)2N-R) reaction1->intermediate reaction2 Mild Acid Hydrolysis (HCl in Ethanol) intermediate->reaction2 product Primary Amine Hydrochloride (R-NH3+Cl-) reaction2->product

Primary amine synthesis workflow using this compound.

Comparison of Deprotection Mechanisms cluster_0 This compound Route cluster_1 Traditional Gabriel Route sdf_intermediate N,N-Diformylalkylamine sdf_reagent Mild Acid (e.g., HCl/EtOH) sdf_intermediate->sdf_reagent sdf_product Primary Amine sdf_reagent->sdf_product phthalimide_intermediate N-Alkylphthalimide phthalimide_reagent Strong Acid (heat) or Hydrazine phthalimide_intermediate->phthalimide_reagent phthalimide_product Primary Amine phthalimide_reagent->phthalimide_product

Contrasting deprotection pathways for amine synthesis.

Conclusion

This compound emerges as a compelling alternative to traditional Gabriel reagents, particularly in the synthesis of complex molecules bearing sensitive functional groups. Its primary advantage lies in the significantly milder conditions required for the deprotection step, which can lead to cleaner reactions and higher overall yields. While direct quantitative comparisons across a range of substrates are still needed in the literature, the available information strongly suggests that for syntheses where functional group tolerance is a concern, this compound is a superior choice. Researchers and drug development professionals are encouraged to consider this reagent as a valuable tool in their synthetic arsenal (B13267) for the efficient and delicate construction of complex primary amines.

References

Navigating the Synthesis of Primary Amines: A Cost-Benefit Analysis of Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of reagents is a critical decision impacting not only the efficiency and yield of a reaction but also its overall economic viability and environmental footprint. In the landscape of primary amine synthesis, a cornerstone of many pharmaceutical and agrochemical industries, Sodium Diformylamide has emerged as a compelling alternative to traditional methods. This guide provides an objective comparison of this compound with other common alternatives, supported by available data and experimental insights, to aid in making informed decisions for industrial-scale production.

The synthesis of primary amines is a fundamental transformation in organic chemistry, with the Gabriel synthesis being a long-established and reliable method. Traditionally, this reaction has employed potassium phthalimide (B116566) as the key reagent. However, the use of this compound as a modern alternative presents several potential advantages that warrant a thorough cost-benefit analysis.

Executive Summary of Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative aspects of this compound versus its primary competitor, potassium phthalimide, and another common alternative, reductive amination.

FeatureThis compoundPotassium PhthalimideReductive Amination
Reagent Cost Potentially lower for in-house production from commodity chemicals (sodium methoxide (B1231860) and formamide). Lab-scale prices are higher.Commercially available with established bulk pricing.Varies significantly based on the chosen catalyst and reducing agent.
Reaction Yield Generally high for primary alkyl halides.High and well-documented for primary alkyl halides.Can be very high, but substrate-dependent and requires optimization.
Reaction Conditions Milder deprotection step (acidic hydrolysis) compared to phthalimide.Often requires harsh conditions for deprotection (e.g., hydrazine), posing safety and waste concerns.Typically requires a catalyst (often a precious metal) and a reducing agent (e.g., H2, borohydrides).
Byproducts & Waste Generates sodium formate (B1220265) and formamide, which are relatively benign and potentially recyclable.Produces phthalhydrazide (B32825) or phthalic acid derivatives, which can be difficult to remove and represent significant waste.Byproducts depend on the specific reagents but can include spent catalyst and inorganic salts.
Atom Economy Theoretically higher than the phthalimide method due to the lower molecular weight of the protecting group.Lower due to the high molecular weight of the phthalimide group, which is ultimately removed.Can be very high, especially in direct amination with ammonia (B1221849).
Substrate Scope Primarily for primary alkyl halides.Primarily for primary alkyl halides.Broader scope, applicable to aldehydes and ketones.
Safety & Handling This compound is a stable solid. Deprotection avoids the use of highly toxic hydrazine (B178648).Potassium phthalimide is a stable solid. Hydrazine used for deprotection is toxic and carcinogenic.Flammable gases (H2) and reactive hydrides may be used, requiring specialized equipment and handling procedures.

In-Depth Analysis of Key Comparison Points

Cost Considerations in Large-Scale Synthesis

While laboratory-scale prices for this compound can appear higher than those of potassium phthalimide, a true cost assessment for industrial production must consider the potential for in-house synthesis. Patents and chemical literature indicate that this compound can be efficiently produced from sodium methoxide and formamide, both of which are readily available and inexpensive commodity chemicals. This suggests that for large-scale operations, the on-demand synthesis of this compound could lead to significant cost savings compared to purchasing pre-made potassium phthalimide.

The cost of reductive amination is highly variable. While it can be a very cost-effective method, especially when using inexpensive catalysts and reducing agents like hydrogen gas, the initial investment in specialized high-pressure equipment and the cost of precious metal catalysts (e.g., palladium, platinum) can be substantial.

Experimental Protocols and Process Efficiency

The choice of synthesis route directly impacts the complexity and efficiency of the manufacturing process. The following sections detail generalized experimental protocols for the Gabriel synthesis using both this compound and potassium phthalimide, as well as for reductive amination.

Experimental Protocol 1: Gabriel Synthesis with this compound

  • N-Alkylation: A primary alkyl halide is reacted with a stoichiometric amount of this compound in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at a moderately elevated temperature until the starting halide is consumed.

  • Deprotection: The resulting N-alkyldiformylamide is then subjected to acidic hydrolysis. This is commonly achieved by heating the intermediate in the presence of an aqueous acid, such as hydrochloric acid. The milder conditions of this step, compared to the use of hydrazine, are a significant advantage.

  • Work-up and Isolation: The primary amine is isolated from the reaction mixture as its salt (e.g., hydrochloride). The salt can then be neutralized with a base to yield the free amine, which is subsequently purified by distillation or crystallization.

Experimental Protocol 2: Traditional Gabriel Synthesis with Potassium Phthalimide

  • N-Alkylation: Potassium phthalimide is reacted with a primary alkyl halide in a polar aprotic solvent like DMF. The reaction often requires heating for an extended period to achieve complete conversion.

  • Deprotection (Ing-Manske procedure): The resulting N-alkylphthalimide is treated with hydrazine hydrate (B1144303) in a protic solvent such as ethanol. The mixture is typically refluxed to facilitate the cleavage of the phthalimide group.

  • Work-up and Isolation: The reaction yields the desired primary amine and a phthalhydrazide precipitate. The separation of the amine from the solid byproduct can be challenging on a large scale and may require additional purification steps.

Experimental Protocol 3: Reductive Amination

  • Imine Formation: An aldehyde or ketone is reacted with ammonia or an ammonium (B1175870) salt in the presence of a catalyst. This step forms an intermediate imine.

  • Reduction: The imine is then reduced to the primary amine in situ. This is typically achieved through catalytic hydrogenation using a metal catalyst (e.g., Raney nickel, palladium on carbon) and hydrogen gas, or by using a chemical reducing agent such as sodium borohydride.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration (if heterogeneous), and the primary amine is isolated from the reaction mixture through extraction and subsequent purification.

Visualization of Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

Cost_Benefit_Analysis_Workflow cluster_SDA This compound Route cluster_Phthalimide Potassium Phthalimide Route cluster_ReductiveAmination Reductive Amination Route SDA_start Primary Alkyl Halide + this compound SDA_intermediate N-Alkyldiformylamide SDA_start->SDA_intermediate N-Alkylation SDA_end Primary Amine SDA_intermediate->SDA_end Acidic Hydrolysis Phth_start Primary Alkyl Halide + Potassium Phthalimide Phth_intermediate N-Alkylphthalimide Phth_start->Phth_intermediate N-Alkylation Phth_end Primary Amine Phth_intermediate->Phth_end Hydrazinolysis RA_start Aldehyde/Ketone + Ammonia RA_intermediate Imine Intermediate RA_start->RA_intermediate Imine Formation RA_end Primary Amine RA_intermediate->RA_end Reduction Decision Choice of Synthesis Route Decision->SDA_start Cost-effective in-house reagent, milder deprotection Decision->Phth_start Well-established, commercially available reagent Decision->RA_start Broader substrate scope, high atom economy

Figure 1: Logical workflow for selecting a primary amine synthesis route.

Experimental_Workflow_Comparison cluster_SDA_exp This compound Method cluster_Phth_exp Potassium Phthalimide Method cluster_RA_exp Reductive Amination Method SDA_step1 1. N-Alkylation in DMF/Acetonitrile SDA_step2 2. Acidic Hydrolysis SDA_step1->SDA_step2 SDA_step3 3. Isolation as Salt SDA_step2->SDA_step3 SDA_step4 4. Neutralization & Purification SDA_step3->SDA_step4 Phth_step1 1. N-Alkylation in DMF Phth_step2 2. Hydrazinolysis in Ethanol Phth_step1->Phth_step2 Phth_step3 3. Separation from Phthalhydrazide Phth_step2->Phth_step3 Phth_step4 4. Purification Phth_step3->Phth_step4 RA_step1 1. Imine Formation with Catalyst RA_step2 2. In-situ Reduction (H2 or Hydride) RA_step1->RA_step2 RA_step3 3. Catalyst Removal RA_step2->RA_step3 RA_step4 4. Extraction & Purification RA_step3->RA_step4

Figure 2: High-level comparison of experimental workflows.

Conclusion and Recommendations

The cost-benefit analysis of this compound in large-scale synthesis reveals it to be a highly promising alternative to the traditional Gabriel synthesis using potassium phthalimide. The potential for cost-effective in-house production, coupled with milder and safer reaction conditions for the deprotection step, presents a significant advantage in an industrial setting. The avoidance of hazardous reagents like hydrazine and the generation of more manageable byproducts contribute to a more sustainable and economical process.

While reductive amination offers a broader substrate scope and potentially higher atom economy, the initial capital investment and the reliance on catalysts may not be suitable for all manufacturing scenarios.

For organizations looking to optimize their primary amine synthesis processes, a thorough evaluation of in-house this compound production is strongly recommended. The long-term cost savings and improved safety and environmental profile are compelling factors that can provide a competitive edge in the dynamic landscape of pharmaceutical and chemical manufacturing. The choice will ultimately depend on the specific requirements of the target molecule, existing infrastructure, and the overall economic and sustainability goals of the organization.

Sodium Diformylamide: A Lower Toxicity Alternative in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Toxicological Profiles of Sodium Diformylamide and Other Common Formylating Agents.

In the landscape of chemical synthesis, the selection of reagents is a critical decision that balances efficacy with safety. Formylating agents are indispensable for introducing a formyl group into various molecules, a fundamental step in the synthesis of many pharmaceuticals and fine chemicals. However, many conventional formylating agents, such as formamide (B127407), dimethylformamide (DMF), and N-formylmorpholine, are associated with significant toxicity concerns. This guide provides a comparative analysis of the toxicological data for these reagents against this compound, highlighting the latter's potential as a safer alternative.

While comprehensive toxicological data for this compound is not as extensively available in public literature as for its more established counterparts, existing hazard classifications indicate a more favorable safety profile. It is primarily classified as a skin and eye irritant, with warnings for respiratory irritation. In contrast, alternative reagents have well-documented and more severe toxicities, including reproductive toxicity and carcinogenicity.

Executive Summary of Comparative Toxicity

This guide demonstrates that while all chemical reagents must be handled with care, this compound presents a potentially less hazardous option for formylation reactions. The available data suggests a reduced risk of severe systemic and long-term health effects compared to formamide, DMF, and N-formylmorpholine.

Quantitative Toxicity Data Comparison

The following table summarizes the available acute toxicity data for this compound and its alternatives. It is important to note the absence of publicly available LD50 data for this compound, with its acute toxicity information being primarily derived from hazard classifications.

ReagentChemical FormulaAcute Oral Toxicity (LD50, rat)Acute Dermal Toxicity (LD50)Acute Inhalation Toxicity (LC50, rat)Genotoxicity & Other Hazards
This compound C₂H₂NNaO₂No data availableNo data availableNo data availableSkin Irritant, Eye Irritant, Respiratory Irritant[1][2][3][4][5][6][7][8]
FormamideCH₃NO5577 mg/kg[9][10][11]17000 mg/kg (Rabbit)[9][10]>3900 ppm (6 hours)[9][10]Reproductive toxicity; not considered genotoxic[12][13][14]
Dimethylformamide (DMF)C₃H₇NO2000 - 7600 mg/kg[15]1500 mg/kg (Rabbit)[3][16][17]2500 - 5020 ppm[15]Liver toxicity, reproductive toxicity, possible human carcinogen[15][18][19][20][21][22]
N-FormylmorpholineC₅H₉NO₂>7360 mg/kg[23][24]>18400 mg/kg (Rabbit)[23][24]>= 5.319 mg/L (analytical)[23]Mild skin and eye irritant; may cause allergic skin reaction[25][26]

Experimental Protocols for Key Toxicity Assays

To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key experiments cited in the toxicological evaluation of these chemical compounds.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 420)

The acute oral toxicity is determined using the Fixed Dose Procedure. This method involves the administration of the test substance to animals in a stepwise manner using a set of fixed dose levels.

1. Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing. 2. Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a specific level. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. 3. Main Study: Groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The dose for each group is determined by the outcome of the previous group. 4. Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. 5. Necropsy: All animals are subjected to a gross necropsy at the end of the study. 6. Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

G cluster_0 Acute Oral Toxicity (LD50) Workflow start Start: Select Animal Model (e.g., Rats) sighting Sighting Study: Administer single dose to one animal start->sighting observe_sighting Observe for Toxicity/Mortality sighting->observe_sighting main_study Main Study: Dose groups at fixed levels observe_sighting->main_study Determine starting dose observe_main Observe for 14 days: Mortality, clinical signs, body weight main_study->observe_main necropsy Gross Necropsy observe_main->necropsy end End: Estimate LD50 necropsy->end

Acute Oral Toxicity (LD50) Experimental Workflow.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This assay evaluates the cytotoxic potential of a substance by measuring its effect on the viability of cultured mammalian cells.

1. Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured to near confluence. 2. Test Article Preparation: The test substance is prepared in a series of concentrations. 3. Cell Treatment: The cultured cells are exposed to the different concentrations of the test substance. 4. Incubation: The cells are incubated for a specified period (e.g., 24 hours). 5. Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity. 6. Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated.

G cluster_1 In Vitro Cytotoxicity (IC50) Workflow start Start: Culture Mammalian Cells prepare Prepare Test Substance Dilutions start->prepare treat Expose Cells to Test Substance prepare->treat incubate Incubate for 24 hours treat->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess end End: Calculate IC50 assess->end

In Vitro Cytotoxicity (IC50) Experimental Workflow.
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

1. Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine are used. 2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals. 3. Exposure: The bacterial strains are exposed to various concentrations of the test substance. 4. Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine. 5. Incubation: The plates are incubated for 48-72 hours. 6. Colony Counting: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. 7. Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[9][15][18][25][26]

G cluster_2 Ames Test Workflow start Start: Prepare Bacterial Strains prepare Prepare Test Substance Dilutions (with and without S9 activation) start->prepare expose Expose Bacteria to Test Substance prepare->expose plate Plate on Histidine-deficient Medium expose->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count end End: Assess Mutagenic Potential count->end

Ames Test Experimental Workflow.

Signaling Pathways in Chemical-Induced Liver Injury

The hepatotoxicity of many chemical compounds, including some formylating agents, often involves the induction of oxidative stress and the subsequent activation of cellular signaling pathways that can lead to cell death.

A common mechanism involves the metabolism of the chemical in the liver, leading to the formation of reactive metabolites. These metabolites can deplete cellular antioxidants, such as glutathione (B108866) (GSH), and generate reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK). Activated JNK can translocate to the mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately resulting in hepatocyte apoptosis or necrosis.

G cluster_3 General Pathway of Chemical-Induced Liver Injury chemical Hepatotoxic Chemical (e.g., DMF, Formamide) metabolism Metabolism in Liver (e.g., Cytochrome P450) chemical->metabolism reactive_metabolites Reactive Metabolites metabolism->reactive_metabolites oxidative_stress Oxidative Stress (ROS Generation, GSH Depletion) reactive_metabolites->oxidative_stress stress_kinases Activation of Stress Kinases (e.g., JNK) oxidative_stress->stress_kinases mitochondria Mitochondrial Dysfunction stress_kinases->mitochondria cell_death Hepatocyte Apoptosis/Necrosis mitochondria->cell_death

Simplified Signaling Pathway of Hepatotoxicity.

Conclusion

The selection of a formylating agent requires a careful evaluation of its performance, handling characteristics, and, most importantly, its toxicological profile. While this compound has less extensive publicly available toxicity data compared to traditional reagents, the existing information suggests a lower hazard potential. It is not associated with the severe systemic toxicities, such as reproductive toxicity and carcinogenicity, that are concerns for agents like formamide and DMF. For researchers and drug development professionals seeking to minimize workplace hazards and environmental impact, this compound presents a compelling case as a safer, yet effective, alternative for formylation reactions. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

References

A Comparative Guide to Primary Amine Synthesis: The Sodium Diformylamide Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of primary amines is a cornerstone of molecular construction. This guide provides a detailed comparison of the modified Gabriel synthesis using sodium diformylamide with other prominent methods for primary amine preparation. We present a comprehensive analysis of reaction mechanisms, experimental protocols, and performance data to facilitate informed decisions in synthetic strategy.

Introduction to this compound in Primary Amine Synthesis

This compound has emerged as a convenient and efficient alternative to potassium phthalimide (B116566) in the Gabriel synthesis of primary amines. The methodology involves the N-alkylation of this compound with an alkyl halide, followed by a mild acidic hydrolysis to liberate the desired primary amine. This approach circumvents some of the harsh conditions required for the cleavage of the phthalimide group in the traditional Gabriel synthesis.

The overall reaction pathway is a two-step process:

  • N-Alkylation: this compound, acting as a nucleophile, displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a stable N,N-diformylalkylamine intermediate.

  • Hydrolysis: The N,N-diformylalkylamine is then treated with an acid, typically hydrochloric acid, to hydrolyze the formyl groups and yield the primary amine hydrochloride salt, from which the free amine can be obtained.

Characterization of Intermediates in this compound Reactions

The reaction of this compound with alkyl halides is generally accepted to proceed via a standard SN2 mechanism. In this concerted step, the nucleophilic nitrogen atom of the diformylamide anion attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.

The key intermediate in this process is the transition state , a transient and high-energy species where the central carbon atom is pentacoordinate. Direct spectroscopic observation and characterization of such a short-lived transition state for this specific reaction are not widely documented in the literature. Its existence and structure are primarily inferred from kinetic studies and computational modeling of analogous SN2 reactions.

The stable, isolable product of the first step, the N,N-diformylalkylamine , is a key intermediate that can be purified and characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy before proceeding to the final hydrolysis step.

Comparative Analysis of Primary Amine Synthesis Methods

While the this compound method offers distinct advantages, a variety of other techniques are available for the synthesis of primary amines. The choice of method often depends on the specific substrate, functional group tolerance, and desired scale of the reaction. Below is a comparison of the this compound method with several common alternatives.

Data Presentation: Performance Comparison
MethodReagent(s)Typical SubstrateKey AdvantagesKey DisadvantagesTypical Yield Range (%)
This compound Synthesis This compound, Alkyl halide, HClPrimary and secondary alkyl halidesMild hydrolysis conditions; good yields.Requires synthesis of this compound; may not be suitable for sterically hindered halides.70-95
Gabriel Synthesis Potassium phthalimide, Alkyl halide, Hydrazine or Acid/BasePrimary alkyl halidesAvoids overalkylation; clean reaction.Harsh hydrolysis conditions; phthalic hydrazide byproduct can be difficult to remove.70-90
Azide (B81097) Reduction Sodium azide, Alkyl halide, LiAlH₄ or H₂/Pd-CPrimary and secondary alkyl halidesHigh yields; clean reduction.Sodium azide is toxic and potentially explosive; LiAlH₄ is a highly reactive reagent.80-95
Reductive Amination Aldehyde or Ketone, Ammonia (B1221849), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Aldehydes and ketonesOne-pot procedure; wide substrate scope.Can be difficult to control selectivity for primary amines; potential for side reactions.60-90[1]
Hofmann Rearrangement Primary amide, Br₂, NaOHPrimary amidesProduces amine with one less carbon atom; good for specific synthetic transformations.Use of bromine; reaction conditions can be harsh; isocyanate intermediate is highly reactive.[2][3]40-80[3]
Curtius Rearrangement Acyl azideAcyl azidesProduces amine with one less carbon atom; isocyanate intermediate can be trapped.Acyl azides can be explosive; requires synthesis of the acyl azide.[4]60-90[4]

Experimental Protocols

This compound Synthesis (Modified Gabriel Synthesis)

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF) or acetonitrile, add the alkyl halide (1.0 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-diformylalkylamine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Hydrolysis of N,N-Diformylalkylamine

  • Dissolve the N,N-diformylalkylamine in a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude primary amine hydrochloride salt.

  • The free amine can be obtained by treating the hydrochloride salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Azide Reduction

Step 1: Synthesis of Alkyl Azide

  • Dissolve the alkyl halide (1.0 equivalent) in a suitable solvent such as DMF or acetone.

  • Add sodium azide (1.2 equivalents) and stir the mixture at room temperature or with heating.

  • Monitor the reaction by TLC. Once complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the alkyl azide. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care.

Step 2: Reduction of Alkyl Azide

  • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of the alkyl azide in the same solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with ether. The combined filtrate contains the primary amine.

Reductive Amination
  • Dissolve the aldehyde or ketone (1.0 equivalent) and a large excess of ammonia (as an aqueous or alcoholic solution) in a suitable solvent like methanol (B129727) or ethanol.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until the imine formation and reduction are complete.

  • Acidify the reaction mixture with HCl and then basify to pH > 10 with NaOH.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the primary amine.

Mandatory Visualizations

Sodium_Diformylamide_Reaction_Pathway cluster_alkylation Step 1: N-Alkylation (SN2) cluster_hydrolysis Step 2: Hydrolysis NaDFA This compound Na⁺[N(CHO)₂]⁻ TS Transition State NaDFA->TS AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Diformylalkylamine N,N-Diformylalkylamine R-N(CHO)₂ TS->Diformylalkylamine Diformylalkylamine_H N,N-Diformylalkylamine R-N(CHO)₂ PrimaryAmine Primary Amine R-NH₂ Diformylalkylamine_H->PrimaryAmine  + 2 HCOOH + NaCl HCl HCl, H₂O

Caption: Reaction pathway for primary amine synthesis using this compound.

Alternative_Pathways cluster_azide Azide Reduction cluster_reductive Reductive Amination cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement AlkylHalide1 Alkyl Halide AlkylAzide Alkyl Azide AlkylHalide1->AlkylAzide + NaN₃ PrimaryAmine1 Primary Amine AlkylAzide->PrimaryAmine1 + LiAlH₄ Carbonyl Aldehyde/Ketone Imine Imine Carbonyl->Imine + NH₃ PrimaryAmine2 Primary Amine Imine->PrimaryAmine2 + [H] Amide Primary Amide Isocyanate1 Isocyanate Amide->Isocyanate1 + Br₂, NaOH PrimaryAmine3 Primary Amine (-1 Carbon) Isocyanate1->PrimaryAmine3 + H₂O AcylAzide Acyl Azide Isocyanate2 Isocyanate AcylAzide->Isocyanate2 Δ PrimaryAmine4 Primary Amine (-1 Carbon) Isocyanate2->PrimaryAmine4 + H₂O Experimental_Workflow cluster_NaDFA This compound Method cluster_Azide Azide Reduction Method start1 Start step1_1 N-Alkylation: React this compound with Alkyl Halide start1->step1_1 step1_2 Work-up and Purification of N,N-Diformylalkylamine step1_1->step1_2 step1_3 Hydrolysis: Treat with HCl step1_2->step1_3 step1_4 Work-up and Isolation of Primary Amine step1_3->step1_4 end1 End step1_4->end1 start2 Start step2_1 Azide Formation: React Alkyl Halide with Sodium Azide start2->step2_1 step2_2 Work-up and Purification of Alkyl Azide step2_1->step2_2 step2_3 Reduction: Treat with LiAlH₄ step2_2->step2_3 step2_4 Work-up and Isolation of Primary Amine step2_3->step2_4 end2 End step2_4->end2

References

Safety Operating Guide

Proper Disposal of Sodium Diformylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of sodium diformylamide (CAS No: 18197-26-7), a compound frequently utilized in chemical synthesis. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2] All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3]

  • Eye Protection: Tightly fitting safety goggles are required.[3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: In cases where dust may be generated, a dust mask (e.g., N95 type) is recommended.[3]

Quantitative Data Summary

Hazard ClassificationGHS CodesTarget Organs
Skin IrritationH315Skin
Eye IrritationH319Eyes
Specific target organ toxicity — single exposureH335Respiratory system

Table 1: Summary of Hazards Associated with this compound.[1][3]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1] In-lab chemical neutralization is not advised without a thoroughly evaluated and validated protocol, due to the potential for hazardous byproducts.

Step 1: Waste Collection

  • Collect all waste this compound, including contaminated materials (e.g., weighing boats, contaminated wipes), in a designated, compatible, and clearly labeled waste container.

  • The container must be sealable, airtight, and stored in a cool, dry, and well-ventilated area.[3]

  • Ensure the container is kept away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for amides and sodium salts, avoid contact with strong oxidizing agents, acids, and bases.

Step 2: Labeling

  • Affix a hazardous waste label to the container as soon as the first waste is added.

  • The label must clearly identify the contents as "Hazardous Waste - this compound" and include the associated hazards (e.g., "Irritant").

Step 3: Storage

  • Store the sealed and labeled waste container in a designated secondary containment bin within a satellite accumulation area or the main hazardous waste storage area, in accordance with your institution's policies and local regulations.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.[1]

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Experimental Protocols

While direct chemical neutralization in a standard laboratory setting is not recommended, the hydrolysis of amides is a known chemical process. Amides can be hydrolyzed using acids or bases to form a carboxylic acid and an amine.[4] This information is provided for educational purposes and to inform potential pre-treatment by qualified professionals in a controlled setting, not as a standard disposal protocol.

General Principle of Amide Hydrolysis:

  • Acidic Hydrolysis: Heating the amide with a dilute acid (e.g., hydrochloric acid) can yield a carboxylic acid and an ammonium (B1175870) salt.

  • Alkaline Hydrolysis: Heating the amide with an alkali solution (e.g., sodium hydroxide) can produce a salt of the carboxylic acid and ammonia.

A study on the use of this compound as a Gabriel reagent substitute indicates that the formyl groups can be removed by hydrochloric acid to yield the corresponding amine hydrochloride.[5] This highlights the potential for hydrolysis but should not be attempted as a disposal method without a specific, validated protocol and risk assessment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response start Start: Have Sodium Diformylamide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Sealed Container fume_hood->collect_waste spill_event Spill Occurs fume_hood->spill_event Potential Event label_waste Label Container as 'Hazardous Waste - This compound' collect_waste->label_waste store_waste Store in Secondary Containment in a Designated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_sds Provide SDS to Disposal Contractor contact_ehs->provide_sds end End: Waste Properly Disposed Of provide_sds->end evacuate Evacuate & Ventilate spill_event->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->collect_waste

A flowchart outlining the proper disposal procedure for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Diformylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Sodium Diformylamide, ensuring that your innovative work is conducted with the highest standards of safety and operational integrity.

Chemical Profile and Hazards

This compound (CAS No: 18197-26-7) is a combustible solid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Understanding these hazards is the first step toward safe handling.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[3]Protects against dust particles and accidental splashes that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly after.
Respiratory Protection NIOSH-approved N95 dust mask or higher.[3]Necessary when handling the powder to avoid inhalation, which may cause respiratory tract irritation. Use only in a well-ventilated area or under a fume hood.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[2][4]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1] It should be stored locked up.[2]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Spill Management:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of dust. Avoid breathing in the dust.

  • Clean-up: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2] Do not let the chemical enter drains.

Disposal:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.[1]

  • Do not mix with other waste.

  • Uncleaned containers should be treated as the product itself.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat - N95 Respirator prep->ppe handling Chemical Handling ppe->handling weigh Weighing and Transfer (in fume hood or ventilated area) handling->weigh reaction Use in Reaction weigh->reaction cleanup Cleanup and Decontamination reaction->cleanup spill Spill Management cleanup->spill dispose_ppe Dispose of Contaminated PPE cleanup->dispose_ppe No spill spill->dispose_ppe If spill occurs decon Decontaminate Work Area dispose_ppe->decon waste Waste Disposal decon->waste dispose_chem Dispose of Chemical Waste (as per regulations) waste->dispose_chem

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diformylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.